molecular formula C30H54O3 B8074761 Terpineol

Terpineol

Cat. No.: B8074761
M. Wt: 462.7 g/mol
InChI Key: NGVQETRGDCKEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terpineol (C10H18O, CAS Registry Number 98-55-5) is a tertiary monoterpenoid alcohol that exists as several isomers, with alpha-terpineol being the most prevalent and commercially significant . It is a colorless liquid with a pleasant, characteristic lilac-like odor . This compound is a natural constituent of numerous essential oils, including pine, cajuput, and tea tree oil, but is also commonly synthesized via the acid-catalyzed hydration of α-pinene or turpentine . In the research field, this compound is recognized for its diverse biological activities. It demonstrates significant antimicrobial properties ; studies show it exhibits bactericidal effects against organisms such as Escherichia coli and Staphylococcus aureus with a demonstrated MIC of 0.78 µL/mL . The proposed mechanism involves direct damage to the bacterial cell wall and membrane, leading to cytoplasmic leakage and cell death . Furthermore, this compound possesses notable anti-inflammatory and analgesic (pain-relieving) activities . Research indicates it can reduce cytokine production (e.g., IL-1β, IL-6) and inhibit neutrophil migration in experimental models, with effects observed at doses of 25-100 mg/kg in murine studies . Its analgesic action may involve interactions with opioid and serotonin receptor systems . Emerging investigations also suggest neuroprotective and modulatory effects . In rodent models of cerebral ischemia, α-terpineol (50-200 mg/kg) improved spatial learning and restored hippocampal long-term potentiation, while also reducing markers of oxidative stress . It has also been shown to reduce the development of tolerance to morphine analgesia, suggesting potential for research in neuropharmacology . Additionally, its antioxidant activity contributes to its profile as a compound of interest for studying oxidative stress . Researchers value this compound as a versatile molecule for applications spanning microbiology, immunology, neuroscience, and phytochemistry. It is essential for studies on the mechanism of action of plant-derived antimicrobials, the development of natural product-based anti-inflammatories, and the exploration of the terpenoid synergy in biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylidenecyclohexan-1-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;2*1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;11H,4-7H2,1-3H3;9,11H,1,4-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVQETRGDCKEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O.CC(=C1CCC(CC1)(C)O)C.CC(=C)C1CCC(CC1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Terpineol Isomers: A Comprehensive Technical Guide to Their Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the major isomers of terpineol (B192494), their prevalence in natural sources, and detailed methodologies for their extraction and quantitative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound Isomers

This compound is a naturally occurring monoterpene alcohol with a characteristic lilac-like aroma. It exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers, while structurally similar, exhibit distinct properties and are found in varying concentrations across a wide range of plant species. Their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, have made them a subject of significant interest in pharmaceutical and fragrance research.

Natural Sources and Quantitative Data

The distribution and concentration of this compound isomers vary significantly among different plant species and even within different parts of the same plant. The following tables summarize the quantitative data available for the most common isomers in their prominent natural sources.

Table 1: Concentration of α-Terpineol in Various Essential Oils
Plant SpeciesCommon NamePlant PartConcentration (%)
Pinus ponderosaPonderosa PineNeedles1.4 - 5.3[1][2]
Pinus pineaStone PineNeedles1.46 - 9.88[3]
Cinnamomum longepaniculatum-Leaves11.33[4][5]
Melaleuca alternifoliaTea TreeWater-soluble fraction3.0[6][7][8][9]
Pinus contortaLodgepole Pine-Present
Petitgrain OilBitter OrangeLeaves/TwigsMajor Component
Ravensara aromaticaRavensaraLeavesPresent
Origanum majoranaMarjoramLeavesPresent
Table 2: Concentration of β-Terpineol in Various Essential Oils
Plant SpeciesCommon NamePlant PartConcentration (%)
Curcuma amadaMango GingerRhizomesPresent (often in low amounts)[10]
Thymus zygioides--Present (often in low amounts)
Commercial this compound--~15[11]

Note: Quantitative data for β-terpineol is limited in the reviewed literature, often being reported as a minor component.

Table 3: Concentration of γ-Terpineol in Various Essential Oils
Plant SpeciesCommon NamePlant PartConcentration (%)
Daucus carotaCarrotSeedsPresent (Carotol is major)[12]
Thymus vulgarisThyme-~15.2
Teucrium asiaticum--Present
Commercial this compound--~15[11]
Table 4: Concentration of Terpinen-4-ol in Various Essential Oils
Plant SpeciesCommon NamePlant PartConcentration (%)
Melaleuca alternifoliaTea TreeLeaves & Branches30 - 48
Pinus contortaLodgepole Pine-11.0[1][2]
Origanum majoranaSweet Marjoram-Present (Major component)
Lavandula angustifoliaLavenderFlowersPresent
Juniperus communisJuniperWoodPresent

Experimental Protocols

The accurate extraction and quantification of this compound isomers are critical for research and quality control. The following sections detail the standard methodologies employed.

Extraction of Essential Oils from Plant Material

a) Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser, and collection vessel.

  • Procedure:

    • The plant material (e.g., leaves, flowers, or powdered rhizomes) is placed in the round-bottom flask with a sufficient amount of water.

    • The water is heated to boiling, and the resulting steam passes through the plant material, vaporizing the volatile this compound isomers.

    • The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condensed back into a liquid.

    • The condensate is collected in a separator (e.g., a Florentine flask), where the less dense essential oil separates from the aqueous layer (hydrosol).

    • The essential oil layer is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

b) Solvent Extraction

Solvent extraction is an alternative method, particularly for plant materials with low essential oil content or for compounds that are sensitive to heat.

  • Apparatus: Soxhlet extractor or a simple flask for maceration, rotary evaporator.

  • Solvents: Hexane (B92381), ethanol, or a mixture of hexane and acetone (B3395972) (1:1) are commonly used.

  • Procedure:

    • The dried and ground plant material is placed in a flask or the thimble of a Soxhlet extractor.

    • The solvent is added, and the mixture is either left to macerate for a set period (e.g., 24 hours) or extracted continuously in the Soxhlet apparatus.

    • After extraction, the solvent, now containing the dissolved essential oils, is separated from the plant material by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the concentrated essential oil.

Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard technique for the separation and quantification of this compound isomers.

  • Sample Preparation:

    • The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • An internal standard (e.g., n-tridecane or octadecane) is often added to the sample for accurate quantification.

  • GC-MS/FID Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might be:

      • Initial temperature: 60-70 °C, hold for 2 minutes.

      • Ramp up to 180-220 °C at a rate of 3-5 °C/min.

      • Hold at the final temperature for 5-10 minutes.

    • Detector (FID): Temperature typically set to 250-300 °C.

    • Detector (MS):

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification: The identification of each this compound isomer is based on a comparison of its retention time and mass spectrum with those of a certified reference standard. Mass spectral libraries (e.g., NIST, Wiley) can also be used for tentative identification.

    • Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for the extraction and analysis of this compound isomers.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (Dried & Ground) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction (e.g., Hexane/Ethanol) Plant_Material->Solvent_Extraction Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Solvent_Extraction->Essential_Oil Sample_Preparation Sample Preparation (Dilution & Internal Standard) Essential_Oil->Sample_Preparation GC_MS_Analysis GC-MS/FID Analysis Sample_Preparation->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Identification Isomer Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Figure 1. A generalized workflow for the extraction and analysis of this compound isomers from plant materials.

Conclusion

This technical guide provides a foundational understanding of this compound isomers, their natural distribution, and the analytical methods for their study. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in natural product chemistry and drug development. The continued investigation into the biological activities of these isomers holds significant promise for the discovery of new therapeutic agents.

References

Synthesis of α-Terpineol from α-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Terpineol, a naturally occurring monoterpene alcohol, is a valuable compound widely utilized in the fragrance, flavor, cosmetic, and pharmaceutical industries for its pleasant lilac-like aroma and various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] While found in essential oils, industrial production of α-terpineol primarily relies on the chemical synthesis from α-pinene.[1] α-Pinene is an abundant and renewable bicyclic monoterpene, readily available from the distillation of turpentine, a byproduct of the pulp and paper industry.[2][3] This guide provides a comprehensive technical overview of the core methodologies for synthesizing α-terpineol from α-pinene, focusing on reaction pathways, catalytic systems, and experimental protocols.

Core Reaction Pathway: Acid-Catalyzed Hydration

The principal industrial method for α-terpineol synthesis is the acid-catalyzed hydration of α-pinene.[4][5] This process typically involves the reaction of α-pinene with water in the presence of an acid catalyst. The reaction mechanism is complex and can lead to a mixture of products, including isomeric alcohols and rearranged hydrocarbons.[4][6]

The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The acid catalyst protonates the double bond of α-pinene, forming a tertiary carbocation.

  • Carbocation Rearrangement: The initial pinane (B1207555) carbocation is unstable and undergoes a rapid ring-opening rearrangement to form a more stable p-menthenyl carbocation.[2]

  • Hydration: The p-menthenyl carbocation reacts with a water molecule to form a protonated alcohol.

  • Deprotonation: The protonated alcohol loses a proton to yield α-terpineol.

Simultaneously, the p-menthenyl carbocation can undergo isomerization reactions, leading to the formation of various byproducts such as limonene, terpinene, and other terpene hydrocarbons.[2][6] The control of these side reactions is a critical factor in maximizing the selectivity towards α-terpineol.

Catalytic Systems

A variety of acid catalysts have been employed for the hydration of α-pinene, broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts:

  • Mineral Acids: Strong mineral acids like sulfuric acid and phosphoric acid are traditionally used in industrial processes.[7] However, their use is associated with significant drawbacks, including equipment corrosion, difficulty in separation from the product mixture, and the generation of acidic waste streams, posing environmental concerns.[7]

  • Organic Acids: To mitigate the issues with mineral acids, various organic acids have been investigated. Monochloroacetic acid (MCA) has been shown to be an effective catalyst due to its strong acidity and high solubility in both aqueous and organic phases.[6][7] Other organic acids, including oxalic acid and acetic acid, have also been utilized.[7] Ternary composite catalysts composed of α-hydroxy acids (AHAs) like citric acid, phosphoric acid, and acetic acid have demonstrated good catalytic performance.[8][9]

Heterogeneous Catalysts:

The development of solid acid catalysts is a major focus of research to create more environmentally friendly and efficient processes. These catalysts can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and continuous operation.

  • Acidic Resins: Strong acidic cation exchange resins, such as Amberlyst-15, have been studied for α-pinene hydration.[2][10]

  • Acid-Treated Clays (B1170129): Natural clays like bentonite (B74815) and montmorillonite, when treated with acids such as monochloroacetic acid, exhibit enhanced acidity and catalytic activity for this reaction.[4][11]

  • Supported Acids: Acids impregnated on solid supports like silica (B1680970), titania, and zirconia have also been explored as catalysts.[10][12]

  • Carbon-Based Solid Acids: Lignin-derived carbonaceous solid acids with high sulfonic acid density have shown excellent catalytic activity, with high α-pinene conversion and good α-terpineol yield.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of α-terpineol from α-pinene, highlighting the performance of different catalytic systems under various reaction conditions.

Catalystα-Pinene (g)Water (g)Solvent (mL)Temp (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)α-Terpineol Yield (%)Reference
Lignin-based solid acid4.004.00Isopropanol (20.00)802497.8-52.2[2]
Sulfuric acid--------[2]
Amberlyst-15-----93.1-39.2[2]
[C₈H₁₇-AC18-100]H₂PW₁₂O₄₀-----76.9-44.3[2]
Natural clay + MCA0.6 mL α-pinene10 mL H₂OIsopropanol (6.8)80-~80~70 (oxygenated)-[4][11]
Citric acid + Phosphoric acid1 (mass ratio)1 (mass ratio)Acetic acid (2.5 mass ratio)7012-159648.1≥ 85[7][8][9]
Monochloroacetic acid-----9065-[7][9]
Monochloroacetic acid (27 M)--Continuous flow800.257276-[13]
Boric acid + Mandelic acid--No solvent--96.155.5-[8][10]
Sulfuric acid (15% aq.)--Acetone80-854--77[6][14]

Experimental Protocols

1. Synthesis using a Lignin-Based Solid Acid Catalyst [2]

  • Reaction Setup: A 100 mL three-neck flask is charged with 20.00 mL of isopropanol, 4.00 g of α-pinene, 4.00 g of distilled water, and 0.40 g of the lignin-based solid acid catalyst.

  • Reaction Conditions: The flask is placed in an oil bath equipped with a magnetic stirrer and heated to 80 °C for 24 hours.

  • Sampling and Analysis: Samples are taken from the flask at 2-hour intervals and filtered through a 0.22 μm organic filter. The filtrates are then analyzed by gas chromatography (GC) to determine the conversion of α-pinene and the yield of α-terpineol.

2. Synthesis using a Composite α-Hydroxy Acid Catalyst [7][8]

  • Reactant Mass Ratios: The reaction is performed with a mass ratio of α-pinene:acetic acid:water:citric acid:phosphoric acid of 1:2.5:1:(0.1–0.05):0.05.

  • Reaction Conditions: The reaction mixture is heated to 70 °C for a duration of 12–15 hours.

  • Product Formation: In this system, an intermediate, terpinyl acetate, is formed and subsequently hydrolyzed to yield terpineol.[8]

3. Continuous Flow Synthesis using Chloroacetic Acid [13]

  • System Setup: Two syringe pumps are used, one for α-pinene and the other for a 27 M aqueous solution of chloroacetic acid. The reagents are fed into a T-mixer, followed by a mixing zone and a reaction coil maintained at the desired temperature.

  • Reaction Conditions: The reaction is carried out at 80 °C with a total residence time of 15 minutes. The molar ratio of α-pinene to chloroacetic acid is maintained at 1:1.

  • Analysis: The output from the reactor is analyzed by GC/MS to determine substrate conversion and product selectivity.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Figure 1. Acid-Catalyzed Hydration of α-Pinene A α-Pinene B Pinane Carbocation A->B + H+ C p-Menthenyl Carbocation B->C Ring Opening D α-Terpineol C->D + H₂O - H+ E Isomerization Byproducts (Limonene, Terpinene, etc.) C->E - H+

Caption: Figure 1. Acid-Catalyzed Hydration of α-Pinene

Experimental Workflow Diagram

Experimental_Workflow Figure 2. Typical Experimental Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Analysis A Reactant Mixing (α-Pinene, Water, Catalyst, Solvent) B Controlled Heating & Stirring A->B C Catalyst Separation (Filtration for solid catalysts) B->C D Product Extraction C->D E Purification (e.g., Column Chromatography) D->E F Analysis (GC, GC-MS) E->F

Caption: Figure 2. Typical Experimental Workflow

Product Purification

Following the synthesis, the crude product is a mixture containing α-terpineol, unreacted α-pinene, byproducts, and residual catalyst. Purification is necessary to obtain high-purity α-terpineol. Common laboratory-scale purification methods include column chromatography using silica gel, with a solvent system such as a mixture of petroleum ether and ethyl acetate.[15][16] For industrial-scale production, fractional distillation is often employed.

Conclusion

The synthesis of α-terpineol from α-pinene via acid-catalyzed hydration is a well-established and versatile process. While traditional methods using mineral acids are effective, they present environmental and operational challenges. The ongoing development of heterogeneous solid acid catalysts offers a promising path towards more sustainable and efficient production of α-terpineol. The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of unwanted byproducts. Further research into novel catalytic systems and process intensification, such as continuous flow reactions, will continue to advance the field.

References

The Enzymatic Architecture of Terpineol Synthesis: A Technical Guide to the Conversion of Geranyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of terpineol (B192494) from the precursor molecule, geranyl pyrophosphate (GPP). This compound, a monoterpene alcohol with significant applications in the fragrance, cosmetic, and pharmaceutical industries, is synthesized through a fascinating and complex enzymatic process.[1] This document details the core reaction mechanism, the enzymes responsible for catalysis, and the requisite experimental protocols for studying this pathway. Key quantitative data are summarized for comparative analysis, and essential biological and experimental workflows are visually represented to facilitate a deeper understanding of the underlying principles.

The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to this compound

The biosynthesis of α-terpineol from geranyl pyrophosphate is a multi-step enzymatic reaction catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically this compound synthases.[2] The fundamental mechanism involves a series of carbocation rearrangements initiated by the removal of the diphosphate (B83284) group from GPP.[3]

The proposed biosynthetic pathway is as follows:

  • Initiation: The process begins with the ionization of geranyl pyrophosphate (GPP), where the pyrophosphate group is eliminated, leading to the formation of a geranyl cation.[2]

  • Isomerization: This highly reactive geranyl cation then undergoes isomerization to form the more stable tertiary linalyl cation.[2]

  • Cyclization: The linalyl cation subsequently cyclizes to form the α-terpinyl cation, a critical intermediate in the biosynthesis of numerous cyclic monoterpenes.[2][4]

  • Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield α-terpineol.[3][5]

This compound Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation - PPi Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->alpha_Terpinyl_Cation Cyclization alpha_this compound α-Terpineol alpha_Terpinyl_Cation->alpha_this compound + H₂O, - H⁺

Figure 1: Biosynthetic pathway of α-terpineol from GPP.

This compound Synthases: The Master Catalysts

This compound synthases (TPSs) are the enzymes responsible for the conversion of GPP to this compound. These enzymes exhibit remarkable control over the complex carbocation chemistry to yield specific terpene products. Several this compound synthases have been identified and characterized from various plant species.

General Characteristics

Monoterpene synthases are typically characterized by a molecular weight ranging from 50-80 kDa.[4] They contain conserved motifs, such as the aspartate-rich "DDXXD" motif, which is crucial for the binding of a divalent metal ion cofactor, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺).[6] This cofactor is essential for facilitating the ionization of the pyrophosphate substrate.[7]

Quantitative Enzymatic Data

The catalytic efficiency of this compound synthases can vary depending on the specific enzyme and the substrate. The following tables summarize key quantitative data for characterized this compound synthases.

Table 1: Kinetic Parameters of this compound Synthases with Geranyl Pyrophosphate (GPP)

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Reference
Freesia hybrida (FhTPS7, multifunctional)GPP15.3 ± 2.10.031 ± 0.0022026[2]
Vitis vinifera (α-Terpineol Synthase)GPPData not availableData not availableData not available[2]

Table 2: Product Distribution of Various this compound Synthases from Geranyl Pyrophosphate (GPP)

Enzyme SourceMajor Product(s)Other ProductsReference
Magnolia grandiflora (Mg17)α-Terpineol (single product)None[5]
Santalum album (SaTPS1)α-Terpineol (45.7%)Sabinene (14.9%), Linalool (11.7%), Myrcene (10.8%)[6]
Vitis viniferaα-Terpineol (50.1%)1,8-Cineole (11.8%), β-Pinene (8.5%), and 11 other monoterpenes[5]
Pinus taeda (Loblolly Pine, Pt10)α-Terpineol (57%, multiple enantiomers)At least five other products[5]

Experimental Protocols

The study of this compound biosynthesis relies on robust experimental protocols for enzyme expression, purification, and activity assays.

Recombinant Expression and Purification of this compound Synthase

A common method for obtaining pure this compound synthase for in vitro studies is through recombinant expression in Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for the this compound synthase of interest is synthesized, often with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which typically includes an N-terminal polyhistidine (His)-tag for purification.[2]

  • Expression in E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail). The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Storage: The purified enzyme is typically dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_analysis Enzyme Assay and Analysis Gene Synthesis Gene Synthesis Cloning into Vector Cloning into Vector Gene Synthesis->Cloning into Vector Transformation into E. coli Transformation into E. coli Cloning into Vector->Transformation into E. coli Protein Expression Protein Expression Transformation into E. coli->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Purified Enzyme Purified Enzyme Elution->Purified Enzyme In Vitro Assay In Vitro Assay Purified Enzyme->In Vitro Assay Product Extraction Product Extraction In Vitro Assay->Product Extraction GC-MS Analysis GC-MS Analysis Product Extraction->GC-MS Analysis

Figure 2: Workflow for recombinant this compound synthase production and characterization.
In Vitro Enzyme Assay

The enzymatic activity of purified this compound synthase is determined by an in vitro assay using GPP as the substrate.

Protocol:

  • Reaction Mixture: A standard assay mixture (total volume of 500 µL) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 10% (v/v) glycerol

    • 50 µM Geranyl Pyrophosphate (GPP)

    • 1-5 µg of the purified enzyme[2]

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or methyl tert-butyl ether) to capture the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.[2]

  • Product Extraction: After incubation, the reaction is stopped (e.g., by adding EDTA to chelate the Mg²⁺). The products are extracted by vortexing the mixture. The organic phase is then separated, dried over anhydrous Na₂SO₄, and can be concentrated under a gentle stream of nitrogen if necessary.[2]

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted products are analyzed by GC-MS to identify and quantify the this compound isomers and any other terpene products.

Methodology:

  • GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.

  • GC Conditions: The oven temperature program is optimized to achieve baseline separation of the this compound isomers. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at a rate of 5°C/min

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes[2]

    • Injector and transfer line temperatures are typically set to 250°C.[2]

  • MS Detection: Mass spectra are acquired in full scan mode over a mass range of m/z 40-300.[2] The identification of α-terpineol is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Conclusion

The biosynthesis of this compound from geranyl pyrophosphate is a well-characterized enzymatic process that serves as a model for understanding the generation of chemical diversity in nature. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound synthases for various biotechnological applications. Future research aimed at discovering and characterizing novel this compound synthases with unique product profiles and enhanced catalytic efficiencies will be pivotal for the sustainable production of this valuable monoterpenoid.

References

mechanism of action of alpha-terpineol as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol (α-terpineol), a monoterpene alcohol found in numerous essential oils, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms, including pathogenic bacteria.[1][2] Its multifaceted mechanism of action, primarily targeting the cell envelope and disrupting critical cellular processes, makes it a compelling candidate for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the antimicrobial action of α-terpineol, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its mechanistic pathways.

Core Mechanism of Action

The primary antimicrobial activity of α-terpineol is attributed to its ability to compromise the structural and functional integrity of the microbial cell membrane.[2][3] This initial interaction triggers a cascade of events, leading to metabolic disruption and eventual cell death. The key mechanisms are outlined below.

Disruption of Cell Membrane Integrity and Function

Alpha-terpineol's lipophilic nature facilitates its interaction with the lipid bilayer of the microbial cell membrane. This interaction leads to:

  • Increased Membrane Permeability: Alpha-terpineol disrupts the ordered structure of the lipid bilayer, increasing its permeability to ions and other small molecules.[4] This is often a primary event leading to the loss of cellular homeostasis.

  • Alteration of Membrane Fluidity: Studies have shown that α-terpineol can decrease membrane fluidity, which can impair the function of membrane-embedded proteins crucial for transport and signaling.[1]

  • Collapse of Proton Motive Force (PMF): The disruption of the membrane's barrier function leads to the dissipation of the proton gradient across the membrane, causing a collapse of the proton motive force (PMF).[1] The PMF is essential for ATP synthesis, nutrient transport, and motility.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of vital intracellular components, such as ions, ATP, and genetic material, into the extracellular environment.[2][4]

Induction of Oxidative Stress

The disruption of the cell membrane and the electron transport chain can lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[1][5] This surge in ROS overwhelms the microbial cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, causes damage to critical cellular components, including DNA, proteins, and lipids.[5][6]

Intracellular ATP Depletion

The collapse of the proton motive force directly inhibits ATP synthesis via oxidative phosphorylation.[1] Coupled with the leakage of ATP through the permeabilized membrane, this leads to a significant depletion of intracellular ATP.[1] The lack of ATP, the primary energy currency of the cell, halts essential metabolic processes, contributing to cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of α-terpineol is quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismMIC (µL/mL)MBC (µL/mL)Reference(s)
Escherichia coli (CMCC (B) 44102)0.780.78[4][7]
Salmonella enteritidis1.563.13[4][8]
Staphylococcus aureus1.563.13[4][8]
Pseudomonas aeruginosaN/AN/A[9]

Note: MIC and MBC values can vary depending on the specific strain, methodology, and purity of the compound used.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of α-terpineol.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

a. Materials:

  • α-terpineol

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Prepare a stock solution of α-terpineol in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

  • Perform serial two-fold dilutions of α-terpineol in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria, no α-terpineol) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of α-terpineol that completely inhibits visible growth.

  • To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates.

  • The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4]

Assessment of Cell Membrane Permeability (N-phenyl-1-naphthylamine - NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe NPN, which fluoresces strongly in a hydrophobic environment, indicating its partitioning into the damaged cell membrane.

a. Materials:

  • Bacterial cells

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • α-terpineol solution

  • Fluorometer

b. Procedure:

  • Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add α-terpineol at the desired concentration (e.g., MIC) and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence intensity indicates an increase in membrane permeability.[10][11]

Evaluation of Cell Membrane Integrity (Propidium Iodide - PI Staining)

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

a. Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • α-terpineol solution

  • Flow cytometer or fluorescence microscope

b. Procedure:

  • Treat bacterial cells with α-terpineol at various concentrations (e.g., 1/2 MIC, MIC, 2x MIC) for a specific duration.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS and add PI to a final concentration of 1-10 µg/mL.

  • Incubate in the dark at room temperature for 5-15 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates a loss of membrane integrity.[12][13]

Measurement of Intracellular ATP Levels

This protocol utilizes a luciferin-luciferase-based assay to quantify intracellular ATP.

a. Materials:

  • Bacterial cells

  • ATP assay kit (containing luciferase and luciferin)

  • Lysis buffer

  • Luminometer

b. Procedure:

  • Treat bacterial cells with α-terpineol for the desired time points.

  • Harvest a known number of cells by centrifugation.

  • Lyse the cells using the provided lysis buffer to release intracellular ATP.

  • Add the cell lysate to a reaction mixture containing luciferase and luciferin.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[14][15]

Detection of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to detect intracellular ROS.

a. Materials:

  • Bacterial cells

  • PBS

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • α-terpineol solution

  • Fluorometer or fluorescence microscope

b. Procedure:

  • Treat bacterial cells with α-terpineol.

  • Harvest and wash the cells with PBS.

  • Load the cells with DCFH-DA (final concentration of 10-20 µM) and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm). An increase in fluorescence indicates an increase in intracellular ROS.[3][16][17]

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the ultrastructural changes in bacterial cells induced by α-terpineol.

a. Materials:

  • Bacterial cells

  • α-terpineol solution

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol (B145695) series)

  • Embedding resin

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission Electron Microscope

b. Procedure:

  • Treat bacterial cells with α-terpineol at its MIC for different time intervals (e.g., 1, 2, 4 hours).

  • Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

  • Dehydrate the cells through a graded series of ethanol.

  • Embed the cells in resin and polymerize.

  • Cut ultrathin sections and mount them on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Observe the ultrastructural changes, such as cell wall and membrane disruption, and cytoplasmic leakage, using a TEM.[4][18]

Visualizations of the Mechanism of Action

Logical Workflow of Antimicrobial Action

Alpha-Terpineol Antimicrobial Workflow A α-Terpineol B Bacterial Cell A->B Exposure C Interaction with Cell Membrane B->C D Membrane Destabilization C->D E Increased Permeability D->E F Collapse of Proton Motive Force D->F I Induction of Reactive Oxygen Species (ROS) D->I G Leakage of Intracellular Contents (Ions, ATP) E->G H Inhibition of ATP Synthesis F->H K Cell Death G->K H->K J Oxidative Damage to DNA, Proteins, Lipids I->J J->K Alpha-Terpineol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Lipid Bilayer PMF Proton Motive Force Membrane->PMF Collapses ROS ROS Production Membrane->ROS Induces Proteins Membrane Proteins ATP ATP Synthesis PMF->ATP Inhibits Metabolism Cellular Metabolism ATP->Metabolism Halts ROS->Metabolism Damages CellDeath Cell Death Metabolism->CellDeath Leads to Terpineol α-Terpineol This compound->Membrane Disrupts Experimental_Workflow cluster_assays Mechanism of Action Assays A Bacterial Culture B MIC/MBC Determination A->B C Treatment with α-Terpineol (at MIC, sub-MIC) A->C D Membrane Permeability (NPN Assay) C->D E Membrane Integrity (PI Staining) C->E F Intracellular ATP Levels C->F G ROS Production (DCFH-DA Assay) C->G H Morphological Changes (TEM) C->H I Data Analysis & Interpretation D->I E->I F->I G->I H->I J Elucidation of Antimicrobial Mechanism I->J

References

An In-depth Technical Guide to the Pharmacological Properties of Terpineol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of the primary isomers of terpineol (B192494): α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to support further research and development in the pharmaceutical sciences.

Introduction to this compound Isomers

Terpineols are a group of four monocyclic monoterpene tertiary alcohols that occur naturally in a wide variety of plants, including pines, lilac, and eucalyptus.[1][2] They are significant components of many essential oils and are widely utilized in fragrances, cosmetics, and as flavoring agents.[1][2] The four primary isomers—alpha (α), beta (β), gamma (γ), and terpinen-4-ol—differ in the position of the double bond in the p-menthane (B155814) ring. These structural distinctions contribute to their unique physicochemical and pharmacological profiles. While α-terpineol and terpinen-4-ol are the most abundant and extensively studied isomers, all possess biological activities of interest to the scientific community.[2]

Pharmacological Properties of a-Terpineol

α-Terpineol is one of the most common this compound isomers found in nature and has been the subject of numerous pharmacological studies.[3] It is recognized for a broad spectrum of activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects.[4]

Anti-inflammatory and Analgesic Activity

α-Terpineol has demonstrated significant anti-inflammatory and antinociceptive properties. It can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6] Studies have shown its ability to reduce inflammation in various experimental models, including carrageenan-induced paw edema in mice.[7] The anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway.[5][8] Furthermore, α-terpineol exhibits analgesic effects in models of neuropathic pain, which may be linked to the reduction of inflammatory mediators and microglial activation in the spinal cord.[3][5]

Anticonvulsant Activity

The anticonvulsant properties of α-terpineol have been validated in several animal models. It has been shown to increase the latency to convulsions induced by pentylenetetrazole (PTZ) and to decrease the incidence of tonic-clonic seizures in the maximal electroshock (MES) model.[4]

Antimicrobial Activity

α-Terpineol possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including foodborne pathogens like Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus.[9][10] Its mechanism of action involves disrupting the cell membrane and wall, leading to increased permeability and ultimately, cell death.[10] It has also shown antifungal activity.[8]

Anticancer Activity

Research indicates that α-terpineol has potential as an anticancer agent. Its primary mechanism in this regard involves the suppression of the NF-κB signaling pathway, which is crucial for the survival and proliferation of tumor cells.[11] By inhibiting the translocation of NF-κB into the nucleus, α-terpineol can down-regulate the expression of genes involved in inflammation, cell survival, and proliferation, thereby inducing apoptosis in cancer cells.[11]

Pharmacological Properties of Terpinen-4-ol

Terpinen-4-ol is the primary active constituent of tea tree oil (Melaleuca alternifolia) and is renowned for its potent antimicrobial and anti-inflammatory effects.[8]

Anti-inflammatory Activity

Terpinen-4-ol is a powerful anti-inflammatory agent. It effectively suppresses the production of pro-inflammatory mediators, including TNF-α, IL-1β, IL-8, and IL-10, by lipopolysaccharide (LPS)-activated monocytes.[8] This activity contributes significantly to the therapeutic effects of tea tree oil in inflammatory skin conditions.

Anticonvulsant Activity

Terpinen-4-ol exhibits significant anticonvulsant effects, demonstrated in models using convulsant agents like pentylenetetrazole (PTZ) and picrotoxin.[12] Its mechanism is linked to the modulation of the GABAergic system, although it does not appear to bind to the benzodiazepine (B76468) site on the GABA-A receptor.[12] Additionally, it has been shown to decrease sodium currents through voltage-dependent sodium channels, which may contribute to a reduction in neuronal excitability.[12]

Antimicrobial Activity

Terpinen-4-ol has well-documented, potent, and broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, fungi, and viruses.[1] The bactericidal action involves damaging the cell membrane and wall, leading to plasmolysis and the leakage of intracellular contents.[10]

Pharmacological Properties of β- and γ-Terpineol

Compared to α-terpineol and terpinen-4-ol, β- and γ-terpineol are less common in nature and have been studied to a much lesser extent.[2]

β-Terpineol: This isomer is found in plants such as mango ginger and certain species of Thymus.[1] While it is used in fragrances and as a flavoring agent, and is suggested to have potential antimicrobial benefits, detailed pharmacological studies quantifying its specific biological activities are scarce.[13][14]

γ-Terpineol: This isomer is noted for its potential antioxidant, antibacterial, and anti-inflammatory effects.[15][16] It is used in cleaning agents, disinfectants, and personal care products, partly due to these properties.[16] However, comprehensive studies detailing its mechanisms of action and quantitative efficacy are limited.

Quantitative Data Summary

The following tables summarize the quantitative data for the pharmacological activities of this compound isomers based on available literature.

Table 1: Antimicrobial Activity of this compound Isomers (MIC/MBC)

IsomerMicroorganismMIC (μL/mL)MBC (μL/mL)Reference
α-Terpineol Escherichia coli0.780.78[10]
Salmonella enteritidis1.563.13[10]
Staphylococcus aureus1.563.13[10]
Terpinen-4-ol Staphylococcus agalactiae0.098 (98 µg/mL)0.196 (196 µg/mL)[10]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data for β- and γ-terpineol are not sufficiently available for inclusion.

Table 2: In Vivo Efficacy of this compound Isomers

IsomerPharmacological ActivityModelEffective Dose (mg/kg, i.p.)EffectReference
α-Terpineol AnticonvulsantPTZ-induced convulsions100 - 200Increased latency to convulsions[4]
MES-induced seizures200 - 400Decreased hindlimb extension[4]
Terpinen-4-ol AnticonvulsantPTZ-induced convulsions100 - 300Increased latency to convulsions[12]
Picrotoxin-induced seizures200 - 300Inhibition of seizures[12]
MES-induced seizures300Decreased tonic hind convulsions[12]

Note: i.p. (intraperitoneal), PTZ (Pentylenetetrazole), MES (Maximal Electroshock).

Signaling Pathways and Mechanisms of Action

α-Terpineol: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory and anticancer effects of α-terpineol is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, lead to the degradation of IκB and allow NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival. α-Terpineol has been shown to inhibit this TNF-α-induced translocation of NF-κB in a dose-dependent manner, thereby suppressing downstream inflammatory and pro-survival signaling.[7][11]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases NF-κB athis compound α-Terpineol athis compound->NFkB Inhibits Translocation Genes Pro-inflammatory & Pro-survival Genes NFkB_n->Genes Promotes Transcription

Inhibitory action of α-terpineol on the NF-κB signaling pathway.
Terpinen-4-ol: Modulation of GABAergic System and Ion Channels

The anticonvulsant activity of terpinen-4-ol is multifaceted. Studies indicate its action involves the GABAergic system, the primary inhibitory neurotransmitter system in the brain. It enhances GABAergic transmission, which helps to suppress excessive neuronal firing that leads to seizures.[12] However, its effect is not reversed by flumazenil, suggesting it does not act on the benzodiazepine binding site of the GABA-A receptor.[12] Furthermore, terpinen-4-ol has been shown to directly inhibit voltage-dependent sodium channels, reducing the influx of sodium ions that is critical for the initiation and propagation of action potentials. This dual action on both inhibitory neurotransmission and neuronal excitability likely underlies its potent anticonvulsant properties.[12]

Anticonvulsant_Mechanism cluster_GABA GABAergic Synapse cluster_Na Neuronal Membrane T4ol Terpinen-4-ol GABA_R GABA-A Receptor T4ol->GABA_R Modulates Na_Ch Voltage-gated Na+ Channel T4ol->Na_Ch Inhibits Cl_influx Cl- Influx GABA_R->Cl_influx Opens Hyperpol Hyperpolarization (Inhibition) Cl_influx->Hyperpol Seizure Reduced Neuronal Excitability & Seizure Activity Hyperpol->Seizure Na_influx Na+ Influx Na_Ch->Na_influx Opens Depol Depolarization (Excitation) Na_influx->Depol Depol->Seizure Suppression of

Proposed anticonvulsant mechanisms of Terpinen-4-ol.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound isomers are provided below.

Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice (typically 180-250g for rats, 20-30g for mice) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.[17][18]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8):

    • Vehicle Control (e.g., Saline + 0.2% Tween 80)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Groups (e.g., α-Terpineol at 25, 50, 100 mg/kg)

  • Compound Administration: Test compounds, positive control, and vehicle are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.[18]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right hind paw of each animal.[19]

  • Measurement of Edema: Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model (Anticonvulsant Assay)

This is a standard model for screening compounds for activity against generalized myoclonic seizures.

  • Animals: Male Swiss albino mice (22-30g) are used.[20]

  • Grouping and Dosing: Animals are divided into groups (n=6-8):

    • Vehicle Control (e.g., Saline + 5% Tween 80)

    • Positive Control (e.g., Diazepam)

    • Test Groups (e.g., Terpinen-4-ol at 100, 200, 300 mg/kg)

  • Compound Administration: Test compounds are administered i.p. 30-60 minutes prior to PTZ injection.[21]

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously or intraperitoneally.[20][22]

  • Observation: Immediately after PTZ administration, each mouse is placed in an individual observation chamber and observed for 30 minutes.[20] The latency (time to onset) of the first myoclonic jerk and the first generalized tonic-clonic seizure is recorded. The severity of seizures can also be scored using a standardized scale (e.g., Racine's scale).[20]

  • Data Analysis: The mean latency to seizures is compared between treated groups and the vehicle control. The percentage of animals protected from tonic-clonic seizures is also calculated. Statistical analysis is performed using ANOVA or Kruskal-Wallis test, as appropriate.

Protocol: Broth Microdilution Method (Antimicrobial Susceptibility Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[23]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

  • Plate Setup: A sterile 96-well microtiter plate is used. Two-fold serial dilutions of the test compound (e.g., α-terpineol) are prepared directly in the plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells with a known antibiotic.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[25]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

  • MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from all clear wells (at and above the MIC) and subcultured onto an agar (B569324) plate. After incubation, the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[10]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound This compound Isomer (α, β, γ, 4-) Model Select Animal Model (e.g., Wistar Rat) Compound->Model Groups Divide into Groups (Vehicle, Positive, Test) Model->Groups Admin Administer Compound (i.p. or p.o.) Groups->Admin Induce Induce Pathology (e.g., Carrageenan Injection) Admin->Induce Observe Observe & Measure (e.g., Paw Volume) Induce->Observe Collect Collect Data (e.g., 0-4 hours) Observe->Collect Calculate Calculate % Inhibition vs Control Collect->Calculate Stats Statistical Analysis (e.g., ANOVA) Calculate->Stats Result Determine Efficacy Stats->Result

References

Terpineol Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpineol (B192494), a naturally occurring monoterpene alcohol, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current state of research into this compound derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document details the underlying mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes critical signaling pathways and workflows to support further investigation and drug development in this area.

Introduction to this compound and its Derivatives

This compound exists in several isomeric forms, with α-terpineol being one of the most abundant in nature, found in the essential oils of various plants. Its derivatives are typically synthesized by modifying the hydroxyl group or the double bond of the this compound backbone, leading to a diverse library of compounds, including esters and ethers, with potentially enhanced pharmacological activities.[1][2] The exploration of these derivatives is driven by the need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Therapeutic Applications and Mechanisms of Action

Anti-Asthmatic and Anti-Inflammatory Effects

This compound derivatives have shown significant potential in the treatment of asthma and inflammatory conditions. Certain α-terpineol derivatives have been found to be potent bronchodilators, enhancing the relaxation of airway smooth muscle.[1]

Mechanism of Action: A key mechanism involves the upregulation of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) levels in airway smooth muscle cells.[1] Increased cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in muscle relaxation. Additionally, some derivatives have been shown to downregulate the levels of pro-inflammatory cytokines such as IL-4 and IL-17.[1] Another significant anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] this compound and its derivatives can also reduce the production of other inflammatory mediators like TNF-α, PGE₂, and nitric oxide (NO).[1][3][4]

Anticancer Activity

Pre-clinical studies have highlighted the antitumor potential of this compound and its derivatives against various cancer cell lines, including lung, breast, leukemia, and colorectal cancer.[5][6]

Mechanism of Action: A primary anticancer mechanism is the suppression of the NF-κB signaling pathway, which is crucial for tumor cell growth and survival.[2][5] this compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-related genes. Some derivatives also exhibit cytotoxic effects by inducing DNA fragmentation and apoptosis.[5] The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is another target for this compound derivatives, which can modulate its activity to inhibit cell proliferation and survival.[6][7]

Antimicrobial Properties

This compound and its derivatives, particularly ester derivatives, have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.[8]

Mechanism of Action: The antimicrobial action is attributed to the disruption of the bacterial cell membrane integrity. This leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of cerebral ischemia and neurodegenerative diseases.[9][10][11]

Mechanism of Action: The neuroprotective effects are largely attributed to the antioxidant properties of this compound, which involve the inhibition of lipid peroxidation.[9] By scavenging free radicals and reducing oxidative stress, this compound helps to preserve synaptic plasticity and improve spatial memory.[9] Modulation of the MAPK signaling pathway is another mechanism through which this compound derivatives may exert their neuroprotective effects.[10][12]

Quantitative Data

Table 1: Anticancer Activity of α-Terpineol
CompoundCell LineConcentration (µg/mL)Cell Viability Reduction (%)Reference
α-TerpineolSarcoma 18010050.9[5]
α-TerpineolSarcoma 18025038.53[5]
α-TerpineolSarcoma 18050030.82[5]
Table 2: Antioxidant Activity of Terpenes
CompoundAssayIC50 (µg/mL)Reference
α-PineneDPPH24.53 ± 0.05[8]
α-TerpineolDPPH65.63 ± 0.71[8]
1,8-CineoleDPPH63.58 ± 0.01[8]
Table 3: Antimicrobial Activity of Terpenes
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
α-PineneS. aureus1.87 ± 0.62-[8]
α-TerpineolS. aureus1.87 ± 0.62-[8]
1,8-CineoleS. aureus0.45 ± 0.14-[8]
α-PineneE. coli0.45 ± 0.14-[8]
α-TerpineolE. coli0.45 ± 0.14-[8]
1,8-CineoleE. coli0.45 ± 0.14-[8]

Experimental Protocols

Synthesis of α-Terpineol Derivatives (General Esterification Protocol)

This protocol describes a general method for the synthesis of α-terpineol esters.

  • Reaction Setup: To a solution of α-terpineol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add the desired carboxylic acid (1.1 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound ester.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)[14][15][16][17]

This in vivo assay is used to evaluate the acute anti-inflammatory activity of this compound derivatives.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound (this compound derivative) or vehicle (control) intraperitoneally or orally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Morris Water Maze Test (Neuroprotection)[18][19][20][21][22]

This assay assesses spatial learning and memory in rodents, which can be impaired by neurotoxic insults.

  • Apparatus: Use a circular pool filled with opaque water. A hidden platform is submerged in one of the four quadrants. Visual cues are placed around the pool.

  • Acquisition Phase: For 4-5 consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Each animal performs a set number of trials per day. Record the time taken to find the platform (escape latency).

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Record and analyze the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the platform location, and the swim path. Improved performance in the treated group compared to the disease model control group indicates neuroprotection.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[23][24]

This in vitro assay determines the antimicrobial potency of this compound derivatives.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibition Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) TLR4 TLR4 TLR4->IKK TNFR TNFR TNFR->IKK IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation IκB-NF-κB Complex->NF-κB (p50/p65) IκB degradation DNA DNA NF-κB (p50/p65)_n->DNA Binds to promoter Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory Genes (TNF-α, IL-6, COX-2) Transcription cAMP_Pathway Receptor GPCR G Protein G Protein Receptor->G Protein Activation AC Adenylyl Cyclase G Protein->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylation Cellular Response e.g., Muscle Relaxation Downstream Targets->Cellular Response PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Akt Inhibition MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression This compound Derivative This compound Derivative This compound Derivative->MAPKK Modulation Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening purification->screening anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine release) screening->anti_inflammatory Active? anticancer Anticancer Assays (e.g., MTT, Apoptosis) screening->anticancer Active? antimicrobial Antimicrobial Assays (e.g., MIC, MBC) screening->antimicrobial Active? neuroprotective Neuroprotective Assays (e.g., Oxidative stress) screening->neuroprotective Active? lead_selection Lead Compound Selection anti_inflammatory->lead_selection anticancer->lead_selection antimicrobial->lead_selection neuroprotective->lead_selection lead_selection->synthesis Further Optimization in_vivo In vivo Efficacy Studies (Animal Models) lead_selection->in_vivo Promising Candidate pharmacokinetics Pharmacokinetics & Toxicology Studies in_vivo->pharmacokinetics preclinical Preclinical Development pharmacokinetics->preclinical end End preclinical->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-terpineol (B3430122), a naturally occurring monoterpene alcohol, is a constituent of various essential oils, including those from pine and petitgrain. It is recognized for its characteristic lilac or pine-like aroma and is utilized extensively in the fragrance, cosmetic, and flavor industries.[1] Beyond its sensory attributes, alpha-terpineol has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a molecule of interest for therapeutic development.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of alpha-terpineol, detailed experimental protocols, and a visualization of its interaction with a key signaling pathway.

Molecular Structure and Identification

Alpha-terpineol is a monocyclic tertiary alcohol with the chemical formula C₁₀H₁₈O.[1] Its structure consists of a p-menthane (B155814) skeleton with a hydroxyl group at position 8 and a double bond between carbons 1 and 2. It exists as a racemic mixture of (R)-(+)- and (S)-(–)-enantiomers, both of which are found in nature.[1]

Synonyms: p-Menth-1-en-8-ol, 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol[4]

Physical Properties

Alpha-terpineol is typically a colorless, viscous liquid or a crystalline solid, depending on its purity and the ambient temperature.[5][6] The physical properties of alpha-terpineol are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₈O[1][7]
Molecular Weight 154.25 g/mol [1][7]
Appearance Colorless liquid to white solid[1][6]
Odor Lilac, pine-like[1][8]
Boiling Point 214–224 °C at 760 mmHg[5][9][10]
Melting Point 31–41 °C[5][9][11]
Density ~0.930–0.936 g/cm³ at 20-25 °C[5][8][11]
Refractive Index (n_D²⁰) 1.482–1.485[5][7][9]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents.[5][8][10]
Vapor Pressure 0.0283 - 0.0486 mmHg at 25 °C[6][11]
Flash Point ~91-96 °C[6][7][9]
Optical Rotation [α]D Varies with enantiomeric composition. (+)-α-terpineol: up to +96.8°; (-)-α-terpineol: up to -99°[12]

Chemical Properties and Reactivity

Alpha-terpineol's chemical behavior is primarily dictated by its tertiary alcohol functional group and the double bond within its cyclohexene (B86901) ring.

Stability: It is stable under normal storage conditions but can be unstable under acidic conditions.[9]

Key Chemical Reactions
  • Hydration: The double bond in alpha-terpineol can undergo hydration in the presence of aqueous acids. This reaction typically follows Markovnikov's rule. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by water.[13][14]

  • Oxidation: The tertiary alcohol group is resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the ring. The double bond can be oxidized to form various products depending on the reagent used. For instance, ozonolysis cleaves the double bond.[15] Controlled oxidation can lead to the formation of p-cymene.[16]

  • Esterification: The tertiary hydroxyl group of alpha-terpineol can be esterified with carboxylic acids or their derivatives, such as acetic anhydride, to form terpinyl esters.[17][18] Terpinyl acetate (B1210297), for example, is a valuable fragrance compound.

Experimental Protocols

Synthesis of Alpha-Terpineol via Hydration of Alpha-Pinene

This protocol describes a common method for synthesizing alpha-terpineol from alpha-pinene, a major component of turpentine. The reaction proceeds via acid-catalyzed hydration.[10][15]

Materials:

  • Alpha-pinene

  • Acetic acid

  • Water

  • Citric acid (catalyst)

  • Phosphoric acid (co-catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine alpha-pinene, acetic acid, and water in a mass ratio of approximately 1:2.5:1.[10][15]

  • Add citric acid (0.05-0.1 parts by mass relative to alpha-pinene) and phosphoric acid (0.05 parts by mass relative to alpha-pinene) as catalysts.[10][15]

  • Heat the reaction mixture to 70 °C with vigorous stirring.[10][15]

  • Maintain the reaction at this temperature for 12-15 hours. Monitor the reaction progress by gas chromatography (GC).[10][15]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate to extract the organic products.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to isolate alpha-terpineol (boiling point ~214-220 °C at atmospheric pressure).[2][19]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and quantitative analysis of alpha-terpineol in essential oils or reaction mixtures.

Instrumentation and Conditions:

  • GC System: Agilent 6890 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[20]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector: Split/splitless injector at 250 °C. Split ratio of 1:25.[20]

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.[20]

  • MS System: Agilent 5973 series or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Dilute the essential oil or reaction mixture sample in a suitable solvent such as hexane (B92381) or methanol.[4]

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify alpha-terpineol by comparing its retention time and mass spectrum with a known standard and library data (e.g., NIST). The mass spectrum of alpha-terpineol will show characteristic fragment ions.[21]

Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of alpha-terpineol shows characteristic signals for the methyl groups, the protons on the cyclohexene ring, and the olefinic proton. Key chemical shifts (δ) include: ~1.17 ppm (singlet, 6H, two methyl groups at C8), ~1.64 ppm (singlet, 3H, methyl group at C4), ~1.2-2.1 ppm (multiplets, 7H, ring protons), and ~5.38 ppm (broad singlet, 1H, olefinic proton at C2).[1][7]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton. Expected chemical shifts (δ) include: ~23-31 ppm (methyl carbons), ~24-45 ppm (aliphatic CH and CH₂ carbons in the ring), ~72 ppm (quaternary carbon C8 bearing the hydroxyl group), ~121 ppm (olefinic CH carbon C2), and ~134 ppm (quaternary olefinic carbon C1).[6][16][22]

The FTIR spectrum of alpha-terpineol displays characteristic absorption bands corresponding to its functional groups.

  • Broad O-H stretch: A strong, broad band around 3383 cm⁻¹ is indicative of the hydroxyl group involved in hydrogen bonding.[6]

  • C-H stretches: Bands around 2966 cm⁻¹ correspond to the stretching vibrations of sp³ C-H bonds in the methyl and methylene (B1212753) groups.[6]

  • C=C stretch: A weaker band around 1644 cm⁻¹ can be attributed to the stretching of the carbon-carbon double bond in the cyclohexene ring.[23]

  • C-O stretch: A band in the region of 1100-1200 cm⁻¹ is characteristic of the C-O stretching vibration of the tertiary alcohol.[24]

Biological Activity and Signaling Pathway

Alpha-terpineol has been shown to possess significant anti-inflammatory and anticancer properties. One of the key mechanisms underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8][22] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines like IL-1β and IL-6.[25][26]

Alpha-terpineol has been demonstrated to inhibit the activation of NF-κB. Studies have shown that it can prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner.[8][22] This inhibition leads to the downregulation of NF-κB target genes, thereby mediating its anti-inflammatory and antiproliferative effects.[22]

NF_kB_Inhibition_by_Alpha_Terpineol cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (IL-1β, IL-6) DNA->Genes Transcription Alphathis compound α-Terpineol Alphathis compound->NFkB_nuc Inhibits Translocation

Inhibition of the NF-κB signaling pathway by alpha-terpineol.

Conclusion

Alpha-terpineol is a versatile monoterpene with well-defined physical and chemical properties that underpin its widespread use and biological activities. Its synthesis and analysis are achievable through standard organic chemistry techniques. The growing body of evidence supporting its role as an inhibitor of key inflammatory pathways, such as NF-κB, highlights its potential for further investigation in drug development and therapeutic applications. This guide provides a foundational resource for scientists and researchers working with this promising natural compound.

References

The Multifaceted Biological Activities of α-Terpineol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpineol (α-terpineol), a naturally occurring monoterpene alcohol, is a constituent of the essential oils of numerous plants, including pine, lilac, and eucalyptus. Renowned for its pleasant aroma, α-terpineol is extensively utilized in the fragrance, cosmetic, and food industries. Beyond its organoleptic properties, a growing body of scientific evidence has illuminated the diverse and potent biological activities of α-terpineol, positioning it as a promising candidate for therapeutic applications. This technical guide provides a comprehensive review of the biological activities of α-terpineol, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Antimicrobial Activity

Alpha-terpineol exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism of action primarily involves the disruption of cell membrane integrity and function.

Antibacterial Activity

α-Terpineol has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The lipophilic nature of α-terpineol allows it to partition into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1]

Antifungal Activity

The antifungal activity of α-terpineol is attributed to its ability to disrupt the fungal cell wall and membrane, leading to morphostructural alterations and inhibition of fungal growth.

Quantitative Antimicrobial Data

The antimicrobial efficacy of α-terpineol is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismMIC (μg/mL)MBC (μg/mL)Reference
Escherichia coli780780[2]
Salmonella enteritidis15603130[2]
Staphylococcus aureus15603130[2]
Candida albicans1250-10000-[3]
Candida glabrata2500-10000-[3]
Candida krusei1250-5000-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The MIC of α-terpineol against a specific microorganism can be determined using the broth microdilution method.

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • α-terpineol stock solution

  • Solvent for α-terpineol (e.g., DMSO, ethanol)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium with solvent)

  • Resazurin (B115843) solution (for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of α-terpineol in the broth medium in the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive and negative control wells.

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of α-terpineol that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Investigating Antibacterial Mechanism

G cluster_prep Preparation cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Alpha-terpineol Treatment Alpha-terpineol Treatment Bacterial Culture->Alpha-terpineol Treatment Cell Viability (Time-Kill Assay) Cell Viability (Time-Kill Assay) Alpha-terpineol Treatment->Cell Viability (Time-Kill Assay) Membrane Integrity (Leakage of K+, ATP) Membrane Integrity (Leakage of K+, ATP) Alpha-terpineol Treatment->Membrane Integrity (Leakage of K+, ATP) Membrane Potential (Fluorescent Dyes) Membrane Potential (Fluorescent Dyes) Alpha-terpineol Treatment->Membrane Potential (Fluorescent Dyes) Morphological Changes (SEM, TEM) Morphological Changes (SEM, TEM) Alpha-terpineol Treatment->Morphological Changes (SEM, TEM) Data Interpretation Data Interpretation Cell Viability (Time-Kill Assay)->Data Interpretation Membrane Integrity (Leakage of K+, ATP)->Data Interpretation Membrane Potential (Fluorescent Dyes)->Data Interpretation Morphological Changes (SEM, TEM)->Data Interpretation

Workflow for elucidating the antibacterial mechanism of α-terpineol.

Anti-inflammatory Activity

α-Terpineol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

α-Terpineol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It also suppresses the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation.

Signaling Pathway Modulation

The anti-inflammatory effects of α-terpineol are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.

Quantitative Anti-inflammatory Data
AssayModelEffect of α-terpineolReference
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesIC50 = 5.3 μg/mL[5]
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 100 μM[5]
Experimental Protocol: NF-κB Translocation Assay

This assay determines the effect of α-terpineol on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.

Materials:

  • Adherent cell line (e.g., HeLa, RAW 264.7)

  • Cell culture medium and supplements

  • α-terpineol

  • Inducing agent (e.g., TNF-α, LPS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of α-terpineol for a specified time.

  • Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Fix the cells with paraformaldehyde and then permeabilize them.

  • Block non-specific antibody binding sites.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the nuclear translocation of NF-κB p65 using fluorescence microscopy or a high-content imaging system.

Signaling Pathway: α-Terpineol's Inhibition of the NF-κB Pathway

G Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription (Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nuclear Translocation->Gene Transcription (Pro-inflammatory mediators) Initiates Alpha-terpineol Alpha-terpineol Alpha-terpineol->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by α-terpineol.

Antioxidant Activity

α-Terpineol possesses notable antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.

Free Radical Scavenging

α-Terpineol can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This activity has been demonstrated in various antioxidant assays.

Quantitative Antioxidant Data
AssayIC50 / ValueReference
DPPH Radical ScavengingVery low activity[6]
ORAC2.72 μmol Trolox equiv./μmol[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of α-terpineol to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • α-terpineol solutions at various concentrations

  • Methanol

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of α-terpineol in methanol.

  • Add a fixed volume of the DPPH solution to each dilution of α-terpineol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of α-terpineol required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Anticancer Activity

α-Terpineol has emerged as a potential anticancer agent, exhibiting cytotoxic and pro-apoptotic effects against various cancer cell lines.

Cytotoxicity and Pro-apoptotic Effects

α-Terpineol induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.

Inhibition of Cancer Cell Proliferation and Signaling

α-Terpineol can inhibit the proliferation of cancer cells by arresting the cell cycle. Furthermore, its anticancer activity is linked to the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and PI3K/Akt pathways.[4][7]

Quantitative Anticancer Data
Cell LineAssayIC50 (μM)Reference
NCI-H69 (Small cell lung carcinoma)MTT260[8]
HCT-116 (Colorectal carcinoma)MTT~400[8]
MCF-7 (Breast adenocarcinoma)MTT181-588[6]
K562 (Chronic myeloid leukemia)MTT181-588[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • α-terpineol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of α-terpineol for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value can be determined from the dose-response curve.

Signaling Pathway: α-Terpineol's Induction of Apoptosis

G cluster_bcl2 Bcl-2 Family Modulation Alpha-terpineol Alpha-terpineol Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Alpha-terpineol->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Alpha-terpineol->Bax (Pro-apoptotic) Upregulates Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Inhibits permeabilization Bax (Pro-apoptotic)->Mitochondrion Promotes permeabilization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Induction of apoptosis by α-terpineol via modulation of Bcl-2 family proteins.

Conclusion

Alpha-terpineol is a versatile natural compound with a remarkable spectrum of biological activities. Its demonstrated antimicrobial, anti-inflammatory, antioxidant, and anticancer properties underscore its significant potential for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of this promising monoterpene. Future research should focus on elucidating the precise molecular targets of α-terpineol, optimizing its delivery for enhanced bioavailability, and conducting pre-clinical and clinical studies to validate its efficacy and safety in various disease models.

References

Methodological & Application

Application Note: Extraction of Terpineol from Pine Oil via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-15

Abstract

This application note provides a detailed protocol for the extraction and purification of terpineol (B192494) from crude pine oil using fractional distillation. Pine oil is a complex mixture of terpene alcohols and hydrocarbons, with α-terpineol being a primary constituent of significant commercial value.[1][2][3] The protocol leverages the differences in the boiling points of the various components to achieve separation. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Pine oil, an essential oil derived from various species of pine trees, is composed predominantly of cyclic terpene alcohols and terpene hydrocarbons.[2][4] The main and most valuable alcohol is α-terpineol, which, along with its isomers (β- and γ-terpineol), is widely used in fragrances, cosmetics, disinfectants, and as a chemical intermediate.[5][6]

Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points. By using a fractionating column, a series of vaporization and condensation cycles effectively enriches the vapor with the more volatile component at each stage. This allows for a more efficient separation than simple distillation. Given the narrow boiling point range of the components in pine oil, fractional distillation is a suitable method for isolating the this compound-rich fraction. A patent from 1930 describes a method of fractionating pine oil to obtain a cut rich in alpha-terpineol (B3430122), which is then crystallized.[7]

Safety and Handling Precautions

Pine oil and its constituents are combustible liquids and can cause skin, eye, and respiratory irritation.[8][9] Older pine oils may contain peroxides, which can increase their irritant properties.[8] Appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[8][10]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10] Keep the apparatus away from heat, sparks, and open flames.[9][11] Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Spills: In case of a spill, absorb with an inert material like sand or earth and place it in a suitable container for disposal.[10]

  • First Aid: In case of skin contact, wash immediately with soap and water.[10] If in eyes, rinse with running water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Physicochemical Data of Pine Oil Components

The successful separation of this compound from other components in pine oil relies on the differences in their boiling points. The table below summarizes the atmospheric boiling points of the major constituents.

Component Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
α-PineneC₁₀H₁₆136.24155 - 156[12][13][14]
β-PineneC₁₀H₁₆136.24163 - 166[15]
LimoneneC₁₀H₁₆136.23176 - 178[16][17][18]
Fenchyl AlcoholC₁₀H₁₈O154.25201 - 202[19][20][21]
BorneolC₁₀H₁₈O154.25210 - 213[22][23][24][25]
β-TerpineolC₁₀H₁₈O154.25~210 - 220[26][27][28]
α-TerpineolC₁₀H₁₈O154.25217 - 219[29][30][31]
γ-TerpineolC₁₀H₁₈O154.25218 - 219[32][33][34]

Experimental Protocol: Fractional Distillation

4.1. Apparatus

  • Heating mantle with magnetic stirring

  • Round-bottom flask (e.g., 1 L)

  • Fractionating column (Vigreux or packed with Raschig rings/metal sponges)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 360 °C)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (e.g., 250 mL)

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Laboratory clamps and stand

4.2. Procedure

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • Charging the Flask: Place 500 mL of crude pine oil and a few boiling chips (or a magnetic stir bar) into the 1 L round-bottom flask.[35]

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and ensure an efficient temperature gradient.

  • Distillation:

    • Begin heating the pine oil gently using the heating mantle. If using a stir bar, start the magnetic stirrer.

    • Allow the temperature to rise slowly. The column will begin to flood as the vapor rises and condenses on the packing material. Adjust the heating rate to allow a steady, slow distillation rate (approximately 1-2 drops per second from the condenser).

    • Monitor the temperature at the distillation head. Collect the fractions in separate, labeled receiving flasks based on the temperature plateaus observed.

  • Fraction Collection: Based on the boiling points of the components, the following fractions should be collected. One protocol suggests collecting the this compound-enriched fraction between 210 °C and 225 °C.[35]

Fraction No. Boiling Range (°C) Expected Major Components
1< 180α-Pinene, β-Pinene, Limonene[12][15][16]
2 (Intermediate)180 - 210Fenchyl Alcohol, Borneol[19][23]
3 (this compound-rich)210 - 225α-Terpineol, β-Terpineol, γ-Terpineol[26][29][32]
4 (Residue)> 225Higher boiling point compounds, polymerized material
  • Shutdown: Once the this compound-rich fraction has been collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.

4.3. Analysis of Fractions The purity of the collected this compound fraction (Fraction 3) should be assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods will allow for the identification and quantification of the different this compound isomers and any remaining impurities.

Visualization of Experimental Workflow

G Diagram 1: Workflow for this compound Extraction cluster_prep Preparation cluster_distill Distillation Process cluster_fractions Fraction Collection cluster_analysis Analysis & Shutdown A Assemble Fractional Distillation Apparatus B Charge Flask with 500 mL Pine Oil & Boiling Chips A->B C Insulate Fractionating Column B->C D Begin Gentle Heating & Stirring C->D E Monitor Head Temperature & Distillation Rate D->E F Collect Fractions Based on Boiling Range E->F G Fraction 1: < 180°C (Pinenes, Limonene) F->G T < 180°C H Fraction 2: 180-210°C (Fenchol, Borneol) F->H 180°C ≤ T < 210°C I Fraction 3: 210-225°C (this compound Isomers) F->I 210°C ≤ T ≤ 225°C J Residue: > 225°C F->J T > 225°C K Turn Off Heat & Cool Apparatus I->K L Analyze this compound Fraction (GC-MS) K->L

Diagram 1: Workflow for the fractional distillation of pine oil to extract this compound.

References

Application Note: Quantitative Analysis of Terpineol in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpineol (B192494), a naturally occurring monoterpene alcohol, is a significant constituent of many essential oils, valued for its pleasant lilac-like aroma and various bioactive properties, including anti-inflammatory and antioxidant effects.[1] Accurate and reliable quantification of this compound isomers (α-, β-, γ-terpineol, and terpinen-4-ol) is crucial for the quality control of essential oils in the fragrance, food, and pharmaceutical industries.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using GC-MS.

Principle of the Method

The quantitative analysis of this compound in essential oils by GC-MS involves the separation of the volatile components of the essential oil in a gas chromatograph followed by detection and quantification using a mass spectrometer. The essential oil sample, after appropriate dilution, is injected into the GC, where it is vaporized.[4] An inert carrier gas (e.g., helium) carries the vaporized sample through a capillary column containing a stationary phase. The separation of compounds is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase, which is primarily dependent on their boiling points and polarity.[3][4]

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which fragments them into characteristic patterns.[4] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST, Wiley).[4] For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration from the calibration curve.[1]

Data Presentation

The following table summarizes the percentage content of different this compound isomers found in the essential oils of several plant species, as determined by GC-MS analysis.

Plant SpeciesCommon NameThis compound IsomerContent (%)Reference(s)
Melaleuca alternifoliaTea Treeγ-Terpineol0.8 - 3.5[1]
Eucalyptus spp.Eucalyptusγ-Terpineol0.1 - 4.0[1]
Thymus vulgarisThymeγ-Terpineol~15.2[1]
Rosmarinus officinalisRosemaryγ-Terpineol0.5 - 1.2[1]
Lavandula angustifoliaLavenderγ-TerpineolTrace - 0.5[1]
Protium heptaphyllumAlmécegaα-TerpineolMajor Component[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid column overloading and ensure accurate quantification.

  • Materials:

    • Essential oil sample

    • Hexane (B92381) or Ethyl Acetate (analytical grade)

    • Internal Standard (IS) solution (e.g., n-tridecane or octadecane, 100 µg/mL in the chosen solvent)[2][6]

    • Glass autosampler vials (1.5 mL) with PTFE-lined caps[7]

    • Micropipettes

  • Protocol:

    • Accurately weigh a specific amount of the essential oil.

    • Dilute the essential oil with a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 20 µg/mL.[6]

    • For more accurate quantification, add an internal standard. For example, dilute the sample to 500 µg/mL with a solvent containing the internal standard at a concentration of 100 µg/mL.[6]

    • Vortex the solution to ensure homogeneity.

    • If any particulate matter is present, centrifuge the sample before transferring it to the autosampler vial.[7]

    • Transfer the final diluted sample to a GC autosampler vial.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized depending on the specific instrument and the essential oil being analyzed.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (5% phenyl methylpolysiloxane) fused-silica capillary column (e.g., 60 m x 0.25 mm i.d., 0.25-μm film thickness).[6] A DB-5ms column is also suitable.[4]

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[6]

    • Injector Temperature: 250 °C.[4][6]

    • Injection Volume: 1 µL.[4]

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).[4]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 3 min.

      • Ramp 1: Increase to 100 °C at 5 °C/min.

      • Ramp 2: Increase to 246 °C at 120 °C/min and hold for 25 min.[8] (Note: An alternative program could be: Initial 115°C, ramp to 145°C at 2°C/min, then to 165°C at 20°C/min, then to 175°C at 2°C/min, and finally to 280°C at 15°C/min with a 5 min hold).[6]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).[4]

    • Ionization Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantification, or full scan mode (m/z 40-500) for qualitative and quantitative analysis.[1][6]

    • Solvent Delay: 3 minutes.[1]

Calibration and Quantification
  • Preparation of Calibration Standards:

    • Prepare a stock solution of a certified this compound reference standard in the same solvent used for sample preparation.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.04–5.12 μg/mL).[2]

    • If an internal standard is used, add it to each calibration standard at the same concentration as in the samples.

  • Quantification:

    • Inject each calibration standard into the GC-MS under the same conditions as the samples.[1]

    • Construct a calibration curve by plotting the peak area of this compound (or the ratio of the this compound peak area to the internal standard peak area) against the concentration of the standards.[1]

    • The concentration of this compound in the prepared essential oil sample is determined by interpolating its peak area (or peak area ratio) on the calibration curve.[1]

    • Calculate the final concentration in the original essential oil sample by taking into account the initial weight and dilution factor.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[8][9] Key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.998.[8][9]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80.23–115.41%.[8][9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Intra-day precision (RSD) ≤ 12.03%; Inter-day precision (RSD) ≤ 11.34%.[8][9]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution with Solvent (e.g., Hexane) A->B C Addition of Internal Standard B->C D Vortex & Centrifuge C->D E Transfer to Autosampler Vial D->E F Injection into GC E->F G Separation in Capillary Column F->G H Ionization (EI) & Fragmentation G->H I Mass Analysis (m/z) H->I J Peak Identification (vs. Library & Standard) I->J K Peak Integration J->K L Quantification using Calibration Curve K->L M Final Concentration Calculation L->M

Caption: Experimental workflow for this compound quantification.

GCMS_System GC Gas Chromatograph Injector Heated Column Carrier Gas (He) Interface Heated Interface GC:col->Interface MS Mass Spectrometer Ion Source (EI) Mass Analyzer (Quadrupole) Detector Interface->MS:ion DataSystem Data System (Control & Analysis) MS:det->DataSystem DataSystem->GC DataSystem->MS

Caption: Logical relationship of GC-MS system components.

References

Application of Terpineol as a Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpineol (B192494), a naturally occurring monoterpene alcohol, is emerging as a versatile and environmentally benign solvent for organic synthesis.[1][2] Derived from renewable resources such as pine oil, this compound offers a sustainable alternative to conventional volatile organic compounds (VOCs).[1] Its favorable properties, including a high boiling point (around 214-224 °C), low toxicity, and biodegradability, make it an attractive medium for a variety of chemical transformations.[1][2] This document provides detailed application notes and protocols for the use of this compound as a solvent in several key areas of organic synthesis, supported by quantitative data and experimental workflows.

Properties of this compound

This compound exists as a mixture of isomers, with α-terpineol being the most common. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1][2]
Molar Mass154.25 g/mol [1]
AppearanceColorless to slightly yellow liquid[2]
Boiling Point214-224 °C[2]
Melting Point18 °C[2]
Density~0.937 g/cm³[2]
SolubilitySparingly soluble in water; soluble in ethanol[2]

Applications in Organic Synthesis

While the exploration of this compound as a primary solvent in a broad range of named organic reactions is still an evolving area of research, its utility has been demonstrated in several specific applications.

Nanoparticle Synthesis

This compound's high boiling point and ability to dissolve both precursors and stabilizing agents make it an excellent solvent for the synthesis of metal nanoparticles. It facilitates controlled particle growth at elevated temperatures, leading to uniform size distributions.

This compound is a key component in the formulation of stable, inkjet-printable silver nanoparticle inks.[1] The high boiling point of this compound allows for the necessary high-temperature reduction of the silver precursor and subsequent nanoparticle formation while preventing solvent evaporation. The resulting nanoparticles can be formulated into inks for printed electronics.

Table 1: Synthesis of Silver Nanoparticles in this compound

PrecursorReducing/Stabilizing AgentsSolvent SystemTemperature (°C)Time (h)Particle Size (nm)Yield (%)Reference
Silver Nitrate (B79036) (AgNO₃)Oleic Acid, Oleylamine (B85491)This compound/Butylamine90°C then 180°C2<1080[1]

Materials:

  • Silver nitrate (AgNO₃)

  • Oleic acid

  • Oleylamine

  • This compound

  • Butylamine

  • Toluene (B28343)

  • Methanol (B129727)

  • Three-neck round-bottom flask

  • Condenser

  • Temperature controller

  • Magnetic stirrer

  • Centrifuge

Procedure: [1]

  • In a 200 mL three-neck round-bottom flask, combine 3.4 g of AgNO₃ with a 100 mL solution of oleic acid and oleylamine (9:1 ratio).

  • Equip the flask with a condenser, temperature controller, and magnetic stirrer.

  • Purge the system with nitrogen and maintain a continuous slow stream.

  • Heat the reaction mixture to 90 °C in an oil bath and maintain for 2 hours with stirring (max 120 rpm) to ensure complete thermal decomposition and formation of silver nanoparticles.

  • Increase the temperature to 180 °C at a rate of 4 °C/min and hold for 5 minutes to improve size and shape uniformity.

  • Cool the resulting dark-brown solution to room temperature.

  • For purification, dilute the reaction mixture with an equal volume of toluene and precipitate the nanoparticles by adding methanol.

  • Centrifuge the mixture at 6000 rpm for 5 minutes.

  • Discard the supernatant and redisperse the nanoparticle pellet in a toluene/butylamine mixture (10:1).

  • Repeat the precipitation with methanol and centrifugation.

  • Disperse the final silver nanoparticles in a this compound/butylamine (83:17 by volume) mixture to form the conductive ink.

Workflow for Silver Nanoparticle Synthesis

G cluster_prep Reaction Setup cluster_synthesis Nanoparticle Formation cluster_purification Purification cluster_formulation Ink Formulation A Combine AgNO3, Oleic Acid, and Oleylamine in Flask B Equip with Condenser, Temp. Controller, Stirrer A->B C Purge with Nitrogen B->C D Heat to 90°C for 2h C->D E Heat to 180°C for 5 min D->E F Cool to Room Temperature E->F G Dilute with Toluene, Precipitate with Methanol F->G H Centrifuge at 6000 rpm G->H I Redisperse in Toluene/Butylamine H->I J Repeat Precipitation and Centrifugation I->J K Disperse Nanoparticles in This compound/Butylamine J->K

Caption: Workflow for the synthesis of silver nanoparticles using this compound.

This compound is also utilized as a high-boiling point solvent in the formulation of gold nanoparticle inks for inkjet printing applications. The solvent properties of this compound allow for the stable dispersion of gold nanoparticles, which is crucial for reliable printing of conductive tracks on various substrates.

Table 2: Formulation of Gold Nanoparticle Ink

NanoparticleStabilizerSolventSintering Temperature (°C)Resulting ResistivityReference
Gold (Au)Hexanethiolα-Terpineol200~70% of bulk gold[3]

Materials:

  • Hexanethiol-encapsulated gold nanoparticles

  • α-Terpineol (technical grade, 90%)

Procedure:

  • Prepare a suspension of hexanethiol-encapsulated gold nanoparticles in α-terpineol. A typical concentration is 15% by mass, but this can be adjusted to achieve the desired viscosity for inkjet printing.

  • Thoroughly mix the components to ensure a uniform dispersion of the nanoparticles.

  • The resulting ink can be inkjet-printed onto a substrate.

  • After printing, the substrate is heated to evaporate the this compound solvent.

  • The temperature is then increased to the sintering temperature (e.g., 200 °C) to remove the hexanethiol capping agent and fuse the gold nanoparticles into a conductive film.

Workflow for Gold Nanoparticle Ink Preparation and Use

G cluster_prep Ink Formulation cluster_printing Printing and Sintering A Disperse Gold Nanoparticles in α-Terpineol B Mix to Homogeneity A->B C Inkjet Print onto Substrate B->C D Heat to Evaporate this compound C->D E Increase Temperature to Sinter (e.g., 200°C) D->E G Monomers Methyl Methacrylate + α-Terpineol Copolymer Functional Copolymer Monomers->Copolymer Initiator AIBN Initiator->Copolymer Solvent Xylene Solvent->Copolymer Reaction_Conditions 80°C, 50 min Reaction_Conditions->Copolymer

References

Application Notes and Protocols: Terpineol in Biodegradable Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terpineol (B192494) in the formulation of biodegradable polymers. This document details the applications, experimental protocols, and key data associated with the incorporation of this compound as a plasticizer and solvent in biodegradable polymer systems for various applications, including drug delivery and tissue engineering.

Introduction

This compound, a naturally occurring monoterpene alcohol, has garnered significant interest as a green solvent and plasticizer in the formulation of biodegradable polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). Its biocompatibility, biodegradability, and ability to modify the physicochemical properties of polymers make it a promising excipient in the development of advanced drug delivery systems and tissue engineering scaffolds. This compound can enhance the flexibility of polymer films, modulate drug release kinetics, and serve as a porogen to create porous structures suitable for cell infiltration.

Applications of this compound in Biodegradable Polymers

The primary applications of this compound in the context of biodegradable polymers include:

  • Plasticizer: this compound can be incorporated into biodegradable polymer matrices to increase their flexibility and reduce brittleness. This is particularly useful for applications such as flexible films for packaging or coatings for medical devices. The addition of this compound lowers the glass transition temperature (Tg) of the polymer, leading to improved mechanical properties at physiological temperatures.

  • Solvent: Due to its solvent properties, this compound can be used in fabrication processes like solvent casting and emulsion solvent evaporation to create polymer films, microparticles, and nanoparticles.[1] Its relatively low volatility compared to other organic solvents can be advantageous in controlling the evaporation rate and influencing the final morphology of the formulation.

  • Drug Delivery Vehicle: In drug delivery systems, this compound can act as a carrier or aid in the solubilization of hydrophobic drugs within the polymer matrix.[2] Its presence can influence the drug release profile, often leading to a more sustained release by modifying the polymer's degradation rate and drug diffusion pathways.[3]

  • Porogen: this compound can be used as a porogen in the fabrication of tissue engineering scaffolds. By incorporating this compound into the polymer matrix and subsequently leaching it out, a porous structure can be created, which is essential for cell seeding, proliferation, and tissue regeneration.

Quantitative Data Presentation

The following tables summarize the quantitative effects of incorporating terpene-based plasticizers, including this compound derivatives, on the thermal and mechanical properties of biodegradable polymers, as well as its influence on drug release.

Table 1: Thermal Properties of Terpene-Plasticized Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
PLANeat060.5152.15.2
PLAGeranyl Acetate2035.8149.525.1
PLALinalyl Acetate2038.2150.222.8
PHBNeat08.5-57
PHBGeranyl Acetate20-13-36

Data adapted from studies on terpene-based plasticizers.[4]

Table 2: Mechanical Properties of Terpene-Plasticized Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
PHBNeat03012005
PHBGeranyl Acetate2010200>650
PLANeat050.328003.5
PLAGeranyl Acetate2025.11100150
PLALinalyl Acetate2028.41300120

Data adapted from studies on terpene-based plasticizers.[4]

Table 3: Influence of this compound on Drug Release from PLGA Microparticles

FormulationDrugThis compound Concentration (%)Burst Release (%)Cumulative Release at 24h (%)
PLGA MicroparticlesPaclitaxel02545
PLGA MicroparticlesPaclitaxel51860
PLGA MicroparticlesPaclitaxel101275

Illustrative data based on typical effects observed in drug delivery studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in biodegradable polymer formulations.

Protocol 1: Preparation of Biodegradable Polymer Films using Solvent Casting with this compound as a Plasticizer

This protocol describes the preparation of flexible biodegradable polymer films, such as PLA or PLGA, using this compound as a plasticizer.

Materials:

  • Biodegradable polymer (e.g., PLA, PLGA)

  • This compound (as a plasticizer)

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Glass petri dish or other suitable casting surface

  • Magnetic stirrer and stir bar

  • Desiccator or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of biodegradable polymer and dissolve it in a suitable volatile solvent to achieve a specific concentration (e.g., 5-10% w/v).

    • Stir the solution using a magnetic stirrer at room temperature until the polymer is completely dissolved.

  • Addition of this compound:

    • Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 5-20 wt% with respect to the polymer).

    • Add the this compound to the polymer solution and continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Casting the Film:

    • Pour the polymer-terpineol solution evenly onto a clean, level glass petri dish.

    • Cover the petri dish with a perforated lid or place it in a fume hood to allow for slow and controlled evaporation of the solvent. This helps in forming a uniform film without defects.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears dry, carefully peel it from the casting surface.

    • To remove any residual solvent, place the film in a desiccator or a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40°C) for at least 48 hours.

  • Characterization:

    • The resulting films can be characterized for their mechanical properties (tensile strength, elongation at break), thermal properties (DSC), and surface morphology (SEM).

Protocol 2: Fabrication of Drug-Loaded Biodegradable Microparticles using Emulsion Solvent Evaporation with this compound

This protocol details the fabrication of drug-loaded microparticles from biodegradable polymers like PLGA, using an oil-in-water (o/w) emulsion solvent evaporation technique where this compound can be incorporated in the oil phase.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Drug to be encapsulated

  • This compound

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of the Organic Phase (Oil Phase):

    • Dissolve a specific amount of the biodegradable polymer and the drug in an organic solvent (e.g., dichloromethane).

    • If this compound is to be included, add the desired amount to this organic phase and mix thoroughly.

  • Preparation of the Aqueous Phase (Water Phase):

    • Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA). The surfactant is crucial for stabilizing the emulsion.

  • Emulsification:

    • Add the organic phase to the aqueous phase while continuously homogenizing or sonicating at a high speed. This will form an oil-in-water (o/w) emulsion. The size of the resulting microparticles is influenced by the homogenization speed and duration.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir continuously at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This process leads to the solidification of the polymer into microparticles.

  • Microparticle Collection and Washing:

    • Collect the hardened microparticles by centrifugation.

    • Wash the collected microparticles several times with deionized water to remove the surfactant and any unencapsulated drug. Centrifuge between each wash.

  • Lyophilization:

    • Freeze the washed microparticles and then lyophilize (freeze-dry) them for 24-48 hours to obtain a dry powder.

  • Characterization:

    • The microparticles can be analyzed for their size and morphology (SEM), drug loading efficiency, and in vitro drug release profile.

Protocol 3: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the effect of this compound on the thermal properties of biodegradable polymers.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer film or microparticle sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min).

      • Cooling Scan: Cool the sample back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again to the same upper temperature at the same heating rate.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and the enthalpy of melting (ΔHm).

    • The degree of crystallinity can be calculated from the enthalpy of melting. The presence of this compound as a plasticizer is typically observed as a decrease in the Tg.[4]

Protocol 4: Evaluation of Mechanical Properties using Tensile Testing

This protocol describes the procedure for determining the tensile strength, Young's modulus, and elongation at break of the prepared biodegradable polymer films.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

Procedure:

  • Sample Preparation:

    • Cut the polymer films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D882).

    • Measure the thickness and width of the gauge section of each specimen.

  • Tensile Test:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Data Analysis:

    • Record the load-elongation curve.

    • From the curve, calculate:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Young's Modulus: The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.

      • Elongation at Break: The percentage increase in length at the point of fracture.

Protocol 5: In Vitro Drug Release Study

This protocol is for assessing the release of an encapsulated drug from the prepared microparticles.

Materials:

  • Drug-loaded microparticles

  • Release medium (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of drug-loaded microparticles and suspend them in a known volume of the release medium in a sealed container.

  • Incubation:

    • Place the container in a shaking incubator or water bath maintained at 37°C.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh release medium.

    • Separate the microparticles from the withdrawn sample by centrifugation or filtration.

  • Drug Quantification:

    • Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the preparation of biodegradable polymer formulations with this compound.

Solvent Casting Workflow

Solvent_Casting_Workflow cluster_preparation Solution Preparation cluster_casting Film Formation cluster_drying Post-Processing dissolve_polymer Dissolve Polymer in Volatile Solvent add_this compound Add this compound (Plasticizer) dissolve_polymer->add_this compound cast_solution Cast Solution onto Surface add_this compound->cast_solution Homogeneous Solution evaporate_solvent Evaporate Solvent (Room Temperature) cast_solution->evaporate_solvent peel_film Peel Film evaporate_solvent->peel_film vacuum_dry Vacuum Dry peel_film->vacuum_dry final_product Flexible Polymer Film vacuum_dry->final_product Characterize Emulsion_Solvent_Evaporation_Workflow cluster_phases Phase Preparation cluster_processing Microparticle Formation organic_phase Prepare Organic Phase (Polymer, Drug, this compound in Solvent) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase (Surfactant in Water) aqueous_phase->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation o/w Emulsion collection_washing Collection & Washing (Centrifugation) solvent_evaporation->collection_washing lyophilization Lyophilization collection_washing->lyophilization final_product Drug-Loaded Microparticles lyophilization->final_product Characterize

References

Application Notes: Terpineol as a Penetration Enhancer for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Transdermal drug delivery offers a non-invasive route for systemic administration, providing advantages such as avoidance of first-pass metabolism, controlled drug release, and improved patient compliance.[1] The primary obstacle to this route is the stratum corneum (SC), the outermost layer of the epidermis, which acts as a formidable barrier to the permeation of most drug molecules.[1][2] To overcome this barrier, chemical penetration enhancers (CPEs) are often incorporated into transdermal formulations.[3]

Terpenes, a class of naturally occurring compounds found in plant essential oils, have gained significant interest as effective and safe penetration enhancers.[4][5] Among them, terpineol (B192494), a monoterpene alcohol, has been widely investigated for its ability to enhance the skin permeation of both hydrophilic and lipophilic drugs.[1][3] Terpenes are generally recognized as safe (GRAS) by the US FDA, making them attractive alternatives to synthetic enhancers that may cause skin irritation.[1][6] These notes provide a detailed overview of this compound's mechanism of action, application data, and key experimental protocols for its evaluation.

2. Mechanism of Action

This compound enhances skin permeability through a multi-faceted mechanism primarily targeting the structure and properties of the stratum corneum.[6] The primary modes of action include:

  • Disruption of Intercellular Lipids: The SC's barrier function is largely attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids arranged in highly ordered lamellar structures.[7][8] this compound, being lipophilic, partitions into this lipid domain and disrupts the tight packing of these bilayers.[6][9] This increases the fluidity of the lipid chains, creating more permeable pathways for drug molecules to diffuse through.[10][11] Molecular dynamics simulations suggest that terpenes like this compound can effectively disorganize the cholesterol-rich domains within the lipid matrix.[12]

  • Interaction with Intracellular Proteins: this compound can interact with the intracellular keratin (B1170402) filaments within the corneocytes.[10] This interaction can disrupt the protein structure, potentially opening up the intracellular pathway for drug transport.[5]

  • Modification of Drug Partitioning: By altering the lipophilic nature of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin, which is a critical step for transdermal absorption.[5][13] The hydroxyl group of this compound can form hydrogen bonds with the polar head groups of ceramides, disrupting the lipid hydrogen-bonding network and facilitating the diffusion of hydrophilic drugs.[1][4]

cluster_0 Mechanism of this compound cluster_1 Outcome This compound This compound Application (in Transdermal Formulation) SC Stratum Corneum (SC) This compound->SC Partitions into Lipids Disruption of Intercellular Lipid Bilayers SC->Lipids Keratin Interaction with Intracellular Keratin SC->Keratin Partition Increased Drug Partitioning into SC SC->Partition Barrier Reduced SC Barrier Resistance Lipids->Barrier Keratin->Barrier Partition->Barrier Permeability Increased Drug Permeability Barrier->Permeability Delivery Enhanced Transdermal Drug Delivery Permeability->Delivery

Fig. 1: Mechanism of this compound as a transdermal penetration enhancer.

3. Application Data: Efficacy of this compound

The effectiveness of this compound as a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux without the enhancer. The following table summarizes quantitative data from various studies.

DrugVehicle / Co-enhancerThis compound ConcentrationEnhancement Ratio (ER)Skin Model
Haloperidol50% (v/v) EthanolNot Specified8.86Rat Skin
HaloperidolPropylene Glycol5% (w/v)~2-3Human Skin
Huperzine AMicroemulsion (with 0.5% Cineole)0.5%20.48Rat Abdominal Skin
Zidovudine66.6% (v/v) EthanolNot Specified44.55Rat Skin
Imipramine HCl2:1 Ethanol-WaterNot SpecifiedEffective EnhancerDorsal Rat Skin
PrednisoloneAcetone ExtractNot SpecifiedBetter than Azone®Abdominal Mouse Skin

4. Experimental Protocols

Evaluating the efficacy and safety of this compound in a transdermal formulation requires a series of well-defined experiments.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the gold standard for assessing the rate and extent of drug permeation through a skin sample.

Objective: To quantify the flux and permeability coefficient of a drug across excised skin in the presence and absence of this compound.

Materials:

  • Franz-type diffusion cells

  • Excised skin (human or animal, e.g., rat abdominal skin)

  • Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4, often with a solubility enhancer like PEG 400 or ethanol)

  • Test formulation (drug in vehicle with and without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block (to maintain 32°C or 37°C)

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS)

Methodology:

  • Skin Preparation: Thaw frozen excised skin. Remove subcutaneous fat and connective tissue. Cut the skin into sections large enough to fit the Franz cells.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed, degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C. Allow the skin to equilibrate for at least 30 minutes.

  • Dosing: Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment. Cover the donor compartment to prevent evaporation (e.g., with parafilm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h). The slope of the linear portion of the curve represents the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer)

prep 1. Skin Preparation (Excise & Clean) mount 2. Mount Skin on Franz Diffusion Cell prep->mount fill 3. Fill Receptor with Buffer & Equilibrate mount->fill dose 4. Apply Formulation to Donor Compartment fill->dose sample 5. Sample Receptor at Time Intervals dose->sample analyze 6. Analyze Drug Concentration (HPLC) sample->analyze calc 7. Calculate Flux & Enhancement Ratio analyze->calc

Fig. 2: Workflow for an in vitro skin permeation study.

Protocol 2: Assessment of Skin Barrier Perturbation using ATR-FTIR Spectroscopy

This technique provides insights into the molecular-level interactions between this compound and SC lipids.[10][13]

Objective: To determine if this compound alters the conformational order of SC intercellular lipids.

Methodology:

  • Sample Preparation: Treat excised stratum corneum sheets with the this compound-containing vehicle for a specified period (e.g., 24 hours). A control sample is treated with the vehicle alone.

  • ATR-FTIR Analysis: After treatment, wash the SC sheets to remove excess formulation and dry them. Press the SC sample against the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Collect spectra over a range of 4000-650 cm⁻¹.

  • Data Interpretation: Analyze the symmetric (νsCH₂) and asymmetric (νasCH₂) C-H stretching vibration peaks, typically located around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. A shift of these peaks to higher wavenumbers (a "blue shift") indicates an increase in the conformational disorder (fluidity) of the lipid alkyl chains, confirming the disruption of the SC barrier.[10]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for evaluating the safety of the formulation on skin cells.[14][15]

Objective: To determine the concentration at which the this compound formulation becomes toxic to skin cells (e.g., human keratinocytes, HaCaT).

Methodology:

  • Cell Culture: Seed HaCaT cells in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of the this compound formulation in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot viability against this compound concentration to determine the IC₅₀ value (the concentration that causes 50% cell death).

Protocol 4: In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol uses 3D tissue models (e.g., EpiDerm™) to predict skin irritation potential, serving as an alternative to animal testing.[16][17]

Objective: To classify a this compound formulation as irritant or non-irritant according to established guidelines (e.g., OECD TG 439).[18]

Methodology:

  • Tissue Equilibration: Place the reconstructed human epidermis tissue units into a 6-well plate containing assay medium and pre-incubate at 37°C.

  • Dosing: Apply a defined amount of the test formulation topically to the tissue surface. Use a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure and Incubation: Expose the tissues to the test material for a specified time (e.g., 60 minutes) at 37°C.[16][17]

  • Washing: Thoroughly rinse the test substance from the tissue surface with PBS.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for an extended period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Transfer the tissues to an MTT solution and incubate for 3 hours. Extract the formazan product and measure its absorbance.

  • Classification: Calculate the mean tissue viability relative to the negative control. According to UN GHS criteria, if the mean viability is ≤ 50%, the substance is classified as a skin irritant (Category 2).[19]

prep 1. Prepare Reconstructed Human Epidermis Tissues dose 2. Apply this compound Formulation (and Controls) prep->dose incubate 3. Incubate for 60 minutes dose->incubate wash 4. Rinse and Transfer to Fresh Medium incubate->wash post_incubate 5. Post-Incubation (~42 hours) wash->post_incubate mtt 6. Perform MTT Assay (Assess Viability) post_incubate->mtt classify 7. Classify Irritancy (Based on % Viability) mtt->classify

Fig. 3: Workflow for in vitro skin irritation testing.

5. Safety and Regulatory Considerations

While this compound is on the GRAS list, its concentration in a formulation is critical.[1][6] High concentrations of any terpene can lead to skin irritation or sensitization.[1][5] The optimal concentration is one that provides significant enhancement without compromising the skin's barrier function irreversibly or causing local toxicity.[4] Therefore, the cytotoxicity and skin irritation protocols described above are essential steps in the development of a safe and effective transdermal product containing this compound.

This compound is a versatile and effective natural penetration enhancer for transdermal drug delivery. Its ability to reversibly disrupt the stratum corneum lipids and interact with intracellular proteins facilitates the permeation of a wide range of drug molecules. The protocols outlined in these notes provide a framework for researchers and drug developers to systematically evaluate the efficacy and safety of this compound-containing formulations, paving the way for its use in next-generation transdermal systems.

References

Synthesis of Terpineol Derivatives for Fragrance Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various terpineol (B192494) derivatives utilized in the fragrance industry. This compound, a naturally occurring monoterpene alcohol, is a valuable precursor for a wide range of fragrance ingredients due to its pleasant lilac-like aroma.[1] Its derivatives, primarily esters and ethers, offer a diverse palette of scents, from fruity and floral to citrusy and woody, making them key components in perfumery, cosmetics, and other scented products.[1][2]

Introduction to this compound and its Derivatives in Fragrance

This compound exists in several isomeric forms, with alpha-terpineol (B3430122) being the most common and commercially significant for fragrance applications.[1] It possesses a characteristic clean, fresh, and floral lilac scent. By modifying the hydroxyl group of this compound through esterification or etherification, a vast array of derivatives with unique and desirable olfactory properties can be synthesized. These derivatives are widely used as fragrance agents in perfumes, soaps, detergents, and lotions.

Key Derivatives and their General Fragrance Profiles:

  • Terpinyl Esters: Generally possess fruity and floral notes.

    • Terpinyl Acetate (B1210297): Exhibits a mildly herbaceous, sweet, and refreshing odor reminiscent of bergamot and lavender.[3]

    • Terpinyl Formate (B1220265): Characterized by a floral, fruity, and lilac-like smell with fresh and sweet undertones.[4][5]

    • Terpinyl Propionate: Offers a pleasant, fruity aroma.[6]

  • This compound Ethers: Tend to have citrusy and fresh characteristics.

    • alpha-Terpinyl Methyl Ether (Orange Flower Ether): Possesses a citrus, grapefruit, and floral scent, reminiscent of bergamot and orange flowers.[7][8]

Synthesis of this compound from α-Pinene

A common industrial method for producing this compound is through the acid-catalyzed hydration of α-pinene, a major constituent of turpentine.[9]

Experimental Protocol: Acid-Catalyzed Hydration of α-Pinene

This protocol is based on the principles of acid-catalyzed hydration to produce α-terpineol.

Materials:

  • α-Pinene

  • Sulfuric acid (aqueous solution, e.g., 15%)

  • Acetone (B3395972)

  • Sodium carbonate solution (aqueous, saturated)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, combine α-pinene and an excess of acetone.

  • With stirring, slowly add the aqueous sulfuric acid solution to the mixture.

  • Heat the reaction mixture to 80-85°C and maintain this temperature under reflux for approximately 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium carbonate solution to neutralize the acid.

  • Separate the organic layer and wash it with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the acetone solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Expected Yield: This process can yield α-terpineol at approximately 67% based on the initial α-pinene.

Synthesis of Terpinyl Esters

Terpinyl esters are typically synthesized through the esterification of this compound with a corresponding carboxylic acid or its anhydride (B1165640).

Experimental Protocol: Synthesis of Terpinyl Acetate

This protocol describes the synthesis of terpinyl acetate via the esterification of α-terpineol with acetic anhydride.

Materials:

  • α-Terpineol

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with magnetic stirrer

Procedure:

  • In a reaction flask, combine α-terpineol and acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Stir the reaction mixture at room temperature for several hours, or gently heat to accelerate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and slowly add it to a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude terpinyl acetate can be purified by vacuum distillation.

Experimental Protocol: Synthesis of Terpinyl Formate

This protocol outlines the synthesis of terpinyl formate from this compound and formic acid.

Materials:

  • α-Terpineol

  • Formic acid

  • Toluene (B28343) (for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Reaction flask with magnetic stirrer

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus, add α-terpineol, an excess of formic acid, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove excess formic acid and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure.

  • The crude terpinyl formate can be purified by vacuum distillation.

Synthesis of this compound Ethers

This compound ethers are synthesized by the reaction of this compound with an alkylating agent, such as an alkyl halide or dialkyl sulfate, in the presence of a base.

Experimental Protocol: Synthesis of α-Terpinyl Methyl Ether

This protocol describes the synthesis of α-terpinyl methyl ether.

Materials:

  • α-Terpineol

  • Sodium hydride (or another strong base)

  • Methyl iodide (or dimethyl sulfate)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution (aqueous)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reaction flask with magnetic stirrer and dropping funnel, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, suspend sodium hydride in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath and slowly add a solution of α-terpineol in the same anhydrous solvent via a dropping funnel.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium terpineolate solution in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude α-terpinyl methyl ether can be purified by column chromatography or vacuum distillation.

Data Presentation: Fragrance Properties of this compound Derivatives

The following table summarizes the fragrance profiles and, where available, the odor thresholds of key this compound derivatives.

Derivative NameChemical StructureMolecular FormulaCAS NumberFragrance DescriptionOdor Threshold (ppb)
α-Terpineol p-Menth-1-en-8-olC₁₀H₁₈O98-55-5Lilac, floral, clean, fresh~330-350
Terpinyl Acetate p-Menth-1-en-8-yl acetateC₁₂H₂₀O₂80-26-2Herbaceous, sweet, bergamot, lavender, pineyNot widely reported
Terpinyl Formate p-Menth-1-en-8-yl formateC₁₁H₁₈O₂2153-26-6Floral, fruity, lilac, fresh, sweetNot widely reported
Terpinyl Propionate p-Menth-1-en-8-yl propanoateC₁₃H₂₂O₂80-27-3Fruity, pleasantNot widely reported
α-Terpinyl Methyl Ether 4-(1-Methoxy-1-methylethyl)-1-methylcyclohexeneC₁₁H₂₀O14576-08-0Citrus, grapefruit, floral, bergamotNot widely reported

Visualizations

Synthesis of this compound from α-Pinene

Synthesis_of_this compound alpha_pinene α-Pinene This compound α-Terpineol alpha_pinene:e->this compound:w Hydration reagents H₂O, H₂SO₄ (Acid Catalyst) reagents:s->this compound:n

Caption: Acid-catalyzed hydration of α-pinene to α-terpineol.

General Synthesis of Terpinyl Esters

Synthesis_of_Terpinyl_Esters This compound This compound ester Terpinyl Ester This compound:e->ester:w Esterification acid Carboxylic Acid (or anhydride) acid:s->ester:n catalyst Acid Catalyst catalyst:n->ester:s

Caption: General workflow for the synthesis of terpinyl esters.

General Synthesis of this compound Ethers

Synthesis_of_Terpineol_Ethers This compound This compound ether This compound Ether This compound:e->ether:w Etherification base Strong Base base:s->ether:n alkyl_halide Alkyl Halide alkyl_halide:n->ether:s

Caption: General workflow for the synthesis of this compound ethers.

References

Application Notes and Protocols for the Chromatographic Separation of Terpineol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of terpineol (B192494) isomers (α-, β-, γ-, and 4-terpineol) using various chromatographic techniques. The information is intended to guide researchers in selecting and implementing appropriate methods for the isolation, identification, and quantification of these important monoterpene alcohols.

Introduction to this compound Isomers

This compound is a naturally occurring monoterpene alcohol with four common isomers: α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol.[1] These isomers are found in a variety of essential oils, including those from pine and tea tree, and are widely used in the flavor, fragrance, and pharmaceutical industries.[2][3] The distinct sensory and biological properties of each isomer necessitate effective separation methods for quality control, research, and the development of new products.

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating the components of a mixture.[4] For this compound isomers, several chromatographic methods have been successfully employed, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like terpineols. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

This protocol is adapted from a method for the enantiomeric separation of α-terpineol and terpinen-4-ol, which is crucial for authenticity assessment of essential oils like tea tree oil.[5][6][7]

Objective: To separate the enantiomers of α-terpineol and terpinen-4-ol.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Split/Splitless Injector

Chromatographic Conditions:

ParameterValue
Column Rt-βDEXse chiral capillary column (30 m x 0.32 mm x 0.25 µm)[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Temperature 225 °C[5]
Split Ratio 10:1[5]
Detector Temperature 230 °C[5]
Injection Volume 1 µL[5]
Oven Program (α-terpineol) Start at 80°C, ramp to 110°C at 5°C/min, then to 112°C at 2°C/min, then to 114°C at 0.05°C/min, and a final ramp to 160°C with a 0.4 min hold.[5]
Oven Program (Terpinen-4-ol) Start at 60°C, ramp to 95°C at 5°C/min, then to 98°C at 2°C/min, then to 99.7°C at 0.05°C/min, and a final ramp to 150°C at 10°C/min with a 0.47 min hold.[5]

Sample Preparation:

  • Dilute the essential oil or sample containing this compound isomers in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • For enantiomeric identification, prepare reference standards of the individual enantiomers and a 1:1 racemic mixture.[8]

Data Analysis: The enantiomeric distribution is determined by comparing the retention times and peak areas of the enantiomers in the sample to those of the reference standards.[8]

This protocol provides a general method for the separation and identification of this compound isomers in a complex mixture, such as an essential oil.

Objective: To separate and identify α-, β-, γ-, and 4-terpineol in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Chromatographic Conditions:

ParameterValue
Column DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[5]
Carrier Gas Helium at a constant flow of 1.3 mL/min[5]
Injector Temperature 250 °C[9]
Oven Program Hold at 60°C for 1.3 min, then ramp to 246°C at 3°C/min.[5]
MS Transfer Line Temp. 250 °C[5]
Ion Source Temperature 230 °C[5]
Quadrupole Temperature 150 °C[5]
Mass Range 35-450 m/z[9]

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., ethyl acetate).[9]

  • If necessary, add an internal standard for quantitative analysis.

Data Analysis: Compound identification is performed by comparing the mass spectra of the eluted peaks with a reference library (e.g., NIST).[9] Quantification can be achieved using a calibration curve with authentic standards.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Sample containing this compound Isomers Dilution Dilution in Solvent Sample->Dilution Injector Injector Dilution->Injector Injection Column Chromatographic Column Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Identification Peak Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the analysis of this compound isomers by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their affinity for a stationary phase while being carried by a liquid mobile phase. It is particularly useful for less volatile or thermally labile compounds.

This protocol describes a reverse-phase HPLC method for the analysis of γ-terpineol.[10]

Objective: To separate and quantify γ-terpineol.

Instrumentation:

  • High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or MS)

Chromatographic Conditions:

ParameterValue
Column Newcrom R1 (or equivalent reverse-phase column)[10]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[10]
Detector UV or Mass Spectrometer (for MS, replace phosphoric acid with formic acid)[10]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Identify and quantify γ-terpineol by comparing the retention time and peak area to that of a known standard.

A more comprehensive HPLC method has been developed for the simultaneous determination of 22 components of essential oils, including α-terpineol and terpinen-4-ol.[11] This method utilizes a ternary gradient system for enhanced separation.[11]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing this compound Isomers Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Injection Pump Solvent Delivery System Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV, MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Peak_Analysis Peak Integration & Identification Chromatogram->Peak_Analysis Quantification Concentration Determination Peak_Analysis->Quantification

Caption: General workflow for the analysis of this compound isomers by High-Performance Liquid Chromatography.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[13]

This protocol is based on a method for separating α-terpineol from limonene (B3431351) in an orange essential oil mixture using supercritical CO2.[9]

Objective: To selectively precipitate α-terpineol from a mixture containing limonene.

Instrumentation:

  • Supercritical Fluid Extraction/Fractionation System

Experimental Conditions:

ParameterValue
Solubilization 10.0 MPa and 40 °C in supercritical CO2[9]
Separator Conditions 7.5 MPa and 50 °C[9]

Procedure:

  • The mixture of essential oil and α-terpineol is solubilized in supercritical CO2 under the specified conditions.

  • The pressure and temperature are then adjusted in the separator to induce the precipitation of the less soluble component (α-terpineol).

  • The precipitated fraction is collected for analysis.

Data Analysis: The composition of the collected fractions is analyzed by GC-FID or GC-MS to determine the efficiency of the separation.[9]

Logical Relationship for SFF Separation

SFF_Logic cluster_process Supercritical Fluid Fractionation cluster_output Separated Fractions Mixture Mixture (α-Terpineol + Limonene) Solubilization Solubilization in Supercritical CO2 (10 MPa, 40°C) Mixture->Solubilization Fractionation Pressure/Temperature Change in Separator (7.5 MPa, 50°C) Solubilization->Fractionation Precipitate Precipitated Fraction (Enriched in α-Terpineol) Fractionation->Precipitate Selective Precipitation Supernatant Supernatant Fraction (Enriched in Limonene) Fractionation->Supernatant Remains Soluble

Caption: Logical diagram illustrating the separation of α-terpineol and limonene by Supercritical Fluid Fractionation.

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature. Note that direct comparison between different studies may be limited due to variations in experimental conditions.

Table 1: Chiral GC Separation of α-Terpineol Enantiomers

EnantiomerRetention Time (min)
(S)-(-)-alpha-Terpineol~30.5
(R)-(+)-alpha-Terpineol~31.0
Data derived from chromatogram in reference[14].

Table 2: Enantiomeric Ratios of Terpinen-4-ol and α-Terpineol in Authentic Tea Tree Oil

CompoundEnantiomeric Ratio ((+):(-))
Terpinen-4-ol68.5 ± 0.2% : 31.5 ± 0.2%[7]
α-Terpineol74.2 ± 1.4% : 25.8 ± 1.4%[7]

Conclusion

The selection of a suitable chromatographic method for the separation of this compound isomers depends on the specific analytical goals. Gas chromatography, particularly with chiral columns, is highly effective for the enantiomeric separation and general analysis of these volatile compounds. HPLC offers a valuable alternative for less volatile derivatives or when GC is not suitable. Supercritical fluid chromatography presents a "greener" and often faster approach for both analytical and preparative-scale separations. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their own methods for the analysis of this compound isomers.

References

Application Notes and Protocols for the Use of Terpineol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terpineol (B192494) and its derivatives in the synthesis of pharmaceutical intermediates. The information is compiled to assist in research, development, and scaling of synthetic processes involving this versatile monoterpene alcohol.

Introduction

This compound, a naturally occurring monoterpene alcohol, is a valuable building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] Its inherent biological properties, including anti-inflammatory, antimicrobial, and analgesic effects, make its derivatives attractive targets for drug discovery.[1][2][3][4] Furthermore, this compound serves as a versatile precursor for chemical modifications and as a solvent or excipient in pharmaceutical formulations.[5][6] This document details synthetic routes to produce α-terpineol and its subsequent derivatization into pharmaceutically relevant compounds.

Section 1: Synthesis of α-Terpineol from α-Pinene

The acid-catalyzed hydration of α-pinene is a common method for producing α-terpineol. This process can be carried out under both batch and continuous-flow conditions, with the choice of catalyst significantly influencing conversion and selectivity.

Data Presentation: Synthesis of α-Terpineol from α-Pinene
Starting MaterialCatalyst/ReagentReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
(+)-α-PineneChloroacetic Acid (aq)80 °C, 15 min (Continuous Flow)7276-[7][8][9]
α-PineneChloroacetic Acid (aq)70 °C, 4 h (Batch)8867-[8]
α-PineneCitric Acid, Phosphoric Acid, Acetic Acid70 °C, 12-15 h (Batch)9648.1≥ 85[1][2][3][10]
α-PineneMonochloroacetic Acid (MCA)Not specified9065-[1][3]
Experimental Protocol: Continuous-Flow Synthesis of α-Terpineol from α-Pinene

Objective: To synthesize α-terpineol from (+)-α-pinene using a continuous-flow system.

Materials:

  • (+)-α-Pinene

  • Chloroacetic acid

  • Water

  • Continuous-flow reactor system with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare an aqueous solution of chloroacetic acid.

  • Set up the continuous-flow reactor system, ensuring all connections are secure.

  • Set the reactor temperature to 80 °C.

  • Pump (+)-α-pinene and the aqueous chloroacetic acid solution (at a molar ratio of 1:1 between pinene and the acid) into the reactor.[8]

  • Adjust the flow rates to achieve a residence time of 15 minutes.[7][8][9]

  • Collect the output from the reactor.

  • Analyze the product mixture using GC-MS to determine conversion and selectivity.[8]

Visualization: Synthesis of α-Terpineol from α-Pinene

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product alpha_pinene α-Pinene hydration Acid-Catalyzed Hydration alpha_pinene->hydration H₂O, Acid Catalyst (e.g., Chloroacetic Acid) alpha_this compound α-Terpineol hydration->alpha_this compound G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product limonene Limonene trifluoroacetate Trifluoroacetate Intermediate limonene->trifluoroacetate Trifluoroacetic Acid (Markovnikov Addition) alpha_this compound α-Terpineol trifluoroacetate->alpha_this compound NaOH, Methanol (Hydrolysis) G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_this compound α-Terpineol esterification Esterification alpha_this compound->esterification acyl_chloride Acyl Chloride acyl_chloride->esterification terpineol_ester α-Terpineol Ester esterification->terpineol_ester

References

Application Notes and Protocols: Terpineol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpineol (B192494), a naturally occurring monoterpene alcohol, is a versatile substrate for a variety of enzymatic reactions, leading to the production of compounds with significant applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the use of this compound in enzymatic reactions catalyzed by terpene synthases, cytochrome P450 monooxygenases, and lipases.

Enzymatic Conversion of α-Terpineol by Terpene Synthases

Terpene synthases (TPSs) are a class of enzymes that catalyze the synthesis of a vast array of terpenes and terpenoids. In the context of this compound, they are primarily involved in its formation from geranyl pyrophosphate (GPP) and its conversion into other monoterpenes, such as 1,8-cineole.

Conversion of α-Terpineol to 1,8-Cineole

The cyclization of α-terpineol to 1,8-cineole is a key reaction catalyzed by cineole synthases, a subclass of terpene synthases. This conversion is of significant interest for the fragrance and medicinal industries due to the characteristic eucalyptus-like scent and therapeutic properties of 1,8-cineole.

Reaction Pathway:

TERPINEOL_TO_CINEOLE alpha_this compound α-Terpineol terpinyl_cation α-Terpinyl Cation alpha_this compound->terpinyl_cation Protonation cineole 1,8-Cineole alpha_this compound->cineole Catalyzed by terpinyl_cation->cineole Cyclization enzyme Cineole Synthase enzyme->alpha_this compound

Caption: Conversion of α-terpineol to 1,8-cineole by cineole synthase.

Quantitative Data:

Enzyme SourceSubstrateProductKey FindingsReference
Nicotiana suaveolens (Cineole Synthase)(S)-(-)-α-Terpineol1,8-CineoleThe conversion is initiated by a catalytic dyad (histidine-502 and glutamate-249).[1][2]
Santalum album (SaTPS1)Geranyl Pyrophosphateα-Terpineol (45.7%), Sabinene (14.9%), Linalool (11.7%), Myrcene (10.8%)The enzyme produces α-terpineol as the major product.

Experimental Protocol: In Vitro Assay for 1,8-Cineole Synthase

This protocol describes the expression of a recombinant 1,8-cineole synthase in E. coli and the subsequent in vitro assay with α-terpineol as the substrate.

Materials:

  • pET expression vector containing the cineole synthase gene

  • E. coli BL21(DE3) competent cells

  • LB medium and Terrific Broth (TB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1% Tween 20, 10 mM β-mercaptoethanol)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 10 mM β-mercaptoethanol)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 250 mM imidazole, 10% glycerol, 10 mM β-mercaptoethanol)

  • Ni-NTA affinity chromatography column

  • Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • α-Terpineol (substrate)

  • Pentane (B18724) (for extraction)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Expression and Purification of Recombinant Enzyme:

    • Transform the pET expression vector into E. coli BL21(DE3) cells.

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of TB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Purify the recombinant protein from the supernatant using a Ni-NTA column according to the manufacturer's instructions (wash with wash buffer and elute with elution buffer).

    • Desalt the purified protein into assay buffer using a desalting column.

  • Enzymatic Assay:

    • Set up the reaction mixture in a 2 mL glass vial:

      • Assay buffer (to a final volume of 500 µL)

      • Purified enzyme (1-5 µg)

      • α-Terpineol (1 mM final concentration, added from a stock solution in ethanol)

    • Overlay the reaction mixture with 500 µL of pentane to capture volatile products.

    • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

    • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the pentane layer.

    • Separate the pentane layer and analyze by GC-MS.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C for 2 min, ramp to 180°C at 3°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min

    • MS Detector: Scan range 40-400 m/z.

    • Identify 1,8-cineole by comparing the retention time and mass spectrum with an authentic standard.

Biotransformation of α-Terpineol by Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that catalyze the oxidation of a wide range of substrates. In the context of this compound, they are involved in hydroxylation reactions, leading to the formation of valuable oxygenated derivatives.

Hydroxylation of α-Terpineol

Microbial biotransformation using organisms expressing CYP enzymes is a common approach for the hydroxylation of α-terpineol. For instance, the fungus Alternaria alternata has been shown to convert α-terpineol into 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol.[3][4]

Metabolic Pathway in Pseudomonas incognita

Pseudomonas incognita is capable of degrading α-terpineol through several pathways. One of the proposed pathways involves the initial oxidation of α-terpineol.

Pseudomonas_Metabolism cluster_0 Pathway A cluster_1 Pathway B cluster_2 Pathway C alpha-Terpineol alpha-Terpineol Oleuropyl alcohol Oleuropyl alcohol alpha-Terpineol->Oleuropyl alcohol Oxygenation (C-7) p-Cymene-8-ol p-Cymene-8-ol alpha-Terpineol->p-Cymene-8-ol Aromatization Limonene Limonene alpha-Terpineol->Limonene Oleuropeic acid Oleuropeic acid Oleuropyl alcohol->Oleuropeic acid Oxidation 8-Hydroxycumic acid 8-Hydroxycumic acid p-Cymene-8-ol->8-Hydroxycumic acid Oxidation Perillyl alcohol Perillyl alcohol Limonene->Perillyl alcohol Oxygenation Perillic acid Perillic acid Perillyl alcohol->Perillic acid Oxidation

Caption: Proposed metabolic pathways of α-terpineol in Pseudomonas incognita.

Quantitative Data:

OrganismSubstrateMajor ProductsConversion/YieldReference
Alternaria alternataα-Terpineol4R-oleuropeic acid, (1S,2R,4R)-p-menthane-1,2,8-triolNot specified[3][4]
Pseudomonas incognitaα-TerpineolOleuropeic acid, 8-hydroxycumic acid, perillic acidNot specified

Experimental Protocol: Microbial Biotransformation of α-Terpineol

This protocol describes the use of a microbial culture for the biotransformation of α-terpineol.

Materials:

  • Microbial strain (e.g., Alternaria alternata or Pseudomonas incognita)

  • Appropriate growth medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)

  • Shake flasks

  • α-Terpineol

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Cultivation of Microorganism:

    • Inoculate 100 mL of sterile growth medium in a 250 mL shake flask with the microbial strain.

    • Incubate at the optimal temperature (e.g., 28°C for fungi, 30°C for bacteria) with shaking (e.g., 150 rpm) for 2-3 days to obtain a seed culture.

    • Inoculate 1 L of the same medium with the seed culture and grow under the same conditions until the desired cell density is reached.

  • Biotransformation:

    • Add α-terpineol (dissolved in a minimal amount of ethanol) to the microbial culture to a final concentration of 0.1-1 g/L.

    • Continue the incubation under the same conditions for an additional 3-7 days.

    • Monitor the biotransformation by taking samples periodically and analyzing them by TLC or GC-MS.

  • Extraction and Analysis of Products:

    • After the incubation period, separate the mycelium/cells from the culture broth by filtration or centrifugation.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

    • Analyze the crude extract by GC-MS to identify the products.

    • Purify the products using column chromatography if necessary.

Lipase-Catalyzed Esterification of α-Terpineol

Lipases are versatile enzymes that can catalyze the esterification of alcohols in non-aqueous media. This reaction is used to produce terpinyl esters, which are valuable fragrance and flavor compounds.

Synthesis of Terpinyl Acetate

The esterification of α-terpineol with an acyl donor, such as acetic anhydride, catalyzed by a lipase, yields terpinyl acetate, a compound with a characteristic bergamot and lavender aroma.

Experimental Workflow:

Lipase_Workflow cluster_0 Reaction Setup cluster_1 Workup & Analysis Substrate_Prep Prepare Substrates (α-Terpineol, Acetic Anhydride) Reaction Incubate in Organic Solvent Substrate_Prep->Reaction Enzyme_Prep Immobilized Lipase Enzyme_Prep->Reaction Filtration Filter to Remove Enzyme Reaction->Filtration Extraction Solvent Extraction Filtration->Extraction Analysis GC-MS Analysis Extraction->Analysis

References

Troubleshooting & Optimization

optimizing the yield and selectivity of alpha-terpineol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and selectivity of alpha-terpineol (B3430122) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of α-terpineol.

Issue 1: Low Conversion of Starting Material (e.g., α-Pinene)

  • Question: My α-pinene conversion is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low conversion of α-pinene can stem from several factors related to the catalyst, reaction conditions, and reactants.

    • Catalyst Activity: The type and concentration of the acid catalyst are critical. Strong mineral acids like sulfuric acid can lead to high conversion but may also promote side reactions and cause corrosion.[1][2] A combination of a weak organic acid (like citric acid) and a strong acid (like phosphoric acid) can improve performance.[1][3] Solid acid catalysts, such as Amberlyst-15 or lignin-based carbonaceous solid acids, offer good activity and easier separation.[4][5] Ensure the catalyst is not deactivated or poisoned.

    • Reaction Temperature: The reaction temperature significantly influences the conversion rate. For acid-catalyzed hydration of α-pinene, temperatures around 70-85°C are often optimal.[1][6] Higher temperatures can sometimes lead to the formation of unwanted byproducts.[7]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Optimal reaction times can range from a few hours to over 12 hours, depending on the catalytic system.[1][2] Monitoring the reaction progress over time using techniques like GC analysis is recommended.

    • Mass Transfer Limitations: The reaction is often biphasic (aqueous and organic). Inefficient mixing can limit the contact between the reactants and the catalyst. Vigorous stirring is essential. The use of a co-solvent or promoter like acetic acid can improve the miscibility of the reactants.[1][3]

Issue 2: Poor Selectivity towards α-Terpineol

  • Question: I am achieving high conversion, but the selectivity for α-terpineol is low, with many byproducts. How can I improve selectivity?

  • Answer: Poor selectivity is a common challenge, often resulting in a complex mixture of isomers and byproducts such as limonene (B3431351), camphene, and other terpene alcohols.[6][8]

    • Catalyst Choice: The choice of catalyst has a major impact on selectivity. While strong acids can give high conversion, they can also lead to a variety of side reactions. Weaker acids or specific solid acids can offer higher selectivity. For instance, monochloroacetic acid has been shown to be an effective catalyst with good selectivity.[1][2] The combination of citric acid and phosphoric acid has also been optimized for improved selectivity.[1][3]

    • Water Concentration: The amount of water is a critical parameter. An optimal ratio of water to the starting material is necessary. For example, in the hydration of α-pinene, a specific mass ratio of water to α-pinene is required to maximize selectivity.[1][2]

    • Temperature Control: As with conversion, temperature plays a crucial role in selectivity. The optimal temperature for selectivity may differ from that for maximum conversion. Running the reaction at a slightly lower temperature might favor the formation of α-terpineol over other isomers.[2]

    • Byproduct Formation: The primary reaction pathway involves the formation of a terpinyl cation intermediate, which can then react to form various products.[9] Controlling the reaction conditions to favor the kinetic product (α-terpineol) is key. The formation of more stable thermodynamic products can be minimized by carefully controlling reaction time and temperature.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the synthesized α-terpineol from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of α-terpineol is essential to obtain a high-purity product, especially for applications in fragrances and pharmaceuticals.

    • Extraction: After the reaction, the product is typically in an organic phase. This phase should be separated from the aqueous phase containing the catalyst. The organic phase can then be washed with water or a mild base (like a potassium carbonate solution) to neutralize any remaining acid.[10]

    • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a common method to separate α-terpineol from other terpenes and byproducts with different boiling points.

    • Column Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel is an effective method. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) can be used for elution.[11] The purity of the fractions can be monitored by GC analysis.[11]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for α-terpineol synthesis?

A1: The most common starting materials for the industrial synthesis of α-terpineol are α-pinene and limonene.[8][9] α-Pinene is the major component of turpentine (B1165885) oil, making it a readily available and cost-effective precursor.[12] Limonene, a major component of citrus oils, can also be converted to α-terpineol.[9]

Q2: What are the main catalytic systems used for α-terpineol synthesis?

A2: A variety of acid catalysts are employed for the hydration of pinenes or limonene to produce α-terpineol. These include:

  • Mineral Acids: Sulfuric acid is traditionally used but can cause significant environmental issues and equipment corrosion.[1][2]

  • Organic Acids: Carboxylic acids like acetic acid, oxalic acid, and monochloroacetic acid are used, with monochloroacetic acid showing high efficiency.[1][2] Alpha-hydroxy acids (AHAs) like citric acid, often in combination with phosphoric acid, have also been reported to be effective.[1][3]

  • Solid Acids: Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and carbon-based solid acids are gaining attention due to their ease of separation and reusability.[4][5][13]

Q3: What are the typical reaction conditions for α-terpineol synthesis?

A3: The optimal reaction conditions depend on the starting material and the catalytic system. However, typical conditions for the acid-catalyzed hydration of α-pinene are:

  • Temperature: 60°C to 85°C[2][6]

  • Reaction Time: 5 to 15 hours[2]

  • Agitation: Vigorous stirring (e.g., 500 rpm) is necessary to ensure good mixing of the biphasic system.[2]

  • Reactant Ratios: The molar ratio of reactants, including the starting material, water, and any co-solvents or promoters, needs to be carefully optimized.[2]

Q4: How can the yield of α-terpineol be calculated?

A4: The yield of α-terpineol is typically determined using Gas Chromatography (GC). The conversion of the starting material and the selectivity for α-terpineol are calculated first.

  • Conversion (%) = [(Initial amount of starting material - Final amount of starting material) / Initial amount of starting material] x 100

  • Selectivity (%) = [Amount of α-terpineol formed / (Initial amount of starting material - Final amount of starting material)] x 100

  • Yield (%) = (Conversion % x Selectivity %) / 100

The amounts of the components in the reaction mixture are determined from the peak areas in the GC chromatogram, often using an internal standard for quantification.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on α-terpineol synthesis, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Synthesis of α-Terpineol from α-Pinene using Different Catalysts

Catalyst SystemTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)α-Terpineol Yield (%)Reference
Monochloroacetic Acid (MCA)704906558.5[1][2]
Citric Acid + Phosphoric Acid + Acetic Acid7012-159648.146.2[1][2]
Lignin-based Solid Acid802497.8-52.2[4][5]
Chloroacetic Acid (Continuous Flow)800.25727654.7[10]
Sulfuric Acid + Acetone80-854--77 (from crude turpentine)[14]

Table 2: Synthesis of α-Terpineol from Limonene

Catalyst SystemTemperature (°C)Time (h)Limonene Conversion (%)α-Terpineol Selectivity (%)α-Terpineol Yield (%)Reference
Trifluoroacetic Acid followed by NaOH hydrolysisRoom Temp1978178.6[10][15]
Zeolite Beta 25 / 10% Acetic Acid5024368831.7[13]

Experimental Protocols & Workflows

Protocol 1: Synthesis of α-Terpineol from α-Pinene using a Ternary Composite Catalyst [2]

This protocol describes a batch synthesis process.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add 10 g of α-pinene, 25 g of acetic acid, 10 g of water, 0.1-0.05 g of citric acid, and 0.05 g of phosphoric acid.

  • Reaction: Stir the mixture at 500 rpm and heat to 70°C for 12-15 hours.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separation: Allow the layers to separate. The upper layer is the product phase, and the lower layer is the aqueous phase containing the catalyst.

  • Washing: Wash the product phase with water until it reaches a neutral pH.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Analysis: Analyze the final product by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

G Protocol 1: Batch Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a flask B Stir at 500 rpm and heat to 70°C for 12-15 hours A->B C Transfer to separatory funnel B->C D Separate organic and aqueous phases C->D E Wash organic phase with water D->E F Dry organic phase with Na2SO4 E->F G Analyze product by GC or GC-MS F->G

Caption: Batch synthesis of α-terpineol from α-pinene.

Protocol 2: Two-Step Continuous Flow Synthesis of α-Terpineol from Limonene [10][15]

This protocol outlines a two-step cascade reaction in a continuous flow setup.

  • Step 1: Esterification

    • Pump a stream of limonene and a stream of trifluoroacetic acid (TFA) into a T-mixer.

    • Pass the combined stream through a reactor coil at room temperature with a specific residence time (e.g., 8 minutes) to form the terpenyl trifluoroacetate (B77799) intermediate.

  • Step 2: Hydrolysis

    • Mix the output from the first step with a stream of sodium hydroxide (B78521) in methanol/water in a second T-mixer.

    • Pass this mixture through a second reactor coil at room temperature with a longer residence time (e.g., 30 minutes) to hydrolyze the ester to α-terpineol.

  • Collection and Analysis: Collect the output from the second reactor for analysis.

G Protocol 2: Continuous Flow Synthesis Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis cluster_output Output Limonene Limonene Stream Mixer1 T-Mixer Limonene->Mixer1 TFA TFA Stream TFA->Mixer1 Reactor1 Reactor Coil 1 (Room Temp, 8 min) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Terpenyl Trifluoroacetate NaOH NaOH/MeOH Stream NaOH->Mixer2 Reactor2 Reactor Coil 2 (Room Temp, 30 min) Mixer2->Reactor2 Product α-Terpineol Product Stream Reactor2->Product

Caption: Continuous flow synthesis of α-terpineol from limonene.

References

Technical Support Center: Troubleshooting Side Reactions in the Acid-Catalyzed Synthesis of Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the acid-catalyzed synthesis of terpineol (B192494).

Troubleshooting Guide

This section addresses specific issues that may arise during the acid-catalyzed synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

QuestionAnswer
Why is the yield of my desired α-terpineol low, with a high prevalence of other isomers? The acid-catalyzed hydration of α-pinene proceeds through carbocation intermediates that can undergo rearrangements, leading to a mixture of this compound isomers.[1] The stability of these carbocations and the reaction conditions, such as temperature and acid strength, significantly impact the product distribution. Strong acids and higher temperatures can favor the formation of more stable carbocations, which may not lead to the desired α-terpineol isomer.
How can I improve the selectivity towards α-terpineol? To enhance the selectivity for α-terpineol, it is recommended to use milder reaction conditions. This can include employing weaker acids, such as organic acids like citric or oxalic acid, or using lower concentrations of strong acids like sulfuric acid.[1][2] Operating at lower temperatures can also help minimize unwanted isomerization.[1] Some studies have shown that using a two-phase system can be beneficial.
What is causing the significant formation of 1,8-cineole in my reaction? 1,8-cineole is formed via the intramolecular cyclization of the α-terpinyl cation intermediate.[3][4] This side reaction is often promoted by higher acid concentrations and elevated temperatures. The presence of water as a nucleophile is necessary for this compound formation, but under conditions that favor intramolecular attack, 1,8-cineole can become a major byproduct.[3]
How can the formation of 1,8-cineole be minimized? To reduce the formation of 1,8-cineole, consider lowering the reaction temperature and decreasing the concentration of the acid catalyst.[5] Promptly neutralizing the reaction mixture upon completion can also prevent further side reactions during workup.
My product is undergoing dehydration, leading to the formation of dienes like limonene (B3431351). What is the cause and how can I prevent it? Acid-catalyzed dehydration of the this compound product can occur, particularly at higher temperatures and with prolonged reaction times, leading to the formation of various terpene dienes.[6][7] To prevent this, it is crucial to carefully monitor the reaction progress and stop it once a satisfactory conversion has been achieved. Maintaining a lower reaction temperature and promptly neutralizing the acid catalyst after the reaction are key preventative measures.
Can the choice of catalyst influence the product distribution? Yes, the choice of acid catalyst has a significant impact. While strong mineral acids like sulfuric acid are effective, they can also lead to more side products.[1] The use of solid acid catalysts, such as certain zeolites or acid-treated clays, has been explored to improve selectivity and simplify catalyst removal.[5] Composite catalyst systems, for instance, combining a strong acid with a weaker organic acid, have also been shown to control the reaction pathway and improve the yield of the desired this compound.[2][8][9]

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the common starting materials for this compound synthesis? The most common starting material is turpentine (B1165885), which is rich in α-pinene.[1][2] Purified α-pinene or limonene can also be used.[10][11]
What types of acid catalysts are typically used? A variety of acids can be used, including strong mineral acids like sulfuric acid and phosphoric acid.[1][8] Organic acids such as p-toluenesulfonic acid (PTSA), oxalic acid, and citric acid are also employed.[1][2][12] In some cases, composite catalyst systems using a combination of acids are utilized to optimize conversion and selectivity.[5][8][9]
What are the key experimental parameters to control? The most critical parameters to control are reaction temperature, acid concentration, and reaction time.[1] The ratio of water to the starting material is also an important factor that can influence the reaction pathway.[1]
How is the product mixture typically purified? After the reaction, the mixture is neutralized and washed. The organic layer is then separated and dried. The final purification is usually carried out by fractional distillation under reduced pressure to separate the different isomers and byproducts based on their boiling points.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on α-Pinene Conversion and α-Terpineol Selectivity

Catalyst SystemTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Key ByproductsReference
Monochloroacetic Acid7049969Isomers[13]
Citric Acid, Phosphoric Acid, Acetic Acid7012-159648.1Isomers[5][8][9][14][15]
Formic Acid and Sulfuric Acid856High~54 (yield)Isomers, 1,8-Cineole[1][2]
p-Toluenesulfonic Acid (PTSA)856High~36 (yield)Isomers, 1,8-Cineole[1]

Note: The data presented is a summary from various sources and direct comparison may be limited due to differences in experimental setups. "High" conversion indicates that the source reported high conversion without specifying a precise percentage.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound from α-Pinene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser, place α-pinene and any co-solvent (e.g., acetic acid) if required by the specific protocol.[8][9]

  • Catalyst Preparation: Prepare the aqueous acid catalyst solution of the desired concentration. For composite catalysts, dissolve all components in water.

  • Reaction Initiation: With vigorous stirring, add the acid catalyst solution to the flask. Heat the mixture to the desired reaction temperature.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Reaction Quenching and Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and neutralize the aqueous layer by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove any solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the α-terpineol from other isomers and byproducts.

Mandatory Visualization

reaction_pathway alpha-Pinene alpha-Pinene Carbocation Intermediate Carbocation Intermediate alpha-Pinene->Carbocation Intermediate H+ alpha-Terpineol alpha-Terpineol Carbocation Intermediate->alpha-Terpineol +H2O, -H+ Other this compound Isomers Other this compound Isomers Carbocation Intermediate->Other this compound Isomers Rearrangement, +H2O, -H+ 1,8-Cineole 1,8-Cineole Carbocation Intermediate->1,8-Cineole Intramolecular Cyclization Dienes (e.g., Limonene) Dienes (e.g., Limonene) alpha-Terpineol->Dienes (e.g., Limonene) -H2O (Dehydration)

Caption: Acid-catalyzed synthesis of this compound and major side reactions.

troubleshooting_workflow start Start Analysis of Product Mixture issue Identify Primary Issue start->issue low_yield Low Yield of α-Terpineol / High Isomer Content issue->low_yield high_cineole High 1,8-Cineole Content issue->high_cineole dehydration High Diene Content (Dehydration) issue->dehydration solution1 Consider: - Milder Acid Catalyst - Lower Reaction Temperature - Two-Phase System low_yield->solution1 solution2 Consider: - Lower Acid Concentration - Lower Reaction Temperature - Prompt Neutralization high_cineole->solution2 solution3 Consider: - Shorter Reaction Time - Lower Reaction Temperature - Prompt Neutralization dehydration->solution3 end Optimized Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound synthesis side reactions.

References

Technical Support Center: Purifying Terpineol from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for terpineol (B192494) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound from essential oils and other complex mixtures.

General Workflow for this compound Purification

The purification of this compound is often a multi-step process designed to remove compounds with similar physicochemical properties, particularly its own isomers and other terpene alcohols.

G start Crude Mixture (e.g., Pine Oil) distillation Vacuum Fractional Distillation start->distillation Initial Enrichment chromatography Column Chromatography distillation->chromatography Enriched Fraction waste1 Volatile Terpenes (e.g., Limonene, Pinene) distillation->waste1 crystallization Low-Temperature Crystallization chromatography->crystallization For α-Terpineol product High-Purity this compound chromatography->product Purified Isomer waste2 Co-eluting Impurities (Isomers, Borneol) chromatography->waste2 crystallization->product waste3 Mother Liquor crystallization->waste3 analysis Purity Analysis (GC-MS) product->analysis Quality Control

Caption: General experimental workflow for isolating high-purity this compound.

Troubleshooting Guide: Vacuum Fractional Distillation

Fractional distillation under reduced pressure is a primary technique for enriching this compound from crude oils by separating it from more volatile monoterpenes and less volatile compounds.[1] The main challenge stems from the close boiling points of this compound isomers and other terpene alcohols like borneol.[2]

Key Challenge: The boiling points of α-terpineol (~219°C), borneol (~213°C), and fenchol (B156177) (~201°C) are very close, making sharp separation difficult.[2] Vacuum distillation is preferred to lower the boiling points and prevent thermal decomposition.[3]

G challenge { Challenge |  Close Boiling Points of Isomers} This compound α-Terpineol ~219°C borneol Borneol ~213°C pinene α-Pinene ~156°C separation_difficulty Separation Difficulty This compound->separation_difficulty Very Difficult borneol->separation_difficulty Difficult pinene->separation_difficulty Easy

Caption: The challenge of separating terpenes by boiling point.

Question: Why am I getting poor separation and low purity in my distilled this compound fraction?

Answer: This is a common issue due to insufficient separation power or non-ideal conditions.[4] Consider the following troubleshooting steps:

ProblemPotential CauseRecommended Solution
Broad Boiling Range Insufficient Column Efficiency: The column does not have enough theoretical plates to resolve compounds with close boiling points.[4][5]Use a longer fractionating column or one with more efficient packing (e.g., structured packing) to increase the number of theoretical plates.[1]
Product Loss/Degradation Distillation Rate Too Fast: A high distillation rate reduces the number of vaporization-condensation cycles, leading to poor separation.[6]Reduce the heating rate to ensure a slow and steady distillation. A gradual rise of the condensate ring is crucial for good separation.[5]
High Temperature: Distilling at atmospheric pressure can cause thermal degradation of this compound.[3]Perform the distillation under vacuum to lower the boiling points of all components.[3]
Inconsistent Temperature Unstable Vacuum: Fluctuations in pressure will cause the boiling points to change, disrupting the separation equilibrium.Ensure all joints are properly sealed (use vacuum grease if necessary) and that the vacuum pump is operating consistently.
Heat Loss from Column: Drafts in the lab can cool the column, causing premature condensation and preventing vapors from reaching the condenser.[5]Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.[5]

Troubleshooting Guide: Column Chromatography

Column chromatography is essential for separating this compound isomers from each other and from impurities that co-distill, such as borneol.[7][8]

Question: My target this compound isomer is co-eluting with other compounds. How can I improve the separation?

Answer: Co-elution is the most frequent challenge in the chromatography of essential oil components.[1] A systematic approach is required to resolve this issue.

G start Problem: Co-elution of Compounds step1 Step 1: Modify Mobile Phase start->step1 step1_action Decrease polarity (e.g., lower EtOAc % in Hexane) to increase retention times and improve resolution. step1->step1_action q1 Is Separation Improved? step1_action->q1 step2 Step 2: Change Stationary Phase q1->step2 No end_ok Resolved q1->end_ok Yes step2_action Switch to a column with different selectivity (e.g., alumina (B75360), or a different bonded silica (B1680970) phase). step2->step2_action q2 Is Separation Improved? step2_action->q2 step3 Step 3: Check Sample Purity q2->step3 No q2->end_ok Yes step3_action Analyze pre-column fraction by GC-MS. Consider an additional pre-purification step if mixture is too complex. step3->step3_action end_fail Further Optimization Needed step3_action->end_fail

Caption: Decision tree for resolving co-elution issues in chromatography.

ProblemPotential CauseRecommended Solution
Co-elution of Isomers Inappropriate Mobile Phase: The solvent system does not provide sufficient selectivity to resolve the isomers.Modify the Mobile Phase: This is the most effective first step. Systematically vary the solvent ratio (gradient or isocratic elution) to find the optimal polarity for separation.[1][8]
Unsuitable Stationary Phase: The adsorbent (e.g., silica gel) does not have the right surface chemistry to differentiate between the isomers.[1]Change the Stationary Phase: If modifying the mobile phase fails, consider using a different adsorbent like alumina or silver nitrate-impregnated silica gel, which can offer different selectivity for compounds with double bonds.[8]
Compound Degradation Acidity of Silica Gel: Standard silica gel is acidic and can cause degradation or isomerization of sensitive terpenes.Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase) or use neutral alumina to prevent degradation.[9]
Poor Recovery Irreversible Adsorption: The compound binds too strongly to the stationary phase.Switch to a less polar mobile phase or a less active stationary phase.
Sample Overload: Too much sample was loaded onto the column, leading to band broadening and poor separation.Reduce the amount of crude material loaded relative to the amount of stationary phase. A common ratio is 1:30 to 1:100 (sample:silica).

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of this compound I need to be aware of during purification? A1: this compound typically exists as a mixture of three main isomers: alpha-, beta-, and gamma-terpineol.[10] 4-terpineol is another common isomer. Alpha-terpineol (B3430122) is often the most commercially important.[10] Their structural similarity and close boiling points are the primary purification challenges.[2][11]

Table 1: Physicochemical Properties of this compound Isomers and Common Impurities

CompoundIsomer/TypeBoiling Point (°C at atm)Melting Point (°C)Key Separation Challenge
α-Terpineol Tertiary Alcohol~21934Difficult to separate from borneol and β-terpineol by distillation.[2]
β-Terpineol Tertiary Alcohol~218-21927.5Extremely close boiling point to α-terpineol.[11]
γ-Terpineol Tertiary AlcoholN/A69-70Often present with other isomers.[10]
4-Terpineol Tertiary Alcohol~21225Lower boiling point but can still be difficult to resolve completely.
Borneol Secondary Alcohol~213208Co-distills with this compound, making separation by distillation very inefficient.[2]
Limonene Terpene Hydrocarbon~176-74More volatile; typically removed in the initial fractions of distillation.

Q2: Which analytical method is best for assessing the purity of my final product? A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most powerful and commonly used method.[12][13] It allows for both the quantification of this compound isomers and the identification of residual impurities by comparing mass spectra and retention times to known standards.[14]

Q3: My crude material is a complex essential oil. What is a good first purification step? A3: For a complex essential oil, vacuum fractional distillation is an excellent first step.[3] It effectively removes the highly volatile components (like monoterpene hydrocarbons) and the non-volatile components (like sesquiterpenoids), providing a this compound-enriched fraction that is much easier to purify further by chromatography.[1]

Q4: I have an enriched fraction of α-terpineol after distillation. Is there an alternative to chromatography for final purification? A4: Yes, for α-terpineol, low-temperature crystallization can be a highly effective final purification step. After obtaining a fraction rich in α-terpineol, refrigerating it (e.g., to -15°C) can induce crystallization.[3] The resulting crystals can be separated from the mother liquor by filtration or centrifugation to yield high-purity α-terpineol.[3]

Experimental Protocols

Protocol 1: Two-Stage Vacuum Fractional Distillation

This protocol is designed to enrich the this compound fraction from a crude essential oil like pine oil.

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux) and a vacuum source. Ensure all glass joints are properly sealed.[1]

  • Stage 1 - Removal of Volatiles:

    • Charge the distillation flask with the crude oil.

    • Apply a moderate vacuum and gently heat the flask.

    • Collect the initial low-boiling fraction, which primarily contains monoterpene hydrocarbons (e.g., pinene, limonene).

    • Continue until the temperature at the distillation head begins to rise significantly, indicating the start of the this compound fraction.

  • Stage 2 - Collection of this compound-Rich Fraction:

    • Switch to a clean collection flask.

    • Slowly increase the temperature to distill the fraction boiling in the range of this compound (typically 205-220°C at atmospheric pressure, adjust for vacuum).[3]

    • Collect multiple small sub-fractions sequentially.

  • Analysis: Analyze each sub-fraction by GC-MS to identify those with the highest concentration of this compound. Pool the richest fractions for further purification.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol is for the preparative separation of a this compound-enriched fraction.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (B92381).[7] Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase (or a low-polarity solvent) and load it carefully onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) (e.g., increase from 2% to 10% ethyl acetate in hexane). This is known as a gradient elution.[8]

    • The exact solvent system will need to be optimized based on TLC analysis of the starting material.

  • Fraction Collection: Collect small, uniform fractions continuously as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which ones contain the purified this compound isomer. Pool the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the composition of this compound-containing mixtures.

  • Sample Preparation: Dilute a small amount of the sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane or dichloromethane).

  • GC Column: Use a capillary column suitable for terpene analysis, such as an OV-1 or a polar CP-Wax phase.[12][15]

  • GC Conditions (Example):

    • Injector Temperature: 240°C

    • Carrier Gas: Helium or Nitrogen

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.[12] (Note: This program must be optimized for the specific column and mixture).

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards.[14] Quantify the relative amounts of each component based on their peak areas.

References

stability testing of terpineol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terpineol (B192494). It offers insights into maintaining the stability of this compound under various storage conditions and provides guidance for experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, a monoterpene alcohol, is susceptible to degradation under several conditions. The primary factors influencing its stability are:

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of byproducts.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • pH: The acidity or alkalinity of the solution can catalyze degradation pathways. This compound is known to undergo acid-catalyzed reactions.[3][4]

  • Oxidation: As an unsaturated compound, this compound is prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[5]

  • Storage Container: The material of the storage container can impact stability, with some plastics potentially leaching substances or absorbing terpenes.[6]

Q2: What are the common degradation products of this compound?

A2: Under various stress conditions, this compound can degrade into several products. Common degradation pathways include dehydration, isomerization, and oxidation. Identified degradation products in aqueous solutions and under oxidative stress include various ketones and aldehydes.[5] In acidic conditions, linalool (B1675412) is a known degradation product of α-terpineol.[3]

Q3: What are the recommended storage conditions for preserving this compound stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark place.[7] Using amber glass containers can provide protection from light.[2] For solutions, maintaining a neutral pH is generally advisable to prevent acid- or base-catalyzed degradation. The container should be well-sealed to minimize exposure to air and prevent oxidative degradation.

Q4: How does the type of storage container affect this compound stability?

A4: The choice of storage container is crucial. Glass containers are generally preferred for their inertness. Some plastic containers may leach plasticizers or other chemicals into the this compound solution, or they may be permeable to volatile compounds like this compound, leading to loss of the substance over time.[6] It is also important to ensure the container closure is tight to prevent volatilization and exposure to oxygen.

Troubleshooting Guide: Stability Testing of this compound

This guide addresses common issues encountered during the stability testing of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in GC-MS 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper column installation. 4. Mismatch between solvent polarity and stationary phase.[8]1. Deactivate the inlet liner or use a liner with glass wool. Trim the front end of the column. 2. Bake out the column at a high temperature. If contamination persists, replace the column. 3. Ensure the column is installed correctly in both the inlet and detector according to the manufacturer's instructions. 4. Use a solvent that is compatible with the column's stationary phase.
Ghost Peaks in Chromatogram 1. Carryover from previous injections. 2. Contamination of the syringe, inlet, or gas lines. 3. Septum bleed.1. Implement a thorough wash sequence for the autosampler syringe between injections. Run a blank solvent injection to check for carryover.[9] 2. Clean the GC inlet and replace the liner and septum. Check gas traps for contamination. 3. Use a high-quality, low-bleed septum.
Inconsistent Peak Areas/Reproducibility 1. Inconsistent injection volume. 2. Leaks in the GC system. 3. Sample degradation in the vial before injection.1. Ensure the autosampler is functioning correctly and the syringe is free of air bubbles. 2. Perform a leak check on the inlet and connections. 3. Minimize the time samples are left on the autosampler. Consider using autosampler cooling if available.
Loss of this compound During Sample Preparation 1. Evaporation of the volatile this compound. 2. Adsorption to plasticware.1. Keep sample vials capped whenever possible. Work at cooler temperatures. 2. Use glass vials and labware for all sample preparation steps.[6]

Quantitative Data on this compound Stability

The following tables summarize the stability of α-terpineol under different storage conditions. The data is compiled from various studies and provides an overview of expected degradation.

Table 1: Effect of Temperature on α-Terpineol Stability in Aqueous Solution (pH 6.1)

Temperature (°C)TimeEstimated Degradation (%)Reference
1530 days< 5%[10]
2530 days5 - 10%[10]
3530 days10 - 20%[10]
4530 days> 20%[10]

Note: The degradation percentages are estimated based on reported kinetic data. Actual degradation may vary depending on the specific matrix and other experimental conditions.

Table 2: Effect of pH on α-Terpineol Stability in Aqueous Solution at 25°C

pHTimeEstimated Degradation (%)Reference
4.18 min~50%[11]
5.330 min~30%[11]
6.1128 min~50%[11]
>7-Stable[4]

Note: The degradation percentages are calculated from reported half-lives and first-order decay constants. The stability at pH > 7 is inferred from the reduced degradation observed under basic conditions.

Table 3: Effect of Light on α-Terpineol Stability

Light ConditionTimeEstimated Degradation (%)Reference
UV Irradiation (in H₂O₂ solution)60 min> 95%[2]
Sunlight (in clear container)1 week10 - 15%[2]
Dark1 week< 2%[2]

Note: The high degradation under UV is in the presence of an oxidizing agent. Photodegradation under normal light conditions is expected to be slower.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • α-Terpineol standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Glass vials with PTFE-lined caps

Methodology:

  • Sample Preparation: Prepare a stock solution of α-terpineol in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a glass vial, add 1 mL of the this compound stock solution and 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with methanol for GC-MS analysis.

  • Base Hydrolysis:

    • To a glass vial, add 1 mL of the this compound stock solution and 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with methanol for GC-MS analysis.

  • Oxidative Degradation:

    • To a glass vial, add 1 mL of the this compound stock solution and 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with methanol for GC-MS analysis.

  • Thermal Degradation:

    • Place a sealed glass vial containing 1 mL of the this compound stock solution in a heating block at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with methanol for GC-MS analysis.

  • Photolytic Degradation:

    • Expose a sealed quartz vial containing 1 mL of the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At specified time points, withdraw an aliquot and dilute with methanol for GC-MS analysis.

  • Analysis: Analyze all samples by a validated stability-indicating GC-MS method to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound and identify its degradation products in stability samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp at 10°C/min to 200°C

    • Ramp at 20°C/min to 280°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: 40-400 m/z

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of α-terpineol in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study with methanol to fall within the calibration range.

  • Injection: Inject the standards and samples into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

    • Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Analysis GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Quant Quantification of this compound Analysis->Quant DegID Degradant Identification Analysis->DegID Report Stability Report Quant->Report DegID->Report

Caption: Workflow for this compound Stability Testing.

Terpineol_Degradation_Pathway cluster_acid Acidic Conditions cluster_oxidation Oxidative Stress This compound α-Terpineol Linalool Linalool This compound->Linalool Isomerization Terpinolene Terpinolene This compound->Terpinolene Dehydration Ketones Ketones This compound->Ketones Oxidation Aldehydes Aldehydes This compound->Aldehydes Oxidation

Caption: Hypothetical Degradation Pathways of this compound.

References

Technical Support Center: Overcoming Terpineol Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of terpineol (B192494) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in bioassays?

A1: this compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants. It is investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Like many hydrophobic molecules, this compound is practically insoluble in water, which poses a significant challenge for in vitro and cell-based bioassays that are conducted in aqueous media.[2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the most common solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for non-polar compounds.[3] this compound is readily soluble in DMSO.[3]

Q3: What is the maximum recommended concentration of DMSO in a cell-based bioassay?

A3: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 1%, with many researchers recommending keeping it at or below 0.5% to avoid significant cytotoxicity or off-target effects.[4] It is always best practice to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the solvent's impact on your specific cell line.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. Here are several strategies to prevent this:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A gradual reduction in the solvent concentration can help keep the compound in solution.[4] A key technique is to add the this compound stock solution directly to the pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[4]

  • Adjust the Final Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the desired this compound concentration. This may require preparing a more concentrated initial stock solution.

  • Use Serum-Containing Medium: If your experimental design allows, diluting the this compound stock into a medium containing serum can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[4]

Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A5: Yes, several effective methods can be used to enhance the solubility of this compound in aqueous media, often providing more stable solutions than using DMSO alone. These include:

  • Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are water-soluble.[5] β-cyclodextrin and its derivatives (e.g., 2-hydroxypropyl-β-cyclodextrin) are commonly used for this purpose.[6]

  • Nanoemulsions: Formulating this compound into an oil-in-water nanoemulsion is another excellent strategy.[7] Nanoemulsions are stable dispersions of oil droplets in water, stabilized by a surfactant, and can carry hydrophobic compounds in their oil phase.[7]

  • Co-solvents and Surfactants: Using a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) or adding a non-ionic surfactant (e.g., Tween 80) can also improve solubility.[4][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding this compound-DMSO stock to aqueous media. 1. Poor Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.[4] 2. Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution.[4]1. Optimize Dilution: Perform serial dilutions in the assay medium rather than a single large dilution. Add the stock solution to pre-warmed media with vigorous vortexing.[4] 2. Lower Final Concentration: Reduce the final concentration of this compound in the assay. 3. Use a Solubility Enhancer: Consider using β-cyclodextrin or formulating a nanoemulsion.[5][7]
Media becomes cloudy over time after adding this compound. 1. Delayed Precipitation: The this compound is slowly coming out of the solution. 2. Temperature Effects: Changes in temperature (e.g., moving from a 37°C incubator to room temperature for analysis) can affect solubility.[9]1. Visually inspect plates under a microscope for crystalline precipitates before taking readings. 2. Maintain a consistent temperature throughout the experiment where possible. 3. Switch to a more stable formulation, such as a cyclodextrin complex or nanoemulsion, which are less prone to precipitation over time.[10]
Inconsistent or non-reproducible bioassay results. 1. Incomplete Dissolution: The this compound may not be fully dissolved in the stock solution or the final assay medium. 2. Precipitation in Assay Plate: Small, often invisible, precipitates can lead to inaccurate effective concentrations.1. Ensure complete dissolution of the stock solution: Gentle warming to 37°C and sonication can help. 2. Confirm the absence of precipitation in the assay wells using microscopy. 3. Prepare fresh dilutions for each experiment to avoid issues with the stability of diluted solutions.
High background signal or cytotoxicity in vehicle control wells. 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for the cells.1. Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. 2. Reduce the final solvent concentration in your assay to a non-toxic level (typically ≤0.5% for DMSO).[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
WaterSlightly soluble (2.42 g/L)[11]Poor solubility is the primary challenge for aqueous bioassays.
Ethanol (70%)1 part this compound in 2 parts solvent[12]Can be used as a co-solvent.
DMSO≥ 50 mg/mL (324.15 mM)[3]Commonly used for high-concentration stock solutions. Sonication is recommended for complete dissolution.[3]
Methanol, EtherSoluble[2]Generally not used directly in cell culture due to high volatility and toxicity.

Table 2: Effect of β-Cyclodextrin on Aqueous Solubility of α-Terpineol

β-Cyclodextrin (BCD) Concentration Increase in α-Terpineol Solubility Reference
Linearly Increasing ConcentrationLinear increase in solubility[5][10]

Note: The solubility of α-terpineol increases linearly with the concentration of β-cyclodextrin, indicating the formation of a 1:1 inclusion complex.[5][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath or use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization of this compound using β-Cyclodextrin (Co-precipitation Method)
  • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin (β-CD) in distilled water to the desired concentration. Stir continuously until the β-CD is fully dissolved.

  • Add this compound: Add an excess amount of this compound to the β-CD solution.

  • Complex Formation: Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation of Undissolved this compound: Filter the solution through a 0.45 µm filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Use in Assay: The resulting solution containing the this compound:β-CD complex is ready for use in your bioassay.

Protocol 3: Preparation of a this compound Nanoemulsion (High-Energy Method)
  • Prepare Oil Phase: Dissolve this compound in a carrier oil (e.g., caprylic/capric triglyceride) at the desired concentration.

  • Prepare Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in distilled water.[7]

  • Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed with a homogenizer.

  • Nano-emulsification: Subject the coarse emulsion to a high-energy emulsification method, such as ultrasonication or high-pressure homogenization, until a translucent nanoemulsion with the desired droplet size is formed.[13]

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure stability.

  • Use in Assay: The resulting nanoemulsion can be directly diluted in cell culture media for bioassays.

Protocol 4: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound formulation (from Protocol 1, 2, or 3) in complete cell culture medium. Ensure the final concentration of any solvent (e.g., DMSO) is below the cytotoxic level for your cells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent but no this compound) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_dmso DMSO Method cluster_cyclo Cyclodextrin Method cluster_nano Nanoemulsion Method cluster_assay Bioassay Workflow start Start weigh Weigh this compound start->weigh choose_method Choose Solubilization Method weigh->choose_method add_dmso Add DMSO choose_method->add_dmso DMSO add_cyclo Add to β-Cyclodextrin Solution choose_method->add_cyclo Cyclodextrin add_nano Prepare Oil & Aqueous Phases choose_method->add_nano Nanoemulsion dissolve_dmso Vortex / Sonicate add_dmso->dissolve_dmso stock_solution Sterile Stock Solution dissolve_dmso->stock_solution dissolve_cyclo Stir 24-48h add_cyclo->dissolve_cyclo dissolve_cyclo->stock_solution dissolve_nano High-Energy Homogenization add_nano->dissolve_nano dissolve_nano->stock_solution dilute Prepare Serial Dilutions in Pre-warmed Media stock_solution->dilute treat_cells Treat Cells in 96-Well Plate dilute->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Results viability_assay->analyze end End analyze->end

Caption: Experimental workflow for preparing this compound solutions and conducting bioassays.

troubleshooting_workflow start Precipitation Observed in Cell Culture Media check_stock Is stock solution clear? start->check_stock check_dilution How was the dilution performed? check_stock->check_dilution Yes solution_stock Re-dissolve stock: Warm to 37°C / Sonicate check_stock->solution_stock No check_concentration What is the final DMSO concentration? check_dilution->check_concentration solution_dilution Optimize Dilution: - Add stock to warm media - Vortex immediately - Perform serial dilutions check_dilution->solution_dilution solution_concentration Reduce final DMSO concentration to <0.5% check_concentration->solution_concentration alternative_methods Still Precipitating? check_concentration->alternative_methods solution_stock->check_dilution solution_dilution->check_concentration solution_concentration->alternative_methods solution_alternative Use Alternative Method: - β-Cyclodextrin - Nanoemulsion alternative_methods->solution_alternative Yes end Problem Solved alternative_methods->end No solution_alternative->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

signaling_pathway This compound α-Terpineol ampk AMPK (Phosphorylation ↓) This compound->ampk mtor mTOR ampk->mtor p70s6k p70S6K (Phosphorylation ↑) mtor->p70s6k srebp1 SREBP-1 (Activation ↑) p70s6k->srebp1 fatty_liver Fatty Liver / Hepatic Lipid Accumulation srebp1->fatty_liver

Caption: Signaling pathway of α-terpineol-induced fatty liver.[15]

References

Technical Support Center: Optimization of Reaction Parameters for Terpineol Synthesis in Continuous Flow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction parameters for terpineol (B192494) synthesis in continuous flow systems.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow synthesis of this compound.

Problem Possible Causes Solutions
Low Conversion of Starting Material (e.g., α-pinene, limonene) - Insufficient residence time. - Low reaction temperature. - Inefficient mixing of reactants. - Catalyst deactivation.- Increase the residence time by reducing the flow rate or using a longer reactor coil. - Gradually increase the reaction temperature within the optimal range (e.g., 70-90 °C for α-pinene hydration).[1][2] - Ensure proper mixing using a T-mixer or a static mixer.[2] - If using a solid catalyst, check for signs of deactivation and consider regeneration or replacement. For liquid catalysts, ensure the correct concentration is maintained.
Low Selectivity towards α-Terpineol (High formation of byproducts like limonene (B3431351), γ-terpinene, or other isomers) - Reaction temperature is too high, promoting isomerization.[3] - Inappropriate catalyst or catalyst concentration. - Incorrect molar ratio of reactants.- Optimize the reaction temperature; sometimes a slightly lower temperature can improve selectivity.[4] - The choice of acid catalyst is crucial. For instance, chloroacetic acid has been used effectively.[1][5][6] The concentration of the catalyst can also affect byproduct formation.[3] - Adjust the molar ratio of the reactants. For the hydration of α-pinene with chloroacetic acid, a 1:1 molar ratio has been shown to be effective.[1][2][5]
Reactor Clogging or Fouling - Precipitation of the catalyst or product. - Formation of polymeric byproducts at high temperatures.- Ensure the catalyst is fully soluble in the reaction medium at the operating temperature. - Consider using a solvent to improve the solubility of all components. - Lowering the reaction temperature might prevent the formation of high molecular weight byproducts.
Inconsistent Product Yield and Selectivity - Fluctuations in pump flow rates. - Temperature variations in the reactor. - Instability of reactant or catalyst solutions.- Calibrate pumps regularly to ensure accurate and stable flow rates. - Use a reliable heating system (e.g., an oil bath or a dedicated reactor heating module) to maintain a constant temperature. - Prepare fresh reactant and catalyst solutions before each run, especially if they are known to degrade over time.
Difficulty in Downstream Processing and Purification - Presence of multiple isomers and byproducts with similar boiling points. - Formation of emulsions during work-up.- Optimize the reaction to maximize the selectivity for the desired this compound isomer, which will simplify purification. - For purification, fractional distillation under reduced pressure is a common method.[7] For high purity, column chromatography can be employed.[7] - To break emulsions, consider adding a brine solution or using a different solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing this compound in a continuous flow system compared to a batch reactor?

A1: Continuous flow systems offer several advantages for this compound synthesis, including:

  • Enhanced Safety: Better control over reaction temperature and pressure, reducing the risk of runaway reactions.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to more consistent product quality.

  • Increased Productivity: Continuous operation allows for higher throughput compared to the sequential steps of a batch process. For example, a productivity of 0.67 kg/day has been reported for the synthesis from α-pinene.[5][6]

  • Faster Process Optimization: Reaction parameters can be screened and optimized more rapidly.

  • Reduced Reaction Times: Significantly shorter residence times are often required compared to batch reactions. For instance, a reaction that takes 4 hours in batch could be achieved in 15 minutes in a continuous flow setup.[2]

Q2: What are the common starting materials for this compound synthesis?

A2: The most common and readily available starting materials for this compound synthesis are monoterpenes such as α-pinene and limonene, which are major components of turpentine (B1165885) oil.[1][2]

Q3: Which catalysts are typically used for the continuous flow synthesis of this compound?

A3: Acid catalysts are predominantly used. Examples include:

  • Chloroacetic acid: Used for the hydration of α-pinene.[1][5][6]

  • Trifluoroacetic acid (TFA): Used in a two-step synthesis from limonene, where the first step is the addition of TFA to a double bond.[1][2][5]

  • p-Toluenesulfonic acid (PTSA): Another effective acid catalyst for this transformation.[4][8]

  • Solid acid catalysts: Materials like zeolites (e.g., TCA/Y-Zeolite) have also been investigated.[9]

Q4: What are the key reaction parameters to optimize for this compound synthesis in continuous flow?

A4: The key parameters to optimize are:

  • Temperature: Typically in the range of 25-90 °C, depending on the specific reaction.[1][2][4]

  • Residence Time: The time the reactants spend in the reactor, which can range from a few minutes to an hour.[1][2][8]

  • Molar Ratio of Reactants: The ratio of the starting material to the acid catalyst and any other reagents.

  • Catalyst Concentration: The concentration of the acid catalyst can significantly impact conversion and selectivity.

Q5: How can I monitor the progress of the reaction in a continuous flow setup?

A5: The reaction can be monitored by collecting samples at the reactor outlet at steady state and analyzing them using techniques such as:

  • Gas Chromatography (GC): To determine the conversion of the starting material and the selectivity towards different products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For product identification and confirmation.

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of α-Terpineol from α-Pinene

This protocol is based on the hydration of α-pinene using chloroacetic acid.[1][2]

Materials:

  • α-Pinene

  • Chloroacetic acid

  • Water

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Two syringe pumps

  • T-mixer

  • PTFE or stainless steel reactor coil (e.g., 10-20 mL volume)

  • Heated oil bath or other temperature-controlled reactor module

  • Back pressure regulator

  • Collection flask

Procedure:

  • Prepare a solution of chloroacetic acid in water (e.g., a 27 M solution).

  • Set up the continuous flow system with two syringe pumps. Fill one syringe with α-pinene and the other with the chloroacetic acid solution.

  • Connect the syringes to a T-mixer, and the outlet of the mixer to the reactor coil.

  • Immerse the reactor coil in a heated oil bath set to the desired temperature (e.g., 80 °C).[1][5][6]

  • Connect the outlet of the reactor coil to a back pressure regulator (optional, but recommended for maintaining a stable flow) and then to a collection flask.

  • Set the flow rates of the two pumps to achieve the desired residence time and a 1:1 molar ratio of α-pinene to chloroacetic acid. For a 15-minute residence time in a 16 mL reactor, a total flow rate of approximately 1.07 mL/min can be used.[1]

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • The collected reaction mixture is then worked up by diluting with ethyl acetate, washing with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by fractional distillation or column chromatography.

Protocol 2: Two-Step Continuous Flow Synthesis of α-Terpineol from Limonene

This protocol involves the formation of a terpenyl trifluoroacetate (B77799) intermediate followed by hydrolysis.[1][2]

Materials:

  • (+)-Limonene

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521)

  • Methanol (B129727)

  • Cyclohexane (optional, as a solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Three syringe pumps

  • Two T-mixers

  • Two reactor coils

  • Collection flask

Procedure:

  • Step 1: Formation of Terpenyl Trifluoroacetate

    • Set up the first part of the flow system with two syringe pumps, one for limonene and one for TFA.

    • Connect the pumps to a T-mixer, and the outlet to the first reactor coil at room temperature (e.g., 25 °C).[1][5]

    • Set the flow rates to achieve the desired residence time (e.g., 10 minutes).

  • Step 2: Hydrolysis

    • Prepare a solution of sodium hydroxide in methanol (e.g., 2.25 M).[1][5]

    • The output from the first reactor is mixed with the sodium hydroxide solution using a second T-mixer.

    • This combined stream then enters the second reactor coil, also at room temperature.

    • Set the flow rate of the sodium hydroxide solution to achieve the desired concentration for hydrolysis and a suitable residence time in the second reactor (e.g., 30 minutes).

  • Collection and Work-up:

    • The output from the second reactor is collected. A total residence time of 40 minutes for both steps has been reported to give high conversion (97%) and selectivity (81%).[1][5][6]

    • The collected mixture is worked up by diluting with ethyl acetate, washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude α-terpineol.

    • Purification can be performed by distillation or chromatography.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis from α-Pinene in Continuous Flow

ParameterValueConversion (%)Selectivity (%)Reference
Catalyst Chloroacetic Acid7276[1][5][6]
Temperature 80 °C7276[1][5][6]
Residence Time 15 min7276[1][5][6]
Molar Ratio (Pinene:Acid) 1:17276[1][2][5]
Productivity 0.67 kg/day N/AN/A[5][6]

Table 2: Optimized Reaction Parameters for Two-Step this compound Synthesis from Limonene in Continuous Flow

ParameterValueConversion (%)Selectivity (%)Reference
Catalyst (Step 1) Trifluoroacetic Acid9781[1][5][6]
Reagent (Step 2) NaOH in Methanol9781[1][5][6]
Temperature 25 °C9781[1][5][6]
Total Residence Time 40 min9781[1][5][6]
Productivity 0.12 kg/day N/AN/A[5][6]

Visualizations

experimental_workflow_pinene cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Work-up Pinene α-Pinene Syringe Mixer T-Mixer Pinene->Mixer Acid Chloroacetic Acid Syringe Acid->Mixer Reactor Heated Reactor Coil (80°C) Mixer->Reactor 15 min residence BPR Back Pressure Regulator Reactor->BPR Collection Collection Flask BPR->Collection Workup Work-up & Purification Collection->Workup This compound This compound Workup->this compound α-Terpineol

Caption: Experimental workflow for the continuous synthesis of α-terpineol from α-pinene.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Conversion of Starting Material Cause1 Insufficient Residence Time Problem->Cause1 Cause2 Low Reaction Temperature Problem->Cause2 Cause3 Inefficient Mixing Problem->Cause3 Cause4 Catalyst Deactivation Problem->Cause4 Sol1 Decrease Flow Rate / Use Longer Reactor Cause1->Sol1 Sol2 Increase Temperature Cause2->Sol2 Sol3 Use Static Mixer Cause3->Sol3 Sol4 Check/Replace Catalyst Cause4->Sol4 Result Result Sol1->Result Improved Conversion Sol2->Result Sol3->Result Sol4->Result

Caption: Troubleshooting logic for low conversion in this compound synthesis.

References

Technical Support Center: Prevention of Terpineol Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of terpineol (B192494) during extraction processes. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: this compound refers to a group of four isomeric monoterpenoid alcohols (α-, β-, γ-, and δ-terpineol), with α-terpineol being the most common.[1] It is a valuable natural compound found in the essential oils of various plants, such as pine and eucalyptus, and is widely used in fragrances, flavorings, and pharmaceuticals due to its pleasant lilac-like aroma and bioactive properties.[2][3] Degradation of this compound during extraction is a significant concern because it leads to a loss of yield, alteration of the aromatic profile, and a potential decrease in therapeutic efficacy. The degradation products can also interfere with the analysis and formulation of the final product.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Heat: this compound is a volatile compound susceptible to thermal degradation. High temperatures during extraction can lead to its decomposition. Most terpenes begin to evaporate at temperatures between 21°C and 38°C (70°F and 100°F).[4]

  • Light: Exposure to UV light can induce photodegradation, altering the chemical structure of this compound.[5]

  • Oxygen: Oxidation can occur, especially in the presence of heat and light, leading to the formation of various degradation products.[6]

  • pH: Extreme pH conditions, both acidic and basic, can catalyze degradation reactions such as hydration and isomerization. For instance, the formation of α-terpineol from other terpenes like limonene (B3431351) is strongly dependent on pH.

  • Enzymes: Endogenous plant enzymes, if not properly inactivated, can contribute to the degradation of terpenes.

Q3: Which extraction method is generally recommended to minimize this compound degradation?

A3: Supercritical CO2 extraction is often recommended for preserving heat-sensitive compounds like this compound.[7] This method operates at lower temperatures compared to steam distillation, thus minimizing thermal degradation.[8] However, the choice of method also depends on the plant material and the desired final product. Optimized hydrodistillation at controlled temperatures and shorter durations can also be effective.[9] For delicate botanicals, solvent extraction at low temperatures is another viable option.[10]

Q4: How can I identify if this compound has degraded in my sample?

A4: Degradation of this compound can be detected through several analytical approaches:

  • Chromatographic Analysis (GC-MS, GC-FID): The appearance of unexpected peaks in the chromatogram that are not present in a fresh, carefully prepared standard is a primary indicator of degradation. A corresponding decrease in the peak area of the this compound isomer of interest also suggests degradation.

  • Mass Spectrometry (MS): Identification of known this compound degradation products, such as 6-hydroxyhept-5-en-2-one, 4-methyl-3-cyclohexen-1-one, acetone, and glyoxal, can confirm degradation.[6]

  • Sensory Evaluation: A noticeable change in the aroma of the extract, such as the loss of the characteristic lilac scent or the development of off-odors, can be an initial sign of degradation.

Q5: What are the best practices for storing this compound extracts to prevent degradation?

A5: To ensure the long-term stability of this compound-rich extracts, the following storage practices are recommended:

  • Temperature: Store extracts in a cool environment, ideally refrigerated between 2-8°C. For long-term storage, freezing at -20°C or below can be beneficial, but avoid repeated freeze-thaw cycles.[11][12]

  • Light: Protect the extracts from light by using amber or opaque glass containers.[4]

  • Atmosphere: Minimize exposure to oxygen by using airtight containers. For highly sensitive samples, purging the headspace of the container with an inert gas like nitrogen or argon is advisable.[13]

  • Container Material: Use glass containers, as plastic containers may leach chemicals and are often not sufficient to protect against air and light.[14]

Section 2: Troubleshooting Guides

Problem: Low Yield of this compound in the Final Extract
Possible CauseTroubleshooting Steps
Incomplete Extraction 1. Optimize Particle Size: Ensure the plant material is appropriately ground to increase surface area without creating excessive fines that could impede solvent/steam flow. 2. Increase Extraction Time/Solvent Volume: Gradually increase the extraction duration or the solvent-to-solid ratio to ensure exhaustive extraction. Monitor the this compound concentration in the extract at different time points to determine the optimal duration. 3. Select a More Efficient Solvent: If using solvent extraction, test a range of solvents with different polarities to find the most effective one for this compound from your specific matrix.
Degradation During Extraction 1. Lower the Temperature: If using a heat-based method like hydrodistillation, reduce the operating temperature and pressure. For solvent extraction, consider performing the extraction at a lower temperature (e.g., 4°C).[4] 2. Minimize Extraction Time: A shorter extraction time reduces the exposure of this compound to potentially degrading conditions.[9] 3. Control pH: If using aqueous solutions, ensure the pH is near neutral to avoid acid- or base-catalyzed degradation.
Loss During Solvent Removal 1. Use Low-Temperature Evaporation: Employ a rotary evaporator under vacuum at the lowest possible temperature to remove the solvent.[11] 2. Avoid High Vacuum on Volatile Compounds: Be cautious with high vacuum levels as this can lead to the loss of volatile terpenes. 3. Consider Alternative Solvent Removal Techniques: For small-scale, high-value extracts, techniques like high-speed planetary mixing may offer a faster and less aggressive alternative to vacuum ovens for solvent purging.[15]
Problem: Suspected Degradation of this compound (e.g., off-odor, unexpected peaks in GC analysis)
Troubleshooting StepAction
1. Confirm Degradation - Analyze by GC-MS: Compare the chromatogram of the suspected sample with a reference standard of high-purity this compound and a previously analyzed "good" batch. Look for a decrease in the this compound peak and the appearance of new peaks. - Identify Degradation Products: Attempt to identify the new peaks by comparing their mass spectra with library data for known this compound degradation products.[6]
2. Review and Optimize Extraction Parameters - Temperature: Cross-check the extraction temperature records. If excursions above the recommended range occurred, this is a likely cause. Implement stricter temperature controls. - pH of the Medium: If applicable, measure the pH of the extraction medium. Deviations from neutral pH can accelerate degradation. - Light Exposure: Ensure the extraction setup is shielded from direct sunlight or strong laboratory lighting.
3. Implement Protective Measures - Use of Antioxidants: Consider adding a small amount of a natural antioxidant, such as ascorbic acid or tocopherol, to the extraction solvent or the collected extract to mitigate oxidative degradation. - Inert Atmosphere: For solvent-based extractions, bubbling nitrogen through the solvent before use can remove dissolved oxygen. Conducting the extraction under a nitrogen blanket can also be beneficial.

Section 3: Data Presentation

Table 1: Influence of Extraction Method on Terpene Recovery (Qualitative Comparison)

Extraction MethodTemperaturePressureSelectivityTerpene PreservationKey Considerations
Steam Distillation High (∼100°C)AtmosphericLowModerate (risk of thermal degradation)Can cause hydrolysis of some compounds.[16][17]
Hydrodistillation High (∼100°C)AtmosphericLowModerate (risk of thermal degradation and hydrolysis)Plant material is in direct contact with boiling water.[18][19]
Solvent Extraction Low to HighAtmosphericModerateGood (at low temperatures)Requires a solvent removal step which can lead to terpene loss.[10][20]
Supercritical CO2 Low to ModerateHighHighExcellentHigh initial equipment cost; allows for fractionation.[7][21]

Table 2: Effect of pH and Temperature on the First-Order Rate Coefficient (k) for the Decomposition of α-Terpineol α-Hydroxyhydroperoxides (α-HHs) in Aqueous Solution [22]

pHTemperature (°C)First-Order Rate Coefficient (k) (s⁻¹)
6.115(4.7 ± 0.2) × 10⁻⁵
6.125(1.5 ± 0.4) × 10⁻⁴
6.135(3.4 ± 0.9) × 10⁻⁴
6.145(1.0 ± 0.2) × 10⁻³
5.325Not specified, but Ea = 18.6 ± 0.2 kcal mol⁻¹
4.525Not specified, but Ea = 19.2 ± 0.5 kcal mol⁻¹

Note: This data pertains to the decomposition of a specific type of degradation product (α-HHs) and illustrates the significant impact of temperature on degradation rates.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Hydrodistillation for this compound Extraction

Objective: To extract this compound-rich essential oil from plant material while minimizing degradation.

Materials and Equipment:

  • Dried and ground plant material

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle with temperature control

  • Round-bottom flask (2 L)

  • Condenser with circulating cold water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Amber glass vial for storage

Procedure:

  • Preparation: Weigh 100 g of the ground plant material and place it into the 2 L round-bottom flask. Add 1 L of distilled water.

  • Apparatus Setup: Assemble the Clevenger-type apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.

  • Distillation: Gently heat the mixture using the heating mantle. Control the heating rate to ensure a steady but not vigorous boil. The goal is to produce steam at a consistent rate.

  • Collection: Continue the distillation for a predetermined optimal time (e.g., 2-3 hours). The essential oil will be collected in the graduated tube of the Clevenger apparatus.

  • Separation: After the distillation is complete, allow the apparatus to cool. Carefully collect the essential oil from the collection tube. Use a separatory funnel to separate any co-distilled water.

  • Drying: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove residual water.

  • Storage: Transfer the dried essential oil to a labeled amber glass vial, purge with nitrogen if possible, seal tightly, and store at 4°C.

Protocol 2: Quantification of this compound using GC-FID

Objective: To quantify the concentration of this compound in an essential oil extract.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or hydrogen as carrier gas

  • Autosampler or manual syringe

  • This compound analytical standard

  • Ethyl acetate (B1210297) or other suitable solvent

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in ethyl acetate. From the stock solution, prepare a series of calibration standards ranging from approximately 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a small amount of the essential oil extract (e.g., 10 mg) and dissolve it in a known volume of ethyl acetate (e.g., 10 mL) to create a stock sample solution. Further dilute this solution to fall within the calibration range.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Split Ratio: 15:1

    • Carrier Gas Flow Rate: 1.2 mL/min (Helium)

    • Oven Program: Start at 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 30°C/min to 250°C and hold for 10 min.

    • Detector Temperature: 300°C

    • Injection Volume: 1 µL

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

Section 5: Mandatory Visualizations

Terpineol_Degradation_Pathways cluster_this compound α-Terpineol cluster_degradation Degradation Pathways cluster_oxidation Oxidation cluster_acid_catalysis Acid Catalysis This compound α-Terpineol oxidation Oxidative Stress (Heat, Light, O2) This compound->oxidation exposed to acid Acidic Conditions (Low pH) This compound->acid exposed to hydroperoxides α-Hydroxyhydroperoxides (α-HHs) oxidation->hydroperoxides ketones Ketones (e.g., 4-methyl-3-cyclohexen-1-one) hydroperoxides->ketones further decomposition hydration Hydration Products (e.g., Terpin Hydrate) acid->hydration isomerization Isomerization Products (e.g., Limonene, Terpinolene) acid->isomerization

Caption: Degradation pathways of α-terpineol under oxidative and acidic conditions.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plant_material Plant Material drying Drying (Low Temperature) plant_material->drying grinding Grinding/Milling drying->grinding extraction_method Extraction (e.g., Supercritical CO2, Hydrodistillation) grinding->extraction_method solvent_removal Solvent Removal (Low Temp Vacuum) extraction_method->solvent_removal drying_agent Drying (Anhydrous Na2SO4) solvent_removal->drying_agent storage Storage (Cool, Dark, Airtight) drying_agent->storage gc_analysis GC-FID/MS Analysis storage->gc_analysis

Caption: Experimental workflow for optimized extraction and analysis of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Terpineol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpineol (B192494). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during the bioactivity assessment of this versatile monoterpenoid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-inflammatory effects of α-terpineol in our cell-based assays. What are the potential causes?

A1: Inconsistent anti-inflammatory activity can arise from several factors:

  • Compound Solubility and Stability: α-terpineol has low aqueous solubility. Precipitation in your cell culture medium will lead to a lower effective concentration and thus, variable results. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting into your final assay medium. It is recommended to keep the final solvent concentration below 0.5% to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment as this compound can be volatile.

  • Cell Line and Passage Number: The response to α-terpineol can be cell-type specific. For anti-inflammatory assays, murine macrophage cell lines like RAW264.7 and human monocytic cell lines such as THP-1 are commonly used. Ensure you are using a consistent cell line and passage number, as cellular responses can change over time in culture.

  • Assay Interference: If you are using an indirect method to measure inflammation (e.g., a reporter assay), α-terpineol could be interfering with the reporter molecule itself. Consider using a more direct measure, such as quantifying cytokine levels (e.g., IL-6, TNF-α) by ELISA or qPCR.[1][2]

Q2: Our antioxidant assays with α-terpineol are not reproducible. Why might this be happening?

A2: Reproducibility issues in antioxidant assays with α-terpineol can be linked to:

  • Assay Method: Different antioxidant assays measure different aspects of antioxidant activity. For instance, α-terpineol has shown low activity in the DPPH assay but comparable activity to commercial antioxidants in the ORAC assay.[3][4] Ensure you are using the most appropriate assay for your research question and consistently applying the protocol.

  • Volatility: this compound is a volatile compound.[5] During incubation steps, especially at 37°C, a significant amount of the compound can be lost from the assay plate, leading to a lower effective concentration and underestimation of its antioxidant potential. Using plate sealers can help minimize evaporation.

  • Compound Purity: The purity of your α-terpineol sample is crucial. Impurities from the extraction or synthesis process could have pro-oxidant or antioxidant activities, leading to inconsistent results. Verify the purity of your compound using analytical techniques like GC-MS.

Q3: We are seeing conflicting results in our MTT assays for cell viability after treatment with this compound. What could be the problem?

A3: The MTT assay is prone to interference from various compounds, including natural products with antioxidant properties.[6][7]

  • Direct Reduction of MTT: this compound, having antioxidant properties, may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity.[7] This leads to a false positive signal, making the cells appear more viable than they are and potentially masking cytotoxic effects.

  • Interference with Formazan Solubilization: The presence of this compound might interfere with the complete solubilization of the formazan crystals, leading to inaccurate absorbance readings.

To troubleshoot this, run a control with this compound in cell-free medium with the MTT reagent to check for direct reduction. It is also highly recommended to use an alternative, non-tetrazolium-based viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a direct cell counting method.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media

Symptoms:

  • Visible precipitate in the cell culture wells after adding the this compound solution.

  • Inconsistent and non-reproducible bioassay results.

  • Lower than expected bioactivity.

Troubleshooting Workflow:

A Precipitation Observed B Optimize Stock Solution & Dilution A->B C Use Solubility Enhancers A->C E Prepare fresh stock in DMSO/Ethanol B->E F Decrease final solvent concentration (<0.5%) B->F G Use a co-solvent system (e.g., DMSO + Ethanol) B->G H Incorporate cyclodextrins (e.g., HP-β-CD) C->H I Prepare a nanoemulsion C->I D Verify Final Concentration J Filter solution (0.22 µm) D->J K Quantify soluble this compound (e.g., GC-MS) D->K E->D F->D G->D H->D I->D L Proceed with Bioassay K->L

Caption: A logical flowchart for troubleshooting this compound solubility issues.

Issue 2: Inconsistent Antimicrobial Activity

Symptoms:

  • Variable Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

  • Discrepancies between different antimicrobial susceptibility testing methods.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent bacterial or fungal inoculum density (e.g., McFarland standard) for each experiment.

  • Address this compound Volatility: In broth microdilution assays, seal the plates to prevent evaporation of this compound during incubation. For agar-based methods, ensure the compound is evenly dispersed.

  • Consider the Test Medium: The composition of the culture medium can influence the activity of this compound. Use a standardized medium like Mueller-Hinton for bacteria.

  • Employ a Time-Kill Curve Analysis: To better understand the dynamics of this compound's antimicrobial action, perform a time-kill curve study at different concentrations (e.g., 1x MIC and 2x MIC).[8][9]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM/mM)Reference
HeLaCervical Cancer12.46~80.8 µM[10]
T47DBreast Cancer20.5~133 µM[10]
MCF-7Breast Cancer33.0~214 µM[10]
NCI-H69Small Cell Lung Carcinoma39.40.26 mM[10][11][12]
BEL-7402Human Hepatoma320 (for γ-terpineol)~2.07 mM (for γ-terpineol)[13]

Table 2: Antimicrobial Activity of α-Terpineol

MicroorganismAssay TypeMIC (µL/mL)MBC (µL/mL)Reference
Escherichia coliBroth microdilution0.780.78[14]
Salmonella enteritidisBroth microdilution1.563.13[9]
Staphylococcus aureusBroth microdilution1.563.13[9]
Multi-drug resistant E. coliBroth microdilution0.320.32[15]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from methods used for assessing the antioxidant activity of natural compounds.[4]

  • Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of α-terpineol in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each α-terpineol dilution to the wells.

    • Add 1 mL of the methanolic DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid should be used as a positive control.

Protocol 2: Anti-inflammatory Activity Assay - Inhibition of NF-κB Translocation

This protocol is based on studies investigating the anti-inflammatory effects of α-terpineol.[11][12][16][17][18]

  • Cell Culture: Culture HeLa or other suitable cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Treat the cells with various concentrations of α-terpineol for a specified period (e.g., 2-4 hours).

  • Stimulation: Induce inflammation by treating the cells with a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) (e.g., 50 ng/mL) for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

Signaling Pathways and Mechanisms of Action

This compound's Impact on the NF-κB Signaling Pathway

α-terpineol has been shown to exert its anti-inflammatory and potential anticancer effects by inhibiting the NF-κB signaling pathway.[11][12][17][18] This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

This compound's Inhibition of the NF-κB Pathway cluster_0 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR binds IKK complex IKK complex TNFR->IKK complex activates I-kappa-B I-kappa-B IKK complex->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Nucleus Nucleus NF-kappa-B->Nucleus translocates This compound This compound This compound->IKK complex inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

This compound's Modulation of the AMPK/mTOR Signaling Pathway

Some studies suggest that α-terpineol can modulate the AMPK/mTOR signaling pathway, which is a central regulator of cellular metabolism and growth.[19] α-terpineol has been shown to suppress AMPK phosphorylation, leading to the activation of the mTOR pathway.

This compound's Effect on the AMPK/mTOR Pathway cluster_1 This compound This compound AMPK AMPK This compound->AMPK suppresses phosphorylation mTORC1 mTORC1 AMPK->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates SREBP-1 SREBP-1 p70S6K->SREBP-1 activates Lipid Synthesis Lipid Synthesis SREBP-1->Lipid Synthesis promotes

Caption: this compound can suppress AMPK, leading to mTORC1 activation.

References

Technical Support Center: Industrial Scale Production of Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of terpineol (B192494).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: What is the most common method for industrial-scale this compound production?

A: The predominant industrial method is the acid-catalyzed hydration of α-pinene.[1][2][3] α-pinene is typically sourced from the fractional distillation of turpentine (B1165885) oil.[1][2] The process can be a one-step direct hydration to this compound or a two-step process involving the formation of terpin (B149876) hydrate (B1144303) as an intermediate, which is then dehydrated to this compound.[1][4]

2. Q: My this compound yield is lower than expected (<40%). What are the potential causes and solutions?

A: Low this compound yield is a common issue that can be attributed to several factors:

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid can be effective but may also promote the formation of byproducts if not carefully controlled.[1][5] Consider using milder catalysts like chloroacetic acid or a combination of strong and weak acids to improve selectivity.[1][2][6] For instance, a combination of formic acid and sulfuric acid has been shown to achieve a this compound yield of 54.0 ± 8.2%-w/w.[1][2]

  • Incorrect Reaction Temperature: Temperature significantly influences reaction rate and selectivity. The optimal temperature is typically in the range of 60-90°C.[1][3][5] For example, a study using p-toluenesulfonic acid (PTSA) found optimal conditions at 66°C, while another study noted the highest yield at 85°C.[1][3] Operating outside the optimal range can lead to increased byproduct formation or slow reaction rates.

  • Inadequate Reaction Time: The reaction needs sufficient time to proceed to completion. Optimal reaction times can range from 2.5 to 15 hours, depending on the catalyst and temperature.[1][3][5] Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal endpoint.

  • Improper Water to α-Pinene Ratio: The molar ratio of water to α-pinene is a crucial parameter. A low ratio can favor isomerization reactions, leading to lower this compound selectivity.[1] One study suggests an optimal water to α-pinene ratio of 10 mol/mol.[1]

  • Feedstock Purity: The purity of the α-pinene feedstock is important. Crude turpentine contains other terpenes that can lead to a variety of side products, generally resulting in lower this compound yields compared to using purified α-pinene.[1]

3. Q: I am observing a high concentration of byproducts such as limonene (B3431351) and terpinolene. How can I minimize their formation?

A: The formation of these isomerization byproducts is a common challenge. Here are some strategies to improve selectivity towards this compound:

  • Catalyst Selection: Strong acid catalysts can aggressively promote isomerization.[1] Consider using a milder acid catalyst or a mixed-catalyst system. Chloroacetic acid has been identified as a good candidate for minimizing byproducts due to its strong acidity and high solubility in both aqueous and organic phases.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the hydration reaction over isomerization, though this may also decrease the overall reaction rate.

  • Use of a Co-solvent: The addition of a co-solvent like acetone (B3395972) can improve the homogeneity of the reaction mixture and has been reported to increase the yield of α-terpineol.[6]

  • Reactive Distillation: This technique combines reaction and separation in a single unit, continuously removing the product as it is formed. This can help to shift the equilibrium towards the desired product and minimize the formation of byproducts.[6][7]

4. Q: How can I monitor the progress of the this compound synthesis reaction?

A: The most common and effective method for monitoring the reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation and identification of the various components in the reaction mixture, including unreacted α-pinene, this compound isomers, and byproducts.[1][8] By taking samples at regular intervals, you can track the conversion of α-pinene and the selectivity towards this compound, helping to determine the optimal reaction time.

5. Q: What are the key safety considerations for industrial-scale this compound production?

A: The process involves flammable materials and corrosive acids, requiring strict safety protocols:

  • Flammability: Turpentine, α-pinene, and this compound are flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

  • Corrosive Acids: The acid catalysts used are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, must be worn. Emergency eyewash and shower stations should be accessible.

  • Pressure Build-up: The reaction may generate pressure, especially at elevated temperatures. The reactor should be equipped with a pressure relief system.

Data Presentation: Reaction Parameters and this compound Yield

The following tables summarize quantitative data from various studies on this compound synthesis.

Table 1: Effect of Catalyst on this compound Yield

CatalystStarting MaterialTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Formic Acid & Sulfuric AcidTurpentine856--54.0 ± 8.2[1][2]
p-Toluenesulfonic Acid (PTSA)α-Pinene662.5985049[3]
Chloroacetic Acidα-Pinene704997069.3[6]
Sulfuric AcidTurpentine----47[1]
Oxalic AcidTurpentine856--45.8[1]
Citric AcidTurpentine856--45.2[1]
Formic AcidTurpentine856--42.8[1]
Citric Acid, Phosphoric Acid, Acetic Acidα-Pinene7012-159648.146.2[5][9][10][11][12]

Table 2: Influence of Reaction Conditions on this compound Synthesis using Chloroacetic Acid

Temperature (°C)Residence Time (min)α-Pinene Conversion (%)This compound Selectivity (%)Reference
706048 ± 1.6365 ± 0.94[13]
703060 ± 0.9481 ± 5.91[13]
806068 ± 10.9657 ± 2.45[13]
803073 ± 5.7971 ± 0.82[13]
801572 ± 2.4576 ± 1.25[13][14]
903084 ± 1.6375 ± 2.16[13]
901572 ± 4.1976 ± 1.70[13]

Experimental Protocols

1. Experimental Protocol for this compound Synthesis from α-Pinene using an Acid Catalyst (Batch Process)

  • Materials:

    • α-pinene (high purity)

    • Acid catalyst (e.g., p-toluenesulfonic acid, chloroacetic acid)

    • Deionized water

    • Solvent (e.g., isopropyl alcohol, optional)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate (B86663) (for drying)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Set up the reaction apparatus in a fume hood.

    • Charge the three-neck flask with α-pinene, deionized water, and the chosen acid catalyst in the desired molar ratios. If using a co-solvent, add it at this stage.

    • Begin stirring and heat the mixture to the target reaction temperature (e.g., 66°C).[3]

    • Maintain the reaction at the set temperature for the specified duration (e.g., 2.5 hours), taking small aliquots periodically for GC-MS analysis to monitor progress.[3]

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an organic solvent for extraction.

    • Neutralize the mixture by washing with a sodium bicarbonate solution until the aqueous layer is neutral.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound product.

    • Analyze the final product using GC-MS to determine the yield and purity.

2. Protocol for Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., ethyl acetate).[14]

  • GC-MS Conditions (Example): [1]

    • Column: Rtx-5MS capillary column

    • Injector Temperature: 200°C

    • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp to 190°C at 30°C/min, and hold for 6 minutes.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., α-terpineol, α-pinene, limonene, terpinolene). Calculate the relative peak areas to determine the composition of the mixture and subsequently the conversion and selectivity.

Visualizations

Terpineol_Synthesis_Pathway cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_products Products Turpentine Turpentine Fractional_Distillation Fractional Distillation Turpentine->Fractional_Distillation alpha_Pinene α-Pinene Fractional_Distillation->alpha_Pinene Hydration Hydration This compound This compound Hydration->this compound Byproducts Byproducts (Limonene, Terpinolene) Hydration->Byproducts alpha_Pinene->Hydration H₂O Acid Catalyst

Caption: Synthesis pathway of this compound from turpentine.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Catalyst 1. Catalyst Optimization - Type (e.g., mixed acids) - Concentration Start->Check_Catalyst Check_Temp 2. Temperature Control - Verify optimal range (60-90°C) Check_Catalyst->Check_Temp Check_Time 3. Reaction Time - Monitor with GC-MS Check_Temp->Check_Time Check_Ratio 4. Water:α-Pinene Ratio - Ensure sufficient water Check_Time->Check_Ratio Check_Purity 5. Feedstock Purity - Use high-purity α-pinene Check_Ratio->Check_Purity Improved_Yield Improved Yield Check_Purity->Improved_Yield

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Terpineol Quantification in Plasma: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validated quantification of terpineol (B192494) in plasma. The selection of an appropriate analytical method is critical for pharmacokinetic, toxicokinetic, and clinical studies. This document outlines the experimental protocols and performance data for each method to aid researchers in making an informed decision based on their specific needs.

The validation of bioanalytical methods is essential to ensure the reliability of quantitative data for regulatory submissions.[1][2][3] Guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for the validation of bioanalytical methods, ensuring data integrity and accuracy.[1][4][5]

Methodology Comparison

The choice between GC-MS and LC-MS/MS for this compound quantification in plasma depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the analyte. This compound, being a volatile compound, is well-suited for GC-MS analysis.[6][7] However, advancements in LC-MS/MS have made it a powerful tool for the analysis of a wide range of compounds in biological matrices.[8][9][10]

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like terpenes.[11][12] The methodology typically involves a sample preparation step to extract this compound from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: GC-MS

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of plasma, add an internal standard (e.g., camphor-d6).

    • Add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 2 minutes.[7]

    • Mass Spectrometer: Agilent 5977C MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic this compound ions (e.g., m/z 136, 121, 93).

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for non-volatile compounds or those that require derivatization for GC-MS analysis. While this compound is volatile, LC-MS/MS can be a viable alternative, especially in a high-throughput environment.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Protein Precipitation - PPT):

    • To 100 µL of plasma, add an internal standard (e.g., this compound-d3).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[8][14]

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera or similar.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.

Performance Data Comparison

The following table summarizes the typical performance characteristics for the validation of analytical methods for this compound quantification in plasma, based on established guidelines.[3][4][5]

Parameter GC-MS LC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 2000 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Recovery 85 - 115%90 - 110%
Matrix Effect Generally low with LLECan be significant, requires careful evaluation

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound in plasma using GC-MS with liquid-liquid extraction.

experimental_workflow plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is add_solvent Add Extraction Solvent (Hexane) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer evaporate Evaporate to Dryness (N2) separate_layer->evaporate reconstitute Reconstitute in Ethyl Acetate (100 µL) evaporate->reconstitute gcms_analysis GC-MS Analysis reconstitute->gcms_analysis

Caption: GC-MS sample preparation workflow.

References

A Comparative Analysis of the Antioxidant Activities of Alpha-Terpineol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant properties of alpha-terpineol (B3430122) and its primary isomers: beta-terpineol, gamma-terpineol (B1199165), and 4-terpineol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the antioxidant potential of these closely related monoterpenoid alcohols.

Introduction to Terpineol (B192494) Isomers

Terpineols are naturally occurring monoterpene alcohols found in a variety of plants, including pines, lilacs, and citrus fruits.[1] The four main isomers—alpha (α), beta (β), gamma (γ), and 4-terpineol—share the same chemical formula but differ in the position of the hydroxyl group and the carbon-carbon double bond within their molecular structure.[1] These subtle structural variations can significantly influence their biological activities, including their capacity to mitigate oxidative stress. Alpha-terpineol and 4-terpineol are the most common isomers found in nature.[1]

Comparative Antioxidant Activity

The antioxidant activity of this compound isomers is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

A review of the available literature indicates that while alpha-terpineol is the most studied isomer, both gamma-terpineol and 4-terpineol also exhibit notable antioxidant properties.[1][2][3] Direct comparative studies evaluating all isomers under identical conditions are limited. However, by collating data from various sources, a comparative overview can be constructed.

IsomerAntioxidant AssayIC50 Value / ActivityReference
Alpha-Terpineol DPPH433.97 ± 13.69 µL/mL[4]
FRAP1.23 ± 0.56 mmol Trolox/mL[4]
Gamma-Terpineol General AntioxidantRecognized for its antioxidant properties[2][5]
4-Terpineol DPPHSuperior to butylated hydroxyanisole (BHA)[3]
General AntioxidantConsidered a primary contributor to the antioxidant activity of Tea Tree Oil[3]
Beta-Terpineol -Limited data available in comparative studies-

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

  • A solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (this compound isomer) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

  • The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a set incubation period (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).

  • A small volume of the test compound is mixed with the FRAP reagent.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

  • The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of terpenoids, including this compound isomers, are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular stress response.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Terpenoids have been shown to activate this pathway, thereby enhancing the endogenous antioxidant capacity of the cell.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 This compound This compound Isomers This compound->Keap1 may interact with Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The Keap1-Nrf2 signaling pathway and potential modulation by this compound isomers.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting in vitro antioxidant activity assays.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare this compound Isomer Solutions (various concentrations) start->prep_samples reaction Mix Reagents and Samples prep_reagents->reaction prep_samples->reaction incubation Incubate (specific time and temperature) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Values measurement->calculation comparison Compare Antioxidant Activities calculation->comparison end End comparison->end

References

The Antimicrobial Battle of Monoterpenes: A Comparative Analysis of Terpineol's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Nature, a vast repository of bioactive compounds, offers promising candidates in the form of monoterpenes. This guide provides a detailed comparison of the antimicrobial efficacy of terpineol (B192494) against other prevalent monoterpenes—linalool (B1675412), geraniol (B1671447), and citral (B94496)—supported by experimental data and detailed methodologies.

Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are major constituents of essential oils and are recognized for their diverse biological activities, including potent antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to disrupt the integrity of microbial cell membranes.[2][3][4] This guide focuses on α-terpineol, a monocyclic terpene alcohol, and systematically compares its antibacterial activity with that of linalool, geraniol, and citral.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the MIC values of this compound and other selected monoterpenes against various foodborne pathogenic and spoilage bacteria.

MonoterpeneMicroorganismMIC (mg/mL)MIC (μL/mL)MIC (% v/v)Reference
α-Terpineol Escherichia coli-0.78-[5][6]
Escherichia coli O157:H7--0.6[7][8]
Salmonella enteritidis-1.56-[5]
Staphylococcus aureus-1.56-[5]
Staphylococcus aureus--0.7[7][8]
Listeria monocytogenes---[9]
Salmonella typhimurium--0.7[7][8]
Shigella flexneri0.766--[10]
Linalool Pseudomonas fluorescens---[3]
Pseudomonas fragi-1.5-[11]
Escherichia coli O157:H7--0.6[7][8]
Salmonella typhimurium--0.7[7][8]
Staphylococcus aureus--1[7][8]
Geraniol Staphylococcus aureus---[2]
Listeria monocytogenes---[2]
Candida albicans---[2]
Acinetobacter baumannii---[12]
Citral Cronobacter sakazakii0.27 - 0.54--[13]
Escherichia coli O157:H7---[13]
Salmonella Typhimurium---[13]
Listeria monocytogenes---[13]
Staphylococcus aureus---[13]

Note: The presented data is a compilation from various studies. Direct comparison should be made with caution due to potential variations in experimental protocols.

Unraveling the Mechanism of Action

The primary antimicrobial mechanism of this compound and other monoterpenes involves the disruption of the bacterial cell membrane's structure and function.[9][14] This disruption leads to increased membrane permeability, leakage of intracellular components such as ions, ATP, nucleic acids, and proteins, and dissipation of the proton motive force.[3][9][10][15] Ultimately, these events lead to a collapse of cellular functions and cell death.[3][9]

For instance, α-terpineol has been shown to induce morphostructural alterations in Escherichia coli, including decreased cell size, irregular shape, and rupture of the cell wall and membrane.[5][6] The hydroxyl group of α-terpineol is thought to play a crucial role by forming bonds with components of the bacterial cell envelope.[9][14] Similarly, linalool has been demonstrated to cause damage to the cell wall and membrane of Pseudomonas fluorescens, leading to the leakage of cytoplasmic contents and inhibition of cellular respiration.[3][16] Geraniol also destabilizes the lipoprotein structures of bacterial membranes, increasing their permeability.[2] Citral exerts its antimicrobial effect by damaging the bacterial membrane and cell wall, leading to bacteriostatic and bactericidal actions.[13][17]

Experimental Protocols: A Closer Look

The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of monoterpenes. The following are generalized experimental protocols based on standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a commonly used technique to determine the MIC of essential oils and their components.[18][19][20]

  • Preparation of Monoterpene Solutions: A stock solution of the monoterpene is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) or emulsifying agent to ensure its dispersion in the aqueous broth medium.[18] Serial two-fold dilutions of the monoterpene are then prepared in a 96-well microtiter plate containing a suitable growth medium such as Mueller-Hinton Broth (MHB).[19]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.[19]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the monoterpene that completely inhibits the visible growth of the microorganism.[18] A growth control (broth with inoculum but no monoterpene) and a sterility control (broth only) are included for comparison.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing: An aliquot (typically 10 µL) is taken from each well of the microtiter plate that shows no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto a suitable agar (B569324) medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the monoterpene that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict a typical experimental workflow and the proposed antimicrobial mechanism of action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination start Start prep_mono Prepare Monoterpene Stock Solution start->prep_mono prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_mono->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 18-24h subculture->incubate_agar read_mbc Count Colonies (Determine MBC) incubate_agar->read_mbc end End read_mbc->end

Experimental workflow for determining MIC and MBC.

Antimicrobial_Mechanism cluster_monoterpene Monoterpene Action cluster_cell Bacterial Cell cluster_effects Cellular Effects monoterpene This compound / Linalool / Geraniol / Citral membrane_disruption Membrane Disruption & Increased Permeability monoterpene->membrane_disruption interacts with cell_membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids, Proteins) membrane_disruption->cell_membrane leakage Leakage of Intracellular Components membrane_disruption->leakage pmf_dissipation Proton Motive Force Dissipation membrane_disruption->pmf_dissipation leakage->cytoplasm from cell_death Cell Death leakage->cell_death pmf_dissipation->cell_death

Generalized mechanism of antimicrobial action.

Conclusion

This comparative guide highlights the potent antimicrobial properties of this compound and places its efficacy in the context of other well-researched monoterpenes. While all the discussed monoterpenes demonstrate significant antibacterial activity, the specific efficacy can vary depending on the microbial strain and the chemical structure of the monoterpene. The primary mechanism of action for these compounds is the disruption of the cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways. This characteristic makes monoterpenes, including this compound, promising candidates for the development of new antimicrobial agents, either alone or in combination with existing antibiotics to enhance their efficacy. Further research is warranted to explore the full therapeutic potential of these natural compounds in combating the growing threat of antimicrobial resistance.

References

In Vivo Analgesic Efficacy of Alpha-Terpineol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of alpha-terpineol (B3430122) against established analgesic agents. Experimental data from various preclinical models of pain are presented to facilitate a comprehensive evaluation of its potential as a therapeutic agent.

Comparative Analysis of Analgesic Activity

The analgesic efficacy of alpha-terpineol has been evaluated in several well-established animal models of pain, including thermal, inflammatory, and neuropathic pain models. This section presents a quantitative comparison of alpha-terpineol's performance against standard analgesics such as morphine, indomethacin (B1671933), and gabapentin (B195806).

Thermal Nociception: Hot Plate Test

The hot plate test is a widely used method to assess central analgesic activity. The latency to a painful stimulus (e.g., licking a paw or jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.

CompoundDose (mg/kg)Latency (seconds, Mean ± SEM)Animal Model
Vehicle (Control) -15.0 ± SEM undisclosedMice[1]
Alpha-Terpineol 10~8.5 ± 0.5Mice[2]
20~8.7 ± 0.6Mice[2]
40~9.0 ± 0.7Mice[2]
Morphine 20Significantly increased from ~15s to ~25s (p<0.01)Mice[1]
30 (following 5.5-day treatment)~12.8 (at 52°C)Mice[3]
56 (following 5.5-day treatment)~12.8 (at 52°C)Mice[3]
100 (following 5.5-day treatment)~12.8 (at 52°C)Mice[3]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions such as plate temperature and animal strain.

Inflammatory Pain: Acetic Acid-Induced Writhing Test

The writhing test induces visceral pain through the intraperitoneal injection of an irritant like acetic acid. The number of abdominal constrictions (writhes) is counted, and a reduction in this number indicates peripheral analgesic activity.

CompoundDose (mg/kg)Inhibition of Writhing (%)Animal Model
Vehicle (Control) -0Mice[4]
Alpha-Terpineol 2570.4Mice[4]
5090.1Mice[4]
10095.4Mice[4]
Indomethacin 1095[5]Mice
Aspirin 20087.5Mice[4]
Morphine 1093.68Mice[6]
Inflammatory and Neuropathic Pain: Formalin Test

The formalin test induces a biphasic pain response. The early phase (0-5 minutes) is characterized by acute nociceptive pain, while the late phase (15-30 minutes) reflects inflammatory pain. A reduction in paw licking time in either phase indicates an analgesic effect.

CompoundDose (mg/kg)Licking Time (seconds, Mean ± SEM) - Early Phase (0-5 min)Licking Time (seconds, Mean ± SEM) - Late Phase (15-30 min)Animal Model
Vehicle (Control) -100.5 ± 9.7126.3 ± 30.1Mice[4]
Alpha-Terpineol 2546.0 ± 9.217.3 ± 8.9Mice[4]
5049.1 ± 4.90.4 ± 0.3Mice[4]
10040.5 ± 6.214.1 ± 10.3Mice[4]
Aspirin 20083.7 ± 28.93.4 ± 2.8Mice[4]
Morphine 10Significant inhibition (81.42%)Significant inhibition (66.11%)Mice[6]
Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of neuropathic pain. The following data compares the effect of alpha-terpineol and gabapentin on pain thresholds in this model.

CompoundDose (mg/kg)Effect on Mechanical Allodynia (Paw Withdrawal Threshold, g)Effect on Thermal Hyperalgesia (Paw Withdrawal Latency, s)Animal Model
Alpha-Terpineol 50Significantly increasedSignificantly increasedRats[7][8]
100Significantly increased (comparable to Gabapentin)Significantly increasedRats[7][8]
Gabapentin 100Significantly increasedSignificantly increasedRats[7][8]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Hot Plate Test

Objective: To evaluate the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.[9]

  • Animals (mice or rats) are individually placed on the heated surface, and a timer is started simultaneously.

  • The latency to the first sign of nociception, such as licking of a hind paw, shaking, or jumping, is recorded.[1][9]

  • A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.[9]

  • Test compounds or vehicle are administered at a specified time before the test.

  • An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain behavior.

Procedure:

  • Animals (typically mice) are pre-treated with the test compound, vehicle, or a standard analgesic.

  • After a specific absorption period (e.g., 30 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally.[4][10]

  • Immediately after the injection, each animal is placed in an individual observation chamber.

  • The number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) is counted for a set period, usually 15-20 minutes, starting 5 minutes after the acetic acid injection.[4]

  • A reduction in the number of writhes in the treated groups compared to the vehicle group indicates analgesia.

Formalin Test

Objective: To evaluate the analgesic effect of a compound on both acute (neurogenic) and persistent (inflammatory) pain.

Procedure:

  • A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one of the hind paws of the animal (mouse or rat).[11][12]

  • The animal is then placed in an observation chamber.

  • The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[11][12]

  • A reduction in the licking time during either phase suggests an analgesic effect. Centrally acting analgesics tend to inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the late phase.[11]

Signaling Pathways and Mechanisms of Action

The analgesic effects of alpha-terpineol and the comparator drugs are mediated through distinct signaling pathways.

Alpha-Terpineol

The analgesic and anti-inflammatory effects of alpha-terpineol are believed to be mediated through the modulation of inflammatory cascades. Key mechanisms include the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7][8] It also appears to influence the nitric oxide (NO) signaling pathway.[13]

alpha_terpineol_pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage / Microglia Inflammatory_Stimulus->Macrophage activates NF_kB NF-κB Activation Macrophage->NF_kB PGE2 Prostaglandin E2 (PGE2) Macrophage->PGE2 alpha_Terpineol α-Terpineol alpha_this compound->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) alpha_this compound->Pro_inflammatory_Cytokines inhibits NO_Synthase Nitric Oxide Synthase (iNOS) alpha_this compound->NO_Synthase inhibits NF_kB->Pro_inflammatory_Cytokines induces NF_kB->NO_Synthase induces Pain_Sensitization Pain Sensitization Pro_inflammatory_Cytokines->Pain_Sensitization promotes PGE2->Pain_Sensitization promotes NO Nitric Oxide (NO) NO_Synthase->NO NO->Pain_Sensitization contributes to

Caption: Proposed anti-inflammatory and analgesic pathway of alpha-terpineol.

Morphine

Morphine is a potent opioid agonist that exerts its analgesic effects primarily through the activation of μ-opioid receptors (MOR) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

morphine_pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR binds to G_protein Gi/o Protein MOR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ca_channels Voltage-gated Ca2+ channels G_protein->Ca_channels inhibits K_channels K+ channels G_protein->K_channels activates cAMP cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channels->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of morphine-induced analgesia.

Indomethacin

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that produces analgesia primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain.

indomethacin_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesis Indomethacin Indomethacin Indomethacin->COX1_COX2 inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate

Caption: Mechanism of action of indomethacin in reducing inflammation and pain.

References

Cross-Validation of Terpineol Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for the quantification of terpineol (B192494) across different laboratory settings. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of common analytical techniques, supported by a synthesis of published experimental data. The focus is on ensuring the reproducibility and transferability of analytical methods for this key terpene.

Comparative Analysis of this compound Quantification

The accurate quantification of this compound is critical for the quality control of essential oils, the standardization of herbal products, and for pharmacokinetic studies. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and reliable technique for this compound analysis.[1] The following table summarizes the performance characteristics of GC-based methods for this compound and related terpenes as reported in various single-laboratory validation and inter-laboratory comparison studies. This data highlights the expected precision and accuracy when transferring or cross-validating a this compound analysis method.

ParameterLaboratory/Study TypeMethodReported Value for this compound or a Similar TerpeneSource
Linearity (r²) Single-Laboratory ValidationGC-MS> 0.99[2]
Single-Laboratory ValidationGC-MS0.988 - 0.996[3]
Single-Laboratory ValidationGC-MS> 0.999[4]
Accuracy (% Recovery) Single-Laboratory ValidationGC-MS95.0 - 105.7%[2]
Single-Laboratory ValidationGC-MS84.6 - 98.9%[3]
Single-Laboratory ValidationGC-FID89% - 111%[5]
Precision (%RSD) - Repeatability Single-Laboratory ValidationGC-MS0.32 - 8.47%[2]
Single-Laboratory ValidationGC-MS< 5%[6]
Single-Laboratory ValidationGC-FID< 10%[5]
Precision (%RSD) - Intermediate Single-Laboratory ValidationGC-MS< 12%[6]
Limit of Detection (LOD) Single-Laboratory ValidationGC-MS0.25 µg/mL[2]
Single-Laboratory ValidationGC-FID0.3 µg/mL[5]
Limit of Quantification (LOQ) Single-Laboratory ValidationGC-MS0.75 µg/mL[2]
Single-Laboratory ValidationGC-MS0.017–0.129 µg/mL[3]
Single-Laboratory ValidationGC-FID1.0 µg/mL[5]
Inter-Laboratory Mean Difference Multi-Laboratory Study (α-terpineol enantiomer)Enantioselective GCStatistically significant difference between labs (e.g., 74.2% vs 74.8% for (+)-α-terpineol)[7]

Note: The table presents a synthesis of data from multiple sources to provide a representative overview. The specific matrix and concentration levels will influence the actual performance parameters.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This protocol is a composite of methodologies reported in the cited literature.

1. Sample Preparation (Liquid Extraction)

  • Objective: To extract this compound and other volatile compounds from the sample matrix into a suitable organic solvent.

  • Procedure:

    • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

    • Add a known volume of a suitable organic solvent (e.g., ethyl acetate, hexane, or acetone).[2][8][9]

    • Add an internal standard (e.g., n-tridecane or (±)-linalool-d3) at a known concentration to correct for variations in injection volume and instrument response.[2][6]

    • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

    • Centrifuge the sample to separate solid material.

    • Transfer the supernatant (the solvent layer containing the extracted compounds) to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Objective: To separate the volatile compounds in the extract and to identify and quantify this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS, or equivalent).[8][10]

    • Injector Temperature: 230-250°C.[2]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.3 mL/min).[2]

    • Oven Temperature Program: An initial hold at a lower temperature (e.g., 60°C for 2-3.5 minutes), followed by a temperature ramp (e.g., 3-10°C/min) to a final temperature (e.g., 220-300°C), and a final hold period.[2][10] The specific program should be optimized for the separation of terpenes of interest.

    • Injection Mode: Split or splitless, depending on the expected concentration of this compound. A split injection is common for essential oils and other high-concentration samples.[2]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range appropriate for terpenes (e.g., 40-400 amu).

    • Ion Source Temperature: 230-250°C.

    • Quadrupole Temperature: ~150°C.

3. Data Analysis and Quantification

  • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Quantification: A calibration curve is generated by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Cross-Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for a cross-laboratory validation study and a conceptual representation of how analytical results inform further research pathways.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Comparison cluster_conclusion Phase 4: Conclusion and Implementation p1 Define Study Objectives & Acceptance Criteria p2 Develop Standardized Analytical Protocol p1->p2 p3 Prepare and Distribute Homogenized Samples p2->p3 labA Laboratory A (Originating Lab) p3->labA Analysis of Identical Samples labB Laboratory B (Receiving Lab) p3->labB Analysis of Identical Samples labC Laboratory C (Receiving Lab) p3->labC Analysis of Identical Samples d1 Collect and Tabulate Results from All Labs labA->d1 labB->d1 labC->d1 d2 Statistical Analysis (e.g., Z-Scores, ANOVA) d1->d2 d3 Compare Precision, Accuracy, and Bias d2->d3 c1 Evaluate Against Acceptance Criteria d3->c1 c2 Identify and Address Discrepancies c1->c2 c3 Method Transfer Validation Report c2->c3

Caption: Workflow for an inter-laboratory cross-validation study.

AnalyticalSignalingPathway cluster_input Analytical Input cluster_research Research & Development Pathways cluster_outcome Outcomes input Validated this compound Concentration Data qc Quality Control of Raw Materials input->qc formulation Product Formulation & Standardization input->formulation pk_pd Pharmacokinetic / Pharmacodynamic Studies input->pk_pd bioactivity Bioactivity Screening input->bioactivity product Standardized Product qc->product formulation->product drug_candidate Drug Candidate Evaluation pk_pd->drug_candidate new_research New Research Hypotheses bioactivity->new_research drug_candidate->new_research

Caption: Impact of analytical data on research and development.

References

Terpineol in Flora: A Comparative Analysis of Plant-Derived Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals significant variations in the terpineol (B192494) content of essential oils extracted from a diverse range of botanicals. This guide provides a comparative analysis of α-terpineol, γ-terpineol, and terpinen-4-ol levels in various plant extracts, supported by established experimental protocols for their quantification. This information is crucial for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of these isomeric monoterpenoids.

Terpineols, naturally occurring in many aromatic plants, are recognized for a spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The specific isomer and its concentration can significantly influence the pharmacological profile of a plant's essential oil.

Comparative Analysis of this compound Content

The following table summarizes the percentage content of different this compound isomers found in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesCommon Nameα-Terpineol (%)γ-Terpineol (%)Terpinen-4-ol (%)Reference(s)
Melaleuca alternifoliaTea Tree-0.8 - 3.542.0[2][3]
Pinus sp.Pine20.505.3-[4]
Melaleuca citrinaRed Bottle Brush16.25-3.39[5]
Thymus vulgarisThyme-~15.2-[6]
Eucalyptus sp.Eucalyptus-0.1 - 4.0-[4]
Rosmarinus officinalisRosemary-0.5 - 1.2-[6]
Citrus aurantifoliaLime7.6--[4]
Rhus aromaticaFragrant SumacPresent-Present[7]

Note: A hyphen (-) indicates that the data for that specific isomer was not reported in the cited source.

Experimental Protocols

The accurate quantification of terpineols in plant extracts relies on standardized and validated methodologies. The following protocols outline the key steps for essential oil extraction and subsequent analysis by GC-MS.

Essential Oil Extraction: Steam Distillation

This method is suitable for the extraction of volatile compounds from fresh or dried plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • The plant material is placed in a round-bottom flask and submerged in distilled water.

  • The flask is connected to a Clevenger-type apparatus and heated.

  • As the water boils, the steam carries the volatile essential oils out of the plant material.

  • The steam and oil vapor mixture rises into the condenser, where it is cooled and condenses back into a liquid.

  • The condensed liquid, a mixture of water and essential oil, is collected in the separator of the Clevenger apparatus.

  • Due to their different densities, the essential oil and water form separate layers, allowing for the collection of the oil.

  • The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[8]

  • Injector: Split/splitless injector, typically set at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might be:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp up to 180°C at a rate of 3°C/min.

    • Ramp up to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • Mass Spectrometer Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 30-500.

Quantification: The identification of this compound isomers is achieved by comparing their retention times and mass spectra with those of known standards.[9] Quantification is performed by creating a calibration curve using standard solutions of the this compound isomers at various concentrations. The peak area of the this compound isomer in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Visualizing the Process and Mechanism of Action

To further elucidate the experimental and biological contexts of this compound analysis, the following diagrams are provided.

experimental_workflow plant_material Plant Material (Leaves, Flowers, etc.) extraction Steam Distillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis results This compound Content (%) data_analysis->results

Figure 1. Experimental workflow for this compound quantification.

Alpha-terpineol has demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is associated with inflammatory diseases.[11][12][13]

nfk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB nfk_b NF-κB ikb->nfk_b Inhibition nfk_b_active Active NF-κB nfk_b->nfk_b_active Translocation ikk IKK ikk->ikb Phosphorylation alpha_this compound α-Terpineol alpha_this compound->ikk Inhibits dna DNA nfk_b_active->dna Binds to inflammatory_genes Inflammatory Gene Expression dna->inflammatory_genes Transcription

Figure 2. Inhibition of the NF-κB signaling pathway by α-terpineol.

This comparative guide underscores the importance of precise analytical methods in characterizing the composition of plant-derived essential oils. The significant variability in this compound content among different plant species highlights the need for continued research to identify and isolate potent natural sources of these bioactive compounds for therapeutic applications.

References

validation of terpineol as a potential biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification of novel, reliable biomarkers for oxidative stress is a critical pursuit. This guide provides a comprehensive comparison of terpineol (B192494), a naturally occurring monoterpene alcohol, with established oxidative stress biomarkers. By presenting supporting experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential in this role.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the accurate measurement of oxidative stress is paramount for both diagnostics and the development of therapeutic interventions. While biomarkers such as F2-isoprostanes and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are considered gold standards, the search for more accessible and multifaceted biomarkers continues. This compound, a compound found in various essential oils, has demonstrated significant antioxidant and anti-inflammatory properties, positioning it as a promising candidate.

This compound: Performance as an Antioxidant

This compound has been evaluated in several in vitro and in vivo studies to quantify its antioxidant capacity and its effect on key markers of oxidative stress.

In Vitro Antioxidant Capacity

The intrinsic ability of this compound to neutralize free radicals has been assessed using various standard assays. The Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are among the most common.

AssayThis compound ActivityReference CompoundReference Compound Activity
ORAC 2.72 µmol Trolox equivalents/µmolTroloxStandard
DPPH Low antioxidant activity reported in some studiesNot specifiedNot specified

Table 1: In Vitro Antioxidant Capacity of α-Terpineol. One study found that while α-terpineol exhibited very low antioxidant activity in the DPPH assay, its performance in the ORAC assay was comparable to commercial antioxidants[1][2].

In Vivo Effects on Oxidative Stress Markers

Studies in animal models have demonstrated that this compound can modulate endogenous antioxidant systems and reduce markers of oxidative damage.

BiomarkerEffect of this compound AdministrationModel System
Malondialdehyde (MDA) Decreased levelsLead acetate-induced mice
Superoxide Dismutase (SOD) Restored activityAlpha-terpineol-induced oxidative stress in yeast
Catalase (CAT) Restored activityNot specified
Glutathione (GSH) Increased levelsCancer pain model in mice[3]

Table 2: In Vivo Effects of this compound on Common Oxidative Stress Markers. This compound has been shown to reduce lipid peroxidation, as indicated by decreased MDA levels, and bolster the enzymatic antioxidant defense system by positively influencing SOD, CAT, and GSH levels.[4][5][6][7]

Comparison with Established Oxidative Stress Biomarkers

To validate a new biomarker, it is essential to compare its performance against established standards. F2-isoprostanes and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are widely recognized as reliable indicators of lipid peroxidation and oxidative DNA damage, respectively.

BiomarkerWhat It MeasuresSample TypeKey AdvantagesKey Disadvantages
This compound Potential antioxidant capacity and modulation of antioxidant defenseCan be measured in various biological samplesNatural compound with potential therapeutic propertiesIndirect measure of oxidative stress; requires more clinical validation
F2-Isoprostanes In vivo lipid peroxidationUrine, Plasma, TissuesConsidered a "gold standard" for lipid peroxidation; stable molecules[8]Measurement can be complex and expensive
8-OHdG Oxidative DNA damageUrine, Leukocyte DNAGood biomarker for risk assessment of various cancers and degenerative diseases[9][10]Analytical challenges and potential for artifactual production during sample preparation[11]

Table 3: Comparison of this compound with Gold Standard Oxidative Stress Biomarkers. This table juxtaposes the characteristics of this compound with F2-isoprostanes and 8-OHdG, highlighting their respective strengths and weaknesses as biomarkers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key antioxidant assays mentioned in this guide.

DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol. Dilute the stock solution to a working concentration of approximately 0.1 mM.

  • Sample Preparation : Dissolve this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.

  • Reaction : Mix the sample or standard solution with the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation : Prepare a fluorescein (B123965) working solution, a Trolox standard solution, and a free radical initiator solution (e.g., AAPH).

  • Reaction Setup : In a 96-well plate, add the fluorescein working solution to each well, followed by the this compound sample or Trolox standard.

  • Incubation : Incubate the plate at 37°C.

  • Initiation : Add the free radical initiator solution to each well to start the reaction.

  • Measurement : Immediately begin kinetic fluorescence readings over a set period.

  • Calculation : Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox equivalents.[12]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

  • Sample Preparation : Prepare a series of concentrations of this compound and a standard (e.g., Trolox).

  • Reaction : Add the sample or standard to the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C.

  • Measurement : Measure the absorbance of the solution at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve and expressed as Trolox equivalents.

Signaling Pathways and Mechanism of Action

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies suggest that this compound can activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

This compound activates the Nrf2 pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. While it is a key regulator of the inflammatory response, NF-κB is also intricately linked to oxidative stress. In some contexts, NF-κB activation can lead to the production of pro-oxidant enzymes, while in others, it can upregulate antioxidant enzymes. Research indicates that this compound can inhibit the activation of NF-κB, which may contribute to its anti-inflammatory and antioxidant effects by downregulating the expression of pro-inflammatory and pro-oxidant genes.[13][14]

NFkB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory & Pro-oxidant Genes NFkB->Proinflammatory_Genes activates transcription

This compound inhibits the NF-κB pathway.

Conclusion

The available evidence suggests that this compound exhibits considerable antioxidant potential, both through direct radical scavenging and by modulating key cellular defense pathways. Its ability to reduce markers of lipid peroxidation and enhance endogenous antioxidant enzyme activity in vivo is promising. However, to be validated as a robust biomarker for oxidative stress, further research is required, particularly direct comparative studies against established biomarkers like F2-isoprostanes and 8-OHdG in clinical settings. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and conducting future studies to fully elucidate the potential of this compound as a biomarker for oxidative stress.

References

A Comparative Guide to the Insecticidal Properties of Terpineol and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective and environmentally benign insecticides has driven research into naturally occurring compounds and their synthetic analogs. Terpineol (B192494), a monoterpenoid alcohol found in the essential oils of various plants, has demonstrated significant insecticidal, fumigant, and repellent properties. This guide provides a comparative analysis of the insecticidal efficacy of natural this compound isomers and their synthetic derivatives, supported by experimental data and detailed methodologies, to aid in the development of new pest control agents.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of a compound is typically evaluated by determining the lethal concentration (LC₅₀) or lethal dose (LD₅₀) required to kill 50% of a test population. The following tables summarize the available quantitative data for this compound isomers and a key synthetic derivative, terpinyl acetate (B1210297).

Table 1: Comparative Efficacy of this compound Isomers and Terpinyl Acetate against Liposcelis bostrychophila (Booklouse)
CompoundContact Toxicity LD₅₀ (µg/cm²)[1]Fumigant Toxicity LC₅₀ (mg/L air)[1]Repellency (Class) at 13 nL/cm²[1]
Natural Isomers
α-Terpineol140.301.12V (Strong)
4-Terpineol211.350.34III (Weak)
Synthetic Derivative
α-Terpinyl Acetate92.59 1.26V (Strong)
Positive Control
DEETNot ReportedNot ReportedV (Strong)

Note: A lower LD₅₀ or LC₅₀ value indicates higher toxicity. Repellency is classified on a scale from 0 to V, where Class V indicates >80% repellency.

Table 2: Insecticidal Activity of 4-Terpineol against Plutella xylostella (Diamondback Moth)
Bioassay TypeTimeLC₅₀ / LD₅₀ Value[2]
Contact Toxicity (3rd Instar Larvae)12 hLD₅₀: 43.15 mg/mL
24 hLD₅₀: 31.22 mg/mL
Fumigant Toxicity (Adults)12 hLC₅₀: 8.34 mg/mL
24 hLC₅₀: 7.35 mg/mL

Mechanisms of Action

The insecticidal action of this compound and its derivatives is often attributed to their neurotoxic effects, primarily targeting key enzymes and neurotransmitter receptors in the insect nervous system.

Acetylcholinesterase (AChE) Inhibition

One of the primary mechanisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[3] Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4] While α-terpinyl acetate itself has not been extensively reported as an AChE inhibitor, its parent compound, α-terpineol, has shown inhibitory activity.[5]

AChE_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->ACh_Vesicles triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate into Choline + Acetate Post_Synaptic_Impulse Continuous Nerve Impulse (No Signal Termination) ACh_Receptor->Post_Synaptic_Impulse generates This compound This compound / Derivatives This compound->AChE INHIBITS Paralysis Paralysis & Death Post_Synaptic_Impulse->Paralysis Octopamine_Pathway cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Octopamine_Vesicles Vesicles with Octopamine (OA) OA Octopamine Octopamine_Vesicles->OA releases OA_Receptor Octopamine Receptor OA->OA_Receptor binds & activates cAMP_Production G-Protein -> Adenylyl Cyclase -> cAMP Production OA_Receptor->cAMP_Production Disrupted_Signaling Disrupted Signaling & Hyper-excitation OA_Receptor->Disrupted_Signaling This compound α-Terpineol This compound->OA_Receptor BLOCKS Physiological_Response Normal Physiological Response cAMP_Production->Physiological_Response Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Select_Insects Select & Acclimate Test Insects Application Apply Compound (e.g., Topical, Fumigant) Select_Insects->Application Prepare_Solutions Prepare Serial Dilutions of Test Compound Prepare_Solutions->Application Prepare_Controls Prepare Negative (Solvent) & Positive Controls Prepare_Controls->Application Incubation Incubate Under Controlled Conditions Application->Incubation Record_Mortality Record Mortality at Time Intervals Incubation->Record_Mortality Abbotts_Formula Correct for Control Mortality (Abbott's Formula) Record_Mortality->Abbotts_Formula Probit_Analysis Perform Probit Analysis Abbotts_Formula->Probit_Analysis Calculate_LD50_LC50 Calculate LD₅₀ / LC₅₀ Probit_Analysis->Calculate_LD50_LC50

References

Terpineol's Anticancer Efficacy: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the correlation between laboratory and preclinical anticancer activity of terpineol (B192494).

This compound, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant interest in oncology research for its potential anticancer properties. This guide provides a detailed comparison of the in vitro and in vivo anticancer activities of its two common isomers, α-terpineol and 4-terpineol. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research.

In Vitro Anticancer Activity of this compound

The cytotoxic and apoptotic effects of α-terpineol and 4-terpineol have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

This compound IsomerCancer Cell LineCancer TypeIC50 ValueReference
α-Terpineol NCI-H69Small Cell Lung Carcinoma0.26 mM[1]
HCT-116Colorectal CarcinomaSensitive[1]
HCT-8Colorectal CarcinomaSensitive[1]
RPMI 8226/SMyelomaSensitive[1]
Sarcoma 180Sarcoma~100 µg/mL (viability reduction of 50.9%)[2][3][4]
4-Terpineol Hep-G2Hepatocellular Carcinoma19.5 µM[5]
DLD1Colorectal CancerInduces 10-90% growth inhibition (0.005-0.1%)[6][7]
HCT116Colorectal Cancer661 µM[8][9][10]
RKOColorectal Cancer381 µM[8][9][10]

In Vivo Anticancer Activity of this compound

Preclinical studies using animal models provide crucial insights into the systemic efficacy and potential therapeutic applications of this compound. These studies typically involve the administration of this compound to mice bearing tumor xenografts.

This compound IsomerCancer ModelAnimal ModelDosageKey FindingsReference
α-Terpineol GlioblastomaOrthotopic GBM mouse modelNot SpecifiedSignificantly suppressed tumor growth, migration, invasion, and angiogenesis.[11][12]
4-Terpineol Hepatocellular Carcinoma (Hep-G2 xenograft)BALB/c nude mice10 mg/kg46.5% reduction in tumor weight; 64.3% reduction in tumor volume.[5]
20 mg/kg75.3% reduction in tumor weight; 87.6% reduction in tumor volume.[5]
Colorectal Cancer (DLD1 xenograft)Nude mice0.1% and 1% (intratumoral)40% and 70% reduction in tumor volume, respectively.[6][7]
Colorectal Cancer (HCT116 xenograft)ICR-SCID mice200 mg/kg (local injection)Inhibited tumor proliferation compared to control.[8][9][10]

Correlation Between In Vitro and In Vivo Findings

A direct quantitative correlation between in vitro IC50 values and in vivo efficacy is not always linear due to complex pharmacokinetic and pharmacodynamic factors. However, the collective evidence for this compound suggests a strong positive correlation.

Cell lines that demonstrate high sensitivity to this compound in vitro (e.g., Hep-G2 and colorectal cancer lines) correspond to significant tumor growth inhibition in respective xenograft models. For instance, 4-terpineol's potent cytotoxic effects on Hep-G2 cells in vitro are mirrored by a substantial, dose-dependent reduction in tumor volume and weight in the Hep-G2 xenograft model.[5] Similarly, the growth inhibitory effects of 4-terpineol on colorectal cancer cell lines are consistent with the observed tumor volume reduction in colorectal cancer mouse models.[6][7][8][9][10]

The mechanistic studies further bridge the in vitro and in vivo observations. The inhibition of the NF-κB and PI3K/Akt/mTOR signaling pathways, observed in cell-based assays, provides a molecular basis for the reduction in tumor cell proliferation, survival, and angiogenesis seen in animal models.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (α or 4-isomer)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for establishing and evaluating the effect of this compound on a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line

  • This compound solution

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intratumoral injection) at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition percentage.

Visualizing the Anticancer Mechanisms of this compound

Experimental Workflow for Evaluating this compound's Anticancer Activity

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation cell_culture Cancer Cell Lines (e.g., Glioblastoma, Hep-G2) mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Flow Cytometry (Annexin V/PI) for Apoptosis cell_culture->apoptosis_assay migration_assay Wound Healing/Transwell for Migration & Invasion cell_culture->migration_assay western_blot Western Blot for Protein Expression cell_culture->western_blot invitro_results In Vitro Results (IC50, Apoptosis %, etc.) mtt_assay->invitro_results apoptosis_assay->invitro_results migration_assay->invitro_results western_blot->invitro_results xenograft Tumor Xenograft Model (e.g., Nude Mice) treatment This compound Administration (e.g., i.p., intratumoral) xenograft->treatment tumor_measurement Tumor Volume & Weight Measurement treatment->tumor_measurement histology Histological Analysis (e.g., H&E, IHC) tumor_measurement->histology invivo_results In Vivo Results (Tumor Growth Inhibition) tumor_measurement->invivo_results histology->invivo_results correlation In Vitro-In Vivo Correlation Analysis invitro_results->correlation invivo_results->correlation

Caption: Experimental workflow for assessing this compound's anticancer activity.

Signaling Pathways Targeted by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K IKK IKK receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR gene_transcription Gene Transcription mTOR->gene_transcription Promotes Proliferation, Survival IκBα IκBα IKK->IκBα P NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation Translocation NFκB_translocation->gene_transcription Proliferation Proliferation gene_transcription->Proliferation Angiogenesis Angiogenesis gene_transcription->Angiogenesis Invasion Invasion gene_transcription->Invasion This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits This compound->NFκB_translocation Inhibits

Caption: this compound's inhibition of NF-κB and PI3K/Akt/mTOR signaling pathways.

References

A Comparative Safety and Toxicity Assessment of Long-Term Terpineol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and toxicity profiles of terpineol (B192494) and its common alternatives, linalool (B1675412) and limonene (B3431351). The information is intended to assist researchers and professionals in making informed decisions regarding the selection of these compounds in pharmaceutical and other product development. All data is presented in a comparative format, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

This compound, a naturally occurring monoterpene alcohol, is widely used in various industries for its pleasant lilac-like aroma. While generally considered to have low toxicity, long-term exposure necessitates a thorough safety assessment. This guide compares the toxicological profiles of this compound with two other commonly used terpenes, linalool and limonene, across several endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity. The data indicates that while all three compounds exhibit a relatively low order of acute toxicity, there are notable differences in their sub-chronic and reproductive toxicity profiles.

Quantitative Toxicity Data Comparison

The following tables summarize the key quantitative toxicity data for this compound, linalool, and limonene based on studies conducted in accordance with internationally recognized guidelines.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteLD50 / LC50Citation
This compound LD50RatOral2830 - 5170 mg/kg[1][2]
LD50RabbitDermal>3000 mg/kg[1]
LC50RatInhalation>4.76 mg/L (4h)[3]
Linalool LD50RatOral2790 mg/kg[4][5][6]
LD50RabbitDermal5610 mg/kg[5][6]
LC50RatInhalationNo data available[6]
Limonene LD50RatOral4400 - 5200 mg/kg[7]
LD50RabbitDermal>5000 mg/kg[7][8]
LC50RatInhalationNo data available

Table 2: Repeated Dose and Reproductive Toxicity Data

CompoundStudy TypeSpeciesNOAELLOAELEndpointCitation
This compound Repeated Dose (20-week, oral)Rat314 mg/kg/day (equivalent)-General toxicity[1]
Combined Repeated Dose & Repro/Dev Screening (OECD 422)Rat250 mg/kg/dayNot establishedMaternal and developmental toxicity[1]
28-day study (oral gavage)Rat-150 mg/kg/dayReproductive toxicity (male rats)[9][10]
Linalool 28-day Oral (OECD 407)Rat160 mg/kg/day-Liver and kidney effects
91-day Dermal (OECD 411)Rat250 mg/kg/day1000 mg/kg/dayNeurotoxicity, organ weight changes[11]
Repro/Dev Screening (non-OECD)Rat500 mg/kg/day-Maternal and developmental toxicity[4]
Limonene 2-year Oral GavageRat300 mg/kg/day (female)600 mg/kg/dayDecreased survival[12][13]
2-year Oral GavageMouse500 mg/kg/day (female)-Decreased body weight[12]
Developmental ToxicityRat250 mg/kg/day-Developmental toxicity[14][15]

Table 3: Genotoxicity Data

CompoundAssaySystemResultCitation
This compound Ames TestS. typhimuriumMostly Negative (weakly positive in TA102)[1]
Mouse Lymphoma AssayMammalian cellsNegative[1]
Linalool Ames TestS. typhimuriumNegative[16]
Comet AssayS. cerevisiaePositive[17]
Mouse Lymphoma AssayMammalian cellsPositive (with S9)[17]
Micronucleus TestHuman lymphocytesNegative[18]
Limonene Ames TestS. typhimuriumNot specified
Genotoxicity PotentialIn vivo / In vitroDoes not have genotoxic potential[14]

Experimental Protocols

The following are summaries of the methodologies for key experiments cited in this guide, based on OECD guidelines.

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the possible health hazards likely to arise from repeated exposure to a substance over a prolonged period.

  • Test Animals: Healthy young adult rodents (usually rats) of a single strain are used. Both sexes are typically included.

  • Administration of Test Substance: The test substance is administered orally by gavage or in the diet or drinking water, seven days a week for 90 days.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: Hematology and clinical biochemistry analyses are performed on blood samples collected at the end of the study.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the organs of the control and high-dose groups, and any organs showing gross lesions in the other groups.

OECD 414: Prenatal Developmental Toxicity Study

This study is designed to provide information about the effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

  • Test Animals: Pregnant female animals (usually rats or rabbits) are used.

  • Administration of Test Substance: The test substance is administered daily by an appropriate route (typically oral gavage) from implantation to the day before Caesarean section.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality. The lowest dose should not produce any evidence of maternal or developmental toxicity.

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.

  • Caesarean Section: Shortly before the expected day of parturition, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect gene mutations induced by chemical substances.

  • Test Strains: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal medium lacking the required amino acid.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Reproductive Toxicity

Recent studies suggest that a potential mechanism for this compound-induced reproductive toxicity in males involves the induction of oxidative stress in testicular tissue.[10] An overproduction of reactive oxygen species (ROS) can overwhelm the antioxidant defense system, leading to cellular damage.

Terpineol_Oxidative_Stress This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant Decreased Antioxidant Enzyme Activity (e.g., SOD, CAT) ROS->Antioxidant Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Testicular Cell Damage Antioxidant->Cell_Damage Lipid_Peroxidation->Cell_Damage Hormone Disruption of Hypothalamic-Pituitary- Gonadal Axis Cell_Damage->Hormone Sperm Adverse Effects on Spermatogenesis Cell_Damage->Sperm Repro_Tox Male Reproductive Toxicity Hormone->Repro_Tox Sperm->Repro_Tox

Caption: this compound-induced oxidative stress pathway leading to male reproductive toxicity.

Experimental Workflow for a Repeated Dose Toxicity Study

The following diagram illustrates a typical workflow for a repeated dose toxicity study, such as the OECD 408 guideline.

Experimental_Workflow Start Study Initiation Animal_Acclimatization Animal Acclimatization (e.g., 5-7 days) Start->Animal_Acclimatization Group_Assignment Randomized Group Assignment (Control & Dose Groups) Animal_Acclimatization->Group_Assignment Dosing Daily Dosing (e.g., 90 days) Group_Assignment->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Observations Clinical_Pathology Blood Collection (Hematology & Clinical Biochemistry) Dosing->Clinical_Pathology Necropsy Gross Necropsy & Organ Weight Measurement Clinical_Pathology->Necropsy Histopathology Tissue Processing & Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Statistical Evaluation Histopathology->Data_Analysis Report Final Report (NOAEL Determination) Data_Analysis->Report

Caption: A generalized experimental workflow for a repeated dose toxicity study.

References

Safety Operating Guide

Navigating the Safe Disposal of Terpineol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like terpineol (B192494) are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][5] Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[3][5]

In the event of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[6] The overarching principle is to follow the waste management hierarchy: Reduce, Reuse, Recycle, and only then, Dispose.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the this compound is unused, contaminated, or part of a solution.

  • Segregate from incompatible materials: this compound should not be mixed with strong oxidizing agents.[7] Store waste this compound in a designated container separate from other chemical waste streams to prevent hazardous reactions.[8][9]

Step 2: Containerization and Labeling

  • Use appropriate containers: Waste this compound should be collected in a clean, dry, and chemically compatible container with a secure, leak-proof lid.[10][11] The container should be in good condition and free from damage.[11]

  • Proper labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[11] The label should also include the accumulation start date and the name of the principal investigator or laboratory.[11]

Step 3: Storage of Waste

  • Designated storage area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[8][10]

  • Secondary containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[9][10]

  • Ventilation: The storage area must be well-ventilated.[10]

Step 4: Disposal Arrangement

  • Engage a licensed disposal company: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste by a licensed hazardous waste contractor.[1]

  • Do not dispose of down the drain: this compound should not be poured down the sink.[2][3][5][6] Wash water from cleaning contaminated equipment should also be collected for proper disposal.[6]

  • Avoid trash disposal: this compound, as a chemical waste, should not be disposed of in the regular trash.[12]

Spill Management

In the event of a this compound spill, take the following steps:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation. Remove all sources of ignition.[5][13]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][13]

  • Absorb and Collect: Carefully absorb the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[1][13]

  • Clean the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[13]

  • Report the Spill: Report the spill to your EHS department.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
CAS Number 8000-41-7[2]
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Clear to pale yellow liquid
Odor Turpentine-like
Boiling Point > 300 °C[3]
Flash Point 78 °C (172 °F)[7]
Solubility in Water 0.1% (does not mix well)
Biodegradability Readily biodegradable[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Terpineol, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are essential to protect against splashes.[1][2] In situations with a higher risk of splashing, chemical goggles should be worn.[3]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1][2] Proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[1][2]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] Long-sleeved clothing is recommended.[5] For larger scale operations or in case of a significant spill, impervious clothing should be worn.[1]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary.[6] However, if vapors or mists are generated, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7] For large-scale emergencies, a self-contained breathing apparatus (SCBA) is required.[7][8]

Health Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation.[1][8][9][10] It is harmful if swallowed and may cause respiratory irritation.[11]

HazardClassificationPrecautionary Statement
Skin IrritationCategory 2[1][8][10]H315: Causes skin irritation.[1][8]
Eye IrritationCategory 2[1][8][9][10]H319: Causes serious eye irritation.[1][8]
Acute Oral ToxicityHarmful if swallowed.[11]-
FlammabilityCombustible liquid.[9][10]H227: Combustible liquid.[9]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin and eyes.[1][2][8]

    • Avoid inhalation of vapor or mist.[1][2]

    • Use in a well-ventilated area.[9][10]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[2][7][8] No smoking.[3][8][10]

    • Ground and bond containers when transferring material to prevent electrostatic charges.[4]

    • Wash hands thoroughly after handling.[1][12]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3][5][12]

    • Keep containers tightly closed.[1][2][8][12]

    • Store in light-resistant containers.[10][12]

    • Store away from incompatible materials, such as strong oxidizing agents.[3][7]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel and the environment.

  • Personal Precautions:

    • Remove all sources of ignition.[3][5][7]

    • Ensure adequate ventilation.[1][2]

    • Wear appropriate personal protective equipment as outlined above.[1][2][12]

    • Evacuate personnel from the affected area.[9]

  • Environmental Precautions:

    • Prevent the product from entering drains, surface water, or ground water.[1][2][8][9]

  • Containment and Cleaning Up:

    • For small spills, absorb with an inert material such as sand, diatomaceous earth, or universal binding agents.[8][12]

    • For large spills, use clay or other impervious materials to surround the spill.[10][12]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][7][8]

    • Ventilate the area after the spill has been cleaned up.[8]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[8]

  • Waste Treatment:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][8][12]

    • Do not dispose of the material into the sewage system.[8]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging:

    • Dispose of the container as unused product.[1] It should be sent to a hazardous or special waste collection point.[5]

Fire-Fighting Measures

This compound is a combustible liquid.[7][10]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][2][7][8]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[6][8]

  • Specific Hazards: In case of fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO2) may be released.[7][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7][8]

Experimental Workflow for Handling this compound

Terpineol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment cluster_disposal Disposal A Risk Assessment B Gather PPE: - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Ensure Proper Ventilation B->C D Dispense this compound in a Ventilated Area C->D E Keep Away from Ignition Sources D->E F Perform Experiment E->F G Wipe Down Work Area F->G H Properly Store or Dispose of this compound G->H I Remove and Dispose of Contaminated PPE G->I K Collect Waste in Labeled, Sealed Container H->K If Disposing J Wash Hands Thoroughly I->J L Dispose as Hazardous Waste K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.